ITD-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUJLFTRWWLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of ITD-1?
An In-depth Technical Guide on the Mechanism of Action of ITD-1
Introduction
This compound is a small molecule that has been identified as the first selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This pathway is integral to a multitude of cellular processes, including growth, differentiation, apoptosis, and cellular homeostasis.[2][3] Dysregulation of TGF-β signaling is implicated in various diseases, such as cancer and fibrosis.[3][4] this compound has garnered significant interest for its ability to selectively promote the differentiation of uncommitted mesoderm into cardiomyocytes, highlighting a critical role for TGF-β signaling in controlling cardiovascular lineage specification.[1] This document provides a detailed technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of TGF-β Signaling
The primary mechanism of action of this compound is the selective inhibition of the TGF-β signaling cascade. It achieves this by preventing the phosphorylation of the key downstream effector proteins, Smad2 and Smad3.[1]
The Canonical TGF-β Signaling Pathway
This compound's Point of Intervention
This compound functions as a potent inhibitor of the TGF-β receptor.[1] By inhibiting the receptor, likely TβRII, it directly prevents the subsequent phosphorylation of Smad2 and Smad3 that is induced by TGF-β ligands.[1] This action effectively halts the signal transduction cascade before it reaches the nucleus, thereby preventing the transcription of TGF-β target genes.
A key feature of this compound is its selectivity. While the TGF-β and Activin/Nodal signaling pathways both utilize the Smad2/3 and Smad4 intracellular cascade, this compound demonstrates significantly weaker and only partial inhibition of Activin A-induced signaling compared to its potent blockade of TGF-β2 signaling.[1] This selectivity makes it a valuable tool for dissecting the distinct roles of these related pathways.
It is also important to note the stereochemistry of this compound. The resolved enantiomer, (+)-ITD-1, possesses the significant TGF-β inhibitory and cardiogenic activity, while (-)-ITD-1 shows substantially less activity and can be used as a negative control for non-specific effects.[10]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking TGF-β pathway activity.
| Compound | Target/Pathway | IC50 | Cell Line | Assay Description |
| This compound | TGFβ receptor | 460 nM | Not Specified | Not Specified |
| This compound | TGFβ2 Signaling | 850 nM | HEK293T | SBE4-Luciferase Reporter Assay |
| This compound | TGFβ/Smad Signaling | 0.85 µM | HEK293 | Inhibition of TGFβ-2/activin A-stimulated signaling |
[Table data sourced from MedchemExpress.[1]]
Signaling Pathway Visualization
The following diagram illustrates the canonical TGF-β signaling pathway and highlights the point of inhibition by this compound.
Caption: TGF-β signaling pathway and this compound's mechanism of action.
Key Experimental Protocols
The mechanism of this compound has been elucidated through standard molecular biology techniques designed to probe signaling pathway activity.
SBE4-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the Smad complex in response to TGF-β stimulation and its inhibition by this compound.
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Objective: To determine the IC50 of this compound for the TGF-β/Smad signaling pathway.
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Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.[1]
-
Methodology:
-
Transfection: HEK293T cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Smad Binding Elements (SBE4-Luc).[1] A second plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Post-transfection, cells are pre-treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Stimulation: The cells are then stimulated with a known concentration of TGF-β2 to activate the signaling pathway.[1]
-
Lysis and Measurement: After an incubation period (e.g., 16-24 hours), cells are lysed, and the luminescence from both Firefly (SBE4-Luc) and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized values are then used to calculate the percent inhibition at each this compound concentration relative to the TGF-β2-stimulated control, allowing for the determination of the IC50 value.
-
Western Blot Analysis of Smad2/3 Phosphorylation
This technique directly visualizes the key biochemical event inhibited by this compound: the phosphorylation of Smad2 and Smad3.
-
Objective: To confirm that this compound blocks the phosphorylation of Smad2 and Smad3.
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Cell Line: HEK293 cells or other cell types responsive to TGF-β.[1]
-
Methodology:
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Cell Culture and Treatment: Cells are seeded and grown to a suitable confluency. They are then treated with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]
-
Stimulation: Following pre-treatment, cells are stimulated with TGF-β2 for a short period (e.g., 30-60 minutes) to induce maximal Smad2/3 phosphorylation.
-
Protein Extraction: Cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phospho-Smad2 and phospho-Smad3. To ensure equal protein loading, the membrane is also probed with antibodies against total Smad2/3 and a housekeeping protein (e.g., GAPDH or β-actin).[1]
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated Smad to total Smad is calculated for each condition to determine the inhibitory effect of this compound.[1]
-
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical workflow for testing this compound's inhibitory action.
Conclusion
This compound is a selective small-molecule inhibitor of the TGF-β signaling pathway. Its mechanism of action is centered on the inhibition of the TGF-β receptor complex, which prevents the phosphorylation of the downstream signaling mediators Smad2 and Smad3. This targeted inhibition blocks the nuclear translocation of the Smad complex and the subsequent transcription of TGF-β-responsive genes. This specific and potent activity makes this compound an invaluable chemical probe for studying the roles of TGF-β signaling in development and disease, particularly in the context of cardiogenesis and tissue fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. What are TGF-β1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bioengineer.org [bioengineer.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. iji.sums.ac.ir [iji.sums.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cellagentech.com [cellagentech.com]
An In-depth Technical Guide to ITD-1: A Selective TGF-β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer, fibrosis, and autoimmune diseases. Consequently, the development of selective inhibitors of this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of ITD-1, a small molecule inhibitor with a unique mechanism of action that sets it apart from traditional kinase inhibitors. This compound selectively targets the TGF-β pathway by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby blocking downstream signaling. This document details the mechanism of action of this compound, presents quantitative data on its efficacy and selectivity, provides detailed protocols for key experimental assays, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a 1,4-dihydropyridine derivative identified from a small molecule screen for its ability to induce cardiomyocyte differentiation from embryonic stem cells (ESCs)[1]. Subsequent studies revealed that its pro-cardiomyogenic activity stems from its potent and selective inhibition of the TGF-β signaling pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the type I or type II receptors, this compound employs a novel mechanism of action, making it a valuable tool for studying TGF-β signaling and a promising lead compound for therapeutic development.
Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a heterotetrameric complex of two TGF-β type I (TGFBR1) and two type II (TGFBR2) serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of TGFBR1 by the constitutively active TGFBR2. Activated TGFBR1 then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound's inhibitory action is unique. It does not inhibit the kinase activity of either TGFBR1 or TGFBR2. Instead, this compound induces the proteasomal degradation of TGFBR2[1][2]. By promoting the removal of TGFBR2 from the cell surface, this compound effectively dismantles the receptor complex required for signal initiation, leading to a potent and selective blockade of the TGF-β pathway. This mechanism prevents the phosphorylation of SMAD2/3 and the subsequent nuclear translocation and gene regulation.[3]
Quantitative Data
The efficacy and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound in Inhibiting TGF-β Signaling
| Assay Type | Cell Line | Ligand | IC50 | Reference |
| SBE4-Luciferase Reporter | HEK293T | TGF-β2 | ~0.4-0.8 µM | [1] |
| SBE4-Luciferase Reporter | HEK293T | TGF-β2 | 850 nM | |
| SBE4-Luciferase Reporter | Not Specified | TGF-β | 0.85 µM |
Table 2: Selectivity of this compound
| Signaling Pathway | Assay Type | Cell Line | Activity | Reference |
| Activin A | SBE4-Luciferase Reporter | HEK293T | Weak and partial inhibitor | [1] |
| BMP | Not Specified | Not Specified | No inhibition | [1] |
| Wnt | Not Specified | Not Specified | No inhibition | [1] |
Table 3: this compound Induced Degradation of TGFBR2
| Assay Type | Cell Line | Construct | Treatment Time | Effect | Reference |
| Western Blot | HEK293T | Overexpressed TGFBR2 | 24h | Strong downregulation | [2] |
| Flow Cytometry | HEK293T | HA-TGFBR2-mCherry | 24h | Dose-dependent decrease in total and extracellular TGFBR2 | [2] |
| Flow Cytometry | HEK293T | HA-TGFBR2 | 24h | IC50 = 1.05 µM for degradation | [2] |
| Flow Cytometry | HEK293T | TGFBR2-mCherry | 24h | IC50 = 1.31 µM for degradation | [2] |
| Flow Cytometry | HEK293T | HA-TGFBR2-mCherry | 6-24h | Maximal reduction by 24h | [2] |
Table 4: Effect of this compound on Cardiomyocyte Differentiation
| Cell Type | Assay | Treatment Window | Effect | Reference |
| Mouse Embryonic Stem Cells | Flow cytometry for cTnT+ cells | Days 3-5 of differentiation | Selectively enhances differentiation of uncommitted mesoderm to cardiomyocytes | [1] |
| Rat Adipose Tissue-Derived Mesenchymal Stem Cells | Flow cytometry for cTnT+ cells | Not specified | Directed differentiation protocols can achieve up to ~44% efficiency | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
SBE4-Luciferase Reporter Assay for TGF-β Signaling Inhibition
This assay quantitatively measures the activity of the TGF-β/SMAD signaling pathway.
Materials:
-
HEK293T cells
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SBE4-Luciferase reporter vector (containing tandem repeats of the SMAD-binding element driving firefly luciferase)
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Renilla luciferase vector (for normalization)
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Lipofectamine 2000 or similar transfection reagent
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DMEM with 10% FBS
-
Opti-MEM
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Recombinant human TGF-β1
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This compound
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Dual-Luciferase Reporter Assay System
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Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection:
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For each well, prepare a DNA-lipid complex by co-transfecting the SBE4-Luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection complex for 4-6 hours.
-
Replace the transfection medium with fresh complete medium and incubate for 24 hours.
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-
Inhibitor and Ligand Treatment:
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Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TGF-β signaling for each this compound concentration relative to the TGF-β1-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
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Western Blotting for Phospho-SMAD2/3
This method is used to detect the levels of phosphorylated SMAD2/3, a direct downstream target of the activated TGF-β receptor complex.
Materials:
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NRK-49F cells (or other suitable cell line)
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DMEM with 10% FBS
-
Recombinant human TGF-β1
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture NRK-49F cells to 80-90% confluency.
-
Pre-incubate cells with this compound (e.g., 3 µM) or vehicle for 1 hour.
-
Treat the cells with TGF-β1 (e.g., 2 ng/mL) for 45 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD2/3, total SMAD2/3, and GAPDH.
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Normalize the phospho-SMAD2/3 signal to total SMAD2/3 and then to the loading control (GAPDH).
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Cardiomyocyte Differentiation from Embryonic Stem Cells
This protocol describes a general method for inducing cardiomyocyte differentiation from mouse ESCs, where this compound can be applied to enhance the process.
Materials:
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Mouse embryonic stem cells (mESCs)
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ES cell culture medium (e.g., DMEM, 15% FBS, LIF, β-mercaptoethanol)
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Differentiation medium (e.g., IMDM, 20% FBS, L-glutamine, transferrin, ascorbic acid)
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This compound
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Hanging drop culture plates or low-attachment plates for embryoid body (EB) formation
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Gelatin-coated tissue culture plates
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Primary antibody: anti-cardiac Troponin T (cTnT)
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Fluorescently labeled secondary antibody
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DAPI
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Fluorescence microscope or flow cytometer
Procedure:
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Embryoid Body (EB) Formation (Day 0):
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Generate EBs from mESCs using the hanging drop method (e.g., 400 cells per 20 µL drop) or by plating cells on low-attachment plates in differentiation medium.
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EB Culture (Days 1-3):
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Continue to culture the EBs in suspension.
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This compound Treatment (Days 3-5):
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Plate the EBs onto gelatin-coated plates.
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Treat the attached EBs with differentiation medium containing this compound (e.g., 1-5 µM).
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Continued Differentiation (Days 5 onwards):
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Replace the medium with fresh differentiation medium without this compound every 2 days.
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Monitor for the appearance of spontaneously beating areas, typically starting around day 8-10.
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Analysis of Differentiation Efficiency (e.g., Day 12):
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Immunofluorescence: Fix the cells, permeabilize, and stain with anti-cTnT antibody followed by a fluorescently labeled secondary antibody and DAPI. Visualize and quantify the percentage of cTnT-positive cells.
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Flow Cytometry: Dissociate the cells into a single-cell suspension, fix, permeabilize, and stain for cTnT. Analyze the percentage of cTnT-positive cells using a flow cytometer.
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Conclusion
This compound represents a significant advancement in the field of TGF-β signaling research. Its unique mechanism of inducing TGFBR2 degradation provides a highly selective means of inhibiting this pathway, avoiding the off-target effects often associated with kinase inhibitors. The data presented in this guide highlight its potency and selectivity, and the detailed protocols offer a practical resource for researchers wishing to utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of diseases driven by aberrant TGF-β signaling.
References
- 1. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of ITD-1: A Selective Inhibitor of TGF-β Signaling via SMAD2/3 Phosphorylation Blockade
A Technical Guide for Researchers and Drug Development Professionals
October 29, 2025
This technical guide provides an in-depth exploration of the molecular mechanism of ITD-1, a small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound presents a unique mechanism of action by selectively blocking the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β cascade. This is achieved not by direct kinase inhibition of the TGF-β receptors, but through the induced proteasomal degradation of the TGF-β type II receptor (TGFBR2) in an ubiquitin-independent manner. This guide is intended for researchers, scientists, and drug development professionals investigating TGF-β signaling and its therapeutic modulation.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the TGF-β signaling pathway. Its primary mechanism involves the targeted degradation of TGFBR2, which is a critical step for the initiation of the signaling cascade. Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (ALK5), this compound's action is independent of ALK5 kinase activity.[1] By promoting the degradation of TGFBR2, this compound effectively prevents the formation of the active receptor complex, thereby blocking the subsequent phosphorylation of the receptor-regulated SMADs, SMAD2 and SMAD3.[1]
A key feature of this compound's mechanism is that the proteasomal degradation of TGFBR2 it induces does not rely on the conventional ubiquitin-proteasome system.[1] This ubiquitin-independent degradation pathway represents a novel mode of action for small molecule inhibitors targeting the TGF-β pathway.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound in inhibiting TGF-β signaling.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (TGF-β2 signaling) | 850 nM | HEK293T | SBE4-Luciferase Reporter Assay | [1] |
| IC50 (Activin A signaling) | Weak and partial inhibition | HEK293T | SBE4-Luciferase Reporter Assay | [1] |
Table 1: In vitro efficacy of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on TGF-β2 and Activin A signaling pathways.
| Treatment | Effect on TGFBR2 Levels | Effect on pSMAD2/3 Levels | Reference |
| This compound | Dose-dependent decrease | Dose-dependent decrease | [1] |
| This compound + MG132 (Proteasome Inhibitor) | Rescue of TGFBR2 degradation | Rescue of pSMAD2/3 inhibition | [1] |
| This compound + Bortezomib (Proteasome Inhibitor) | Rescue of TGFBR2 degradation | Rescue of pSMAD2/3 inhibition | [1] |
Table 2: Effect of this compound and proteasome inhibitors on TGFBR2 and pSMAD2/3 levels. This table illustrates that the effect of this compound on TGFBR2 and pSMAD2/3 is dependent on proteasome activity.
Signaling Pathway and Mechanism of Action Diagrams
Figure 1: Canonical TGF-β/SMAD Signaling Pathway.
Figure 2: Mechanism of this compound Action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking SMAD2/3 phosphorylation.
Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol is for assessing the levels of phosphorylated SMAD2/3 in response to TGF-β stimulation and this compound treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HaCaT, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2/3 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image the blot.
-
For a loading control, probe the same membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
Figure 3: Western Blot Experimental Workflow.
TGFBR2 Degradation Assay (Cycloheximide Chase)
This protocol is used to assess the stability of the TGFBR2 protein in the presence of this compound.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a desired pre-treatment time (e.g., 2 hours).
-
Add cycloheximide (CHX), a protein synthesis inhibitor, at a final concentration of 50-100 µg/mL to all wells. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
b. Sample Preparation and Analysis:
-
At each time point, wash, lyse, and quantify protein as described in the Western Blot protocol (Section 1b-c).
-
Perform SDS-PAGE and Western blotting as described in Section 1d, using a primary antibody specific for TGFBR2.
-
Quantify the band intensities for TGFBR2 at each time point and normalize to a loading control (e.g., β-actin).
-
Plot the relative TGFBR2 protein levels against time to determine the protein half-life in the presence and absence of this compound.
Proteasomal Degradation Assay
This protocol is to confirm the involvement of the proteasome in this compound-induced TGFBR2 degradation.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor, such as MG132 (10-20 µM) or Bortezomib (100 nM), for 1-2 hours.
-
Add this compound (e.g., 10 µM) to the pre-treated cells and incubate for an additional 4-6 hours.
-
Include control groups with vehicle (DMSO), this compound alone, and the proteasome inhibitor alone.
b. Sample Preparation and Analysis:
-
Wash, lyse, and quantify protein as described in the Western Blot protocol (Section 1b-c).
-
Perform SDS-PAGE and Western blotting as described in Section 1d, using primary antibodies for TGFBR2 and pSMAD2/3.
-
Analyze the results to determine if the proteasome inhibitor can rescue the this compound-induced degradation of TGFBR2 and the subsequent block in SMAD2/3 phosphorylation.
SBE4-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the TGF-β pathway.
a. Cell Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the SBE4-Luciferase reporter plasmid (containing SMAD-binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
b. Cell Treatment:
-
24 hours post-transfection, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β2 (e.g., 100 pM) for 6-8 hours.
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the SBE4-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and plot the dose-response curve for this compound.
Conclusion
This compound represents a novel class of TGF-β signaling inhibitors with a distinct mechanism of action. By inducing the ubiquitin-independent proteasomal degradation of TGFBR2, this compound effectively blocks downstream SMAD2/3 phosphorylation and subsequent gene transcription. This technical guide provides a comprehensive overview of its mechanism, quantitative data on its activity, and detailed protocols for its characterization. This information will be valuable for researchers in the field of TGF-β signaling and for professionals involved in the development of new therapeutic agents targeting this critical pathway.
References
The Selective TGF-β Inhibitor ITD-1: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[CITY, State] – [Date] – In the landscape of cellular signaling and regenerative medicine, the small molecule ITD-1 has emerged as a critical tool for researchers, particularly in the fields of cardiology and developmental biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application, with a focus on its role in directing the differentiation of cardiomyocytes from pluripotent stem cells.
Core Properties of this compound
This compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its unique mechanism of action allows for precise modulation of cellular differentiation and has garnered significant interest for its potential in therapeutic development.
| Property | Value | Reference |
| CAS Number | 1099644-42-4 | [1][2][3][4] |
| Molecular Weight | 415.52 g/mol | [1][2][4] |
| Molecular Formula | C27H29NO3 | [1][4] |
| IC50 | 0.85 µM for TGF-β signaling inhibition | [1] |
Mechanism of Action: Selective Inhibition of the TGF-β Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in a variety of diseases, from fibrotic disorders to cancer.[5][6][7]
The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI).[5] This activated receptor complex subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][8]
This compound exerts its inhibitory effect in a highly specific manner. Unlike many kinase inhibitors, this compound does not block the kinase activity of the TGF-β receptors.[2] Instead, it is understood to induce the proteasomal degradation of the TGF-β type II receptor, thereby preventing the initial signaling cascade.[2] This leads to a potent blockage of SMAD2/3 phosphorylation, the key downstream event in the canonical TGF-β pathway.[2]
Application in Cardiomyocyte Differentiation
One of the most significant applications of this compound is in the directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The precise temporal control of TGF-β signaling is critical for cardiac lineage specification. This compound's ability to selectively inhibit this pathway at specific developmental stages enhances the efficiency of cardiomyocyte generation.
Experimental Protocol: Directed Differentiation of PSCs to Cardiomyocytes using this compound
This protocol is a synthesis of established methods for PSC-cardiomyocyte differentiation, incorporating the use of this compound for enhanced efficiency.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR99021
-
This compound
-
DPBS (with and without Ca2+/Mg2+)
-
TrypLE Select Enzyme
-
Soybean Trypsin Inhibitor
Workflow:
Procedure:
-
PSC Culture (Day -4 to 0): Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells to achieve 80-90% confluency on Day 0.
-
Mesoderm Induction (Day 0): Replace mTeSR1 medium with RPMI/B27 minus insulin containing CHIR99021 (typically 6-12 µM).
-
Cardiac Specification (Day 2): (Optional, can be optimized) Replace medium with RPMI/B27 minus insulin containing a Wnt inhibitor like IWP2 (typically 5 µM).
-
TGF-β Inhibition (Day 4): Replace medium with RPMI/B27 minus insulin containing this compound. A typical starting concentration is 1-5 µM. The optimal concentration may vary between cell lines and should be determined empirically.
-
Cardiomyocyte Maturation (Day 8 onwards): Replace medium every 2-3 days with RPMI/B27 (with insulin). Beating cardiomyocytes can typically be observed between days 8 and 12.
Analysis of this compound Activity: Western Blot for Phospho-SMAD2/3
To verify the inhibitory activity of this compound on the TGF-β pathway, a Western blot for the phosphorylated forms of SMAD2 and SMAD3 is a standard method.
Experimental Protocol: Western Blot for p-SMAD2/3
Materials:
-
Cell culture plates
-
TGF-β1 ligand
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat with this compound (e.g., 1-10 µM) for 1 hour. Stimulate with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse with lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Data
The inhibitory effect of this compound is dose-dependent. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Description | Typical Range |
| Effective Concentration | Concentration of this compound for significant inhibition of SMAD2/3 phosphorylation. | 1 - 10 µM |
| Treatment Duration | Duration of this compound treatment for cardiomyocyte differentiation protocols. | 2 - 4 days |
Conclusion
This compound is a potent and selective small molecule inhibitor of the TGF-β signaling pathway, making it an invaluable tool for researchers in developmental biology and regenerative medicine. Its specific mechanism of action allows for precise control over cellular processes, most notably the differentiation of pluripotent stem cells into cardiomyocytes. The protocols outlined in this guide provide a framework for the effective application and analysis of this compound in a research setting. As with any experimental system, optimization of concentrations and timing is recommended to achieve the desired biological outcome.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Transforming Growth Factor-Beta (TGF-β) Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a crucial cellular communication network that plays a pivotal role in a myriad of biological processes. These include cell growth, differentiation, apoptosis, and immune regulation.[1] Its dysregulation is implicated in a host of pathologies, ranging from fibrotic diseases to cancer, making it a subject of intense research and a key target for therapeutic development. This guide provides a comprehensive technical overview of the core TGF-β signaling pathway, methodologies for its investigation, and key quantitative data for researchers in the field.
Core Signaling Pathways
The TGF-β signaling cascade can be broadly divided into two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.
The Canonical Smad-Dependent Pathway
The canonical pathway is the most well-characterized branch of TGF-β signaling. It involves a direct signal transduction from the cell surface receptors to the nucleus through the Smad family of proteins.
The process begins with the binding of a TGF-β superfamily ligand to a type II receptor (TβRII), which is a constitutively active serine/threonine kinase.[2] This binding event recruits and activates a type I receptor (TβRI), forming a heterotetrameric complex.[2][3] The activated TβRII then phosphorylates the TβRI at its glycine-serine rich (GS) domain, which in turn activates the TβRI kinase.[3][4]
The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] This phosphorylation occurs at a conserved SSXS motif at their C-terminus.[5] Upon phosphorylation, the R-Smads undergo a conformational change, exposing a nuclear localization signal and enabling them to form a complex with the common-mediator Smad (Co-Smad), Smad4.[5][6] This heteromeric Smad complex then translocates to the nucleus where it acts as a transcription factor, binding to specific DNA sequences known as Smad Binding Elements (SBEs) in the promoter regions of target genes to regulate their expression.[6]
Non-Canonical Smad-Independent Pathways
In addition to the canonical Smad pathway, TGF-β receptors can also activate a variety of Smad-independent signaling cascades. These pathways contribute to the diversity and context-specificity of TGF-β responses. Key non-canonical pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β can activate the ERK, JNK, and p38 MAPK pathways. This can occur through the recruitment of adaptor proteins like Shc and the subsequent activation of the Ras-Raf-MEK-ERK cascade.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: TGF-β receptors can activate the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
-
Rho-like GTPase Pathways: TGF-β signaling can also modulate the activity of Rho-like GTPases such as RhoA, Rac1, and Cdc42, which are key regulators of the actin cytoskeleton, cell migration, and invasion.
Quantitative Data in TGF-β Signaling
The following tables summarize key quantitative parameters of the TGF-β signaling pathway. These values can vary depending on the cell type and experimental conditions.
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Dissociation Constant (Kd) | Notes |
| TGF-β1 | TβRII | 25-50 pM[7] | High-affinity binding. |
| TGF-β2 | TβRII | ~17 µM[8] | Low-affinity binding. |
| TGF-β3 | TβRII | ~73 nM[8] | High-affinity binding. |
| TGF-β2 | TβRI/TβRII complex | ~40 pM[7] | Co-expression of TβRI significantly increases the binding affinity of TGF-β2 to TβRII. |
| TGF-β isoforms | Betaglycan (TβRIII) | 5-20 nM[9][10] | Betaglycan acts as a co-receptor, presenting TGF-β2 to TβRII. |
Table 2: Cellular Concentrations and Kinetics
| Molecule | Cell Line/Type | Concentration/Abundance | Kinetic Parameter | Value |
| TGF-β Receptors | Various | 1-60 pM (Kd)[11] | - | - |
| Smad2 | PE25 cells | 8.5–12 × 10⁴ molecules/cell[12] | - | - |
| pSmad2/3 | A549 cells | - | Time to peak phosphorylation | ~1 hour |
| pSmad2/3 | General | - | Time to maximal levels | 30-60 minutes[7] |
Experimental Protocols for Studying TGF-β Signaling
A variety of experimental techniques are employed to investigate the different aspects of the TGF-β signaling pathway. Detailed methodologies for key experiments are provided below.
Western Blotting for Phospho-Smad2/3
This protocol is used to detect the phosphorylation status of Smad2 and Smad3, a key indicator of canonical TGF-β pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. Treat the cells with the desired concentration of TGF-β1 (e.g., 5 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C. Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Smad2/3 or a loading control like GAPDH or β-actin to normalize for protein loading.
Co-Immunoprecipitation (Co-IP) of Smad2/3 and Smad4
This protocol is used to demonstrate the interaction between phosphorylated Smad2/3 and Smad4, a key step in the formation of the active Smad complex.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with TGF-β1 as described for Western blotting to induce the formation of Smad complexes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Smad4 (or Smad2/3) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Smad2/3 (if Smad4 was immunoprecipitated) and Smad4 to confirm the interaction.
Chromatin Immunoprecipitation (ChIP) for Smad2/3
This protocol is used to identify the genomic regions where the Smad complex binds to regulate gene expression.
Methodology:
-
Cell Culture and Cross-linking: Culture cells to ~80% confluency and treat with TGF-β1 to induce Smad nuclear translocation. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G agarose beads. Incubate the pre-cleared chromatin with a ChIP-grade antibody against Smad2/3 or a control IgG overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G agarose beads. Wash the beads extensively with a series of low and high salt wash buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay for TGF-β/Smad Signaling Activity
This assay provides a quantitative measure of the transcriptional activity of the Smad complex.
Methodology:
-
Plasmid Constructs: Use a luciferase reporter plasmid containing multiple copies of the Smad Binding Element (SBE) upstream of a minimal promoter driving the firefly luciferase gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Cell Transfection: Transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, treat the transfected cells with various concentrations of TGF-β1 or with potential pathway inhibitors.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the untreated control.
Conclusion
The TGF-β signaling pathway is a complex and tightly regulated network that is fundamental to cellular homeostasis and development. Its dual role as both a tumor suppressor and a promoter of metastasis highlights the context-dependent nature of its signaling outcomes. A thorough understanding of the core components, quantitative parameters, and regulatory mechanisms of this pathway is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of this critical signaling cascade.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cusabio.com [cusabio.com]
- 4. Smad2, Smad3 and Smad4 cooperate with Sp1 to induce p15Ink4B transcription in response to TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative binding of transforming growth factor (TGF)-beta 2 to the types I and II TGF-beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TβR-II Discriminates the High- and Low-Affinity TGF-β Isoforms via Two Hydrogen-Bonded Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational modeling of TGF-β2:TβRI:TβRII receptor complex assembly as mediated by the TGF-β coreceptor betaglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of TGF-β with betaglycan and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and modulation of the cellular receptor for transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Binding Properties of the Transforming Growth Factor-β Coreceptor Betaglycan: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity and Selectivity of ITD-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITD-1 (Inducer of TGF-β Type II Receptor Degradation-1) is a novel small molecule that selectively inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway. Unlike traditional kinase inhibitors, this compound functions through a distinct mechanism of action: it induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This targeted degradation leads to a potent and selective blockade of downstream TGF-β signaling. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. This compound has emerged as a valuable chemical probe to investigate the roles of TGF-β signaling and as a potential starting point for therapeutic development. Its unique mechanism of inducing receptor degradation offers a different modality for pathway inhibition compared to ATP-competitive kinase inhibitors. This guide will delve into the specifics of this compound's interaction with its target and its selectivity profile.
Target Specificity and Mechanism of Action
This compound's primary molecular target is the TGF-β type II receptor (TGFBR2). However, it does not function by inhibiting the kinase activity of either the type I (TGFBR1) or type II receptors.[1][2] Instead, this compound promotes the clearance of TGFBR2 from the cell surface and its subsequent degradation by the proteasome.[1] This leads to a reduction in the total cellular levels of TGFBR2, thereby preventing the initiation of the TGF-β signaling cascade. The degradation of TGFBR2 is rescued by proteasome inhibitors such as MG132 and Bortezomib, but not by the lysosome inhibitor Chloroquine, confirming the involvement of the proteasome in this process.[1]
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGFBR2. This leads to the recruitment and phosphorylation of TGFBR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes. By inducing the degradation of TGFBR2, this compound effectively blocks all downstream events in this cascade, including the phosphorylation of SMAD2 and SMAD3.[2]
Selectivity Profile
This compound exhibits high selectivity for the TGF-β signaling pathway over the closely related Activin/Nodal signaling pathways, which also signal through SMAD proteins.[1] While this compound potently blocks the phosphorylation of SMAD2/3 induced by TGF-β2, it has only a minimal effect on SMAD2/3 phosphorylation in response to Activin A.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound's potency and selectivity. It is important to note that a comprehensive off-target profile, such as a kinome scan, is not publicly available for this compound. Therefore, its selectivity against a broad range of kinases is currently unknown.
| Assay | Parameter | Value | Reference |
| TGF-β Receptor Inhibition | IC₅₀ | 460 nM | [3] |
| (+)-ITD-1 TGF-β2 Inhibition | IC₅₀ | 0.46 µM | [4] |
| TGFBR2 Degradation (HA-TGFBR2) | IC₅₀ | 1.05 µM | [5] |
| TGFBR2 Degradation (TGFBR2-mCherry) | IC₅₀ | 1.31 µM | [5] |
Table 1: Potency of this compound in Various Assays
| Pathway | Effect | Comment | Reference |
| TGF-β | Strong Inhibition | Induces TGFBR2 degradation | [1][2] |
| Activin/Nodal | Weak/Partial Inhibition | Minimally affects Activin A-induced signaling | [2] |
Table 2: Selectivity of this compound
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the target specificity and selectivity of this compound.
Luciferase Reporter Assay for TGF-β Signaling
This assay measures the activity of the TGF-β signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of SMAD-binding elements (SBEs).
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with a SBE4-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with serum-free medium and add this compound at various concentrations.
-
Incubate for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with a recombinant TGF-β ligand (e.g., TGF-β2) at a concentration known to induce a robust response (e.g., 100 pM).
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Western Blot for Phospho-SMAD2/3
This method is used to directly assess the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of the activated TGF-β receptor complex.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HaCaT) to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate with TGF-β ligand for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).
-
Flow Cytometry for TGFBR2 Levels
This technique is employed to quantify both the cell surface and total cellular levels of TGFBR2 to demonstrate this compound-induced degradation.
Protocol:
-
Cell Culture and Treatment:
-
Use cells expressing a tagged version of TGFBR2 (e.g., HA-TGFBR2-mCherry) for ease of detection of both surface (HA tag) and total (mCherry) receptor.
-
Treat cells with this compound or vehicle for 24 hours.
-
-
Cell Staining (Surface Receptor):
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a primary antibody against the extracellular tag (e.g., anti-HA) for 30 minutes on ice.
-
Wash and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence from the secondary antibody (for surface receptor) and the fluorescent protein tag (for total receptor).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) for both channels to determine the relative levels of surface and total TGFBR2.
-
Conclusion
This compound is a highly selective inhibitor of the TGF-β signaling pathway that operates through a novel mechanism of inducing the proteasomal degradation of TGFBR2. This specificity for the TGF-β pathway over the related Activin/Nodal pathway makes it a valuable tool for dissecting the biological roles of TGF-β signaling. While its broader off-target profile remains to be fully elucidated, the available data strongly support its use as a selective chemical probe. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of this compound and similar molecules in various biological contexts. Future studies focusing on a comprehensive kinome-wide selectivity screen and determination of its direct binding partner and kinetics will provide a more complete understanding of this intriguing small molecule.
References
- 1. Luciferase reporter assay [bio-protocol.org]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 5. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
The Small Molecule ITD-1: A Technical Guide to Inducing Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiomyocyte generation from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research and regenerative medicine. The small molecule ITD-1 has emerged as a potent inducer of cardiomyocyte differentiation. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound promotes cardiogenesis, detailed experimental protocols for its application, and a quantitative summary of its efficacy. This compound selectively inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby directing mesodermal progenitors towards a cardiac fate.
Introduction
The directed differentiation of pluripotent stem cells into cardiomyocytes holds immense promise for disease modeling, drug screening, and cell-based therapies for cardiac disorders. A critical challenge in this field is the precise manipulation of signaling pathways that govern cell fate decisions during embryonic development. The TGF-β signaling pathway plays a crucial, yet complex, biphasic role in cardiogenesis. While essential for initial mesoderm induction, sustained TGF-β signaling after this stage inhibits cardiomyocyte specification and promotes the differentiation of other cell types, such as vascular smooth muscle and endothelial cells[1].
This compound, a novel 1,4-dihydropyridine, was identified through a high-throughput screen for its ability to promote cardiomyocyte differentiation from mouse embryonic stem cells[2][3]. This document elucidates the mechanism of action of this compound and provides the necessary technical information for its effective use in research and drug development settings.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective inhibition of the TGF-β signaling pathway. Unlike many other inhibitors that target the kinase activity of the TGF-β receptors, this compound uniquely functions by inducing the degradation of the TGF-β type II receptor (TGFBR2)[2].
Ubiquitin-Independent Proteasomal Degradation of TGFBR2
This compound promotes the clearance of TGFBR2 from the cell surface, followed by its degradation via the proteasome[2]. Notably, this degradation process is independent of ubiquitination, a common pathway for protein degradation[2]. This distinct mechanism provides a highly selective means of inhibiting TGF-β signaling.
Downstream Signaling Events
The degradation of TGFBR2 by this compound prevents the activation of the TGF-β signaling cascade. This includes the inhibition of both the canonical Smad2/3 pathway and the non-canonical TGF-β-activated kinase 1 (TAK1) pathway[4]. By blocking these downstream signals during a critical window of differentiation, this compound facilitates the expression of key cardiac transcription factors, such as Nkx2.5 and GATA4, which are essential for cardiomyocyte lineage commitment[5].
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative parameters of this compound's activity in promoting cardiomyocyte differentiation.
| Parameter | Value | Cell Type | Reference |
| IC50 for TGF-β Signaling Inhibition | ~0.4 - 0.8 µM | Mouse Embryonic Stem Cells | [2][3] |
| Cardiomyocyte Differentiation Efficiency | Treatment with this compound from day 3-5 of differentiation selectively enhances the differentiation of uncommitted mesoderm to cardiomyocytes. | Mouse and Human Embryonic Stem Cells | [2] |
| Purity of Differentiated Cardiomyocytes | Protocols combining directed differentiation with purification steps can yield cardiomyocyte populations with purities exceeding 90% (as measured by cardiac troponin T expression). | Human Pluripotent Stem Cells | [6] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to induce cardiomyocyte differentiation from mouse pluripotent stem cells and for the subsequent identification of differentiated cardiomyocytes.
Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)
This protocol is adapted from established methods for mESC differentiation with the specific inclusion of this compound treatment[1][7].
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-glutamine
-
β-mercaptoethanol
-
LIF (Leukemia Inhibitory Factor)
-
Hanging drop culture plates
-
Gelatin-coated tissue culture plates
-
This compound (stock solution in DMSO)
-
Cardiomyocyte differentiation medium (e.g., IMDM supplemented with FBS, L-glutamine, NEAA, and β-mercaptoethanol)
Procedure:
-
mESC Culture: Maintain mESCs in an undifferentiated state on gelatin-coated plates in DMEM supplemented with 15% FBS, NEAA, L-glutamine, β-mercaptoethanol, and LIF.
-
Embryoid Body (EB) Formation:
-
Dissociate mESCs to single cells.
-
Form EBs by hanging drop method (e.g., 400 cells per 20 µL drop) in differentiation medium without LIF.
-
Culture EBs in hanging drops for 2 days.
-
-
EB Plating and this compound Treatment:
-
After 2 days, collect EBs and plate them onto gelatin-coated plates in differentiation medium.
-
On day 3 of differentiation, add this compound to the culture medium at a final concentration of 0.5 - 1 µM.
-
Continue treatment with this compound until day 5 of differentiation.
-
-
Cardiomyocyte Maturation:
-
From day 5 onwards, change the medium every two days with fresh differentiation medium without this compound.
-
Beating cardiomyocytes can typically be observed between days 8 and 12 of differentiation.
-
Immunocytochemistry for Cardiomyocyte Identification
This protocol allows for the visualization and confirmation of differentiated cardiomyocytes using antibodies against cardiac-specific markers like cardiac Troponin T (cTnT)[1].
Materials:
-
Differentiated cell culture
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-cTnT)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount a coverslip onto the plate using mounting medium.
-
-
Visualization:
-
Visualize the stained cells using a fluorescence microscope. Cardiomyocytes will show positive staining for cTnT.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound mediated cardiomyocyte differentiation pathway.
Experimental Workflow for this compound Mediated Cardiomyocyte Differentiation
Caption: Experimental workflow for this compound application.
Conclusion
This compound is a valuable tool for researchers and drug development professionals working to generate cardiomyocytes from pluripotent stem cells. Its unique mechanism of inducing ubiquitin-independent proteasomal degradation of TGFBR2 provides a highly selective method for inhibiting the TGF-β pathway, thereby robustly promoting cardiomyocyte differentiation. The protocols and data presented in this guide offer a comprehensive resource for the successful application of this compound in cardiovascular research. Further investigation into the precise downstream targets of the this compound-inhibited pathway will continue to refine our understanding of cardiac development and open new avenues for therapeutic intervention.
References
- 1. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Cardiomyocyte differentiation from mouse embryonic stem cells using a simple and defined protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
ITD-1: A Selective Modulator of TGF-β Signaling in Embryonic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The differentiation of embryonic stem cells (ESCs) into specific lineages is a complex process orchestrated by a network of signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of these early developmental decisions, influencing mesoderm induction and subsequent cell fate choices. ITD-1, a small molecule inhibitor, has emerged as a powerful tool for dissecting and directing these processes. Unlike traditional kinase inhibitors, this compound acts through a novel mechanism, inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This selective inhibition diverts the differentiation of uncommitted mesoderm away from certain lineages and potently promotes the generation of cardiomyocytes from pluripotent stem cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound impact on embryonic cell fate, and detailed protocols for its application in research settings.
Introduction to this compound
This compound is a potent and highly selective small molecule inhibitor of the Transforming Growth factor-β (TGF-β) signaling pathway.[1][2] It was identified as a compound that can efficiently guide the differentiation of embryonic stem cells (ESCs) into heart muscle cells, or cardiomyocytes.[2][3] This capability presents significant therapeutic possibilities for cardiovascular disease, potentially limiting scar tissue formation and promoting the generation of new heart muscle.[3] The unique mechanism of this compound, which involves triggering the degradation of the TGF-β receptor rather than inhibiting its kinase activity, makes it a valuable and selective tool for studying and manipulating cellular processes governed by TGF-β signaling.[3][4]
Chemical Properties of this compound
The fundamental chemical characteristics of this compound are summarized below, providing essential information for its use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 4-[1,1'-Biphenyl]-4-yl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylic acid ethyl ester | |
| Molecular Formula | C₂₇H₂₉NO₃ | [5] |
| Molecular Weight | 415.52 g/mol | [1] |
| CAS Number | 1099644-42-4 | [4] |
Mechanism of Action: Selective Inhibition of TGF-β Signaling
The TGF-β signaling cascade is integral to numerous cellular processes, including differentiation, proliferation, and apoptosis.[6] this compound's inhibitory effect is not achieved by blocking the kinase activity of the pathway's receptors, a common mechanism for signaling inhibitors. Instead, it selectively induces the degradation of the TGF-β type II receptor (TGFBR2), effectively dismantling the signaling complex at the cell surface.[4]
The Canonical TGF-β/SMAD Pathway
The TGF-β pathway is initiated when a ligand, such as TGF-β, binds to a type II receptor (TGFBR2).[6] This binding event recruits and phosphorylates a type I receptor (TGFBR1), activating its kinase domain. The activated TGFBR1 then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][7] These phosphorylated R-SMADs form a complex with a common mediator SMAD (Co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes that control cell fate and function.[6]
References
The Core of Discovery: A Technical Guide to Foundational Research on TGF-beta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research of Transforming Growth Factor-beta (TGF-β) inhibitors, a class of molecules with significant therapeutic potential in oncology, fibrosis, and other proliferative diseases. This document provides a comprehensive overview of the TGF-β signaling pathway, the various classes of inhibitors, their mechanisms of action, and detailed protocols for key experimental assays. Quantitative data on inhibitor potency is presented in a structured format to facilitate comparison, and logical relationships are visualized through detailed diagrams.
The TGF-β Signaling Pathway: A Dual-Edged Sword in Cellular Regulation
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its role is context-dependent, acting as a tumor suppressor in the early stages of cancer by inducing cell cycle arrest and apoptosis, while in later stages, it can paradoxically promote tumor progression, metastasis, and immunosuppression.[3][4] This dual functionality makes the targeted inhibition of TGF-β signaling a compelling therapeutic strategy.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][5] This phosphorylation event activates the TβRI kinase, which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[1][2] The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2]
Classes and Mechanisms of TGF-β Inhibitors
Therapeutic strategies to inhibit TGF-β signaling target various components of the pathway. These inhibitors can be broadly categorized into small molecules and biologics.
-
Small Molecule Inhibitors: These are typically ATP-competitive kinase inhibitors that target the kinase domain of TβRI (ALK5), preventing the phosphorylation of downstream SMAD proteins.[6]
-
Monoclonal Antibodies: These biologics can neutralize TGF-β ligands, preventing them from binding to their receptors.[7]
-
Ligand Traps: These are fusion proteins, often composed of the extracellular domain of a TGF-β receptor fused to an Fc domain, that sequester TGF-β ligands.[2][8]
-
Antisense Oligonucleotides: These molecules are designed to specifically target and degrade the mRNA of TGF-β, thereby reducing its expression.[7]
Quantitative Analysis of TGF-β Inhibitors
The potency of TGF-β inhibitors is a critical parameter in their development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several prominent TGF-β inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| Galunisertib (LY2157299) | Small Molecule | ALK5 | 56 | [6] |
| Vactosertib (TEW-7197) | Small Molecule | ALK5 | 11-13 | [9][10][11][12] |
| A-83-01 | Small Molecule | ALK4/5/7 | 12 (ALK5) | N/A |
| RepSox | Small Molecule | ALK5 | 24 | N/A |
| SB-431542 | Small Molecule | ALK4/5/7 | 94 (ALK5) | N/A |
| Fresolimumab (GC1008) | Monoclonal Antibody | TGF-β1, -β2, -β3 | N/A (neutralizing antibody) | [13][14] |
| AVID200 | Ligand Trap | TGF-β1, -β3 | N/A (ligand trap) | [2][5][8][15][16] |
Key Experimental Protocols in TGF-β Inhibitor Research
The evaluation of TGF-β inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Detailed methodologies for key experiments are provided below.
TGF-β Receptor I (ALK5) Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the kinase activity of the ALK5 receptor.
Materials:
-
Recombinant active TGFβR1 (ALK5)
-
Kinase Assay Buffer
-
ATP
-
Substrate (e.g., casein or a specific peptide)
-
[γ-³³P]-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Protocol (Luminescence-based):
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock. Prepare a serial dilution of the test inhibitor.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
1x Kinase Assay Buffer
-
ATP solution
-
Substrate solution
-
Test inhibitor or vehicle control
-
-
Initiate the Reaction: Add the diluted active ALK5 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate at room temperature.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This cell-based assay assesses the effect of TGF-β inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
TGF-β1
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the test inhibitor in the presence or absence of TGF-β1. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability for each treatment condition relative to the vehicle control and determine the IC50 value of the inhibitor.
TGF-β-Induced Collagen Secretion Assay (Sirius Red)
This assay quantifies the amount of collagen secreted by fibroblasts in response to TGF-β and the inhibitory effect of test compounds.
Materials:
-
Fibroblast cell line (e.g., NIH-3T3)
-
Cell culture medium and supplements
-
TGF-β1
-
Test inhibitor
-
Sirius Red/Picric Acid solution
-
0.1 N NaOH
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Culture and Treatment: Seed fibroblasts in a 96-well plate and grow to confluence. Treat the cells with TGF-β1 and a serial dilution of the test inhibitor for 48-72 hours.
-
Collagen Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the extracellular matrix by adding Sirius Red/Picric Acid solution to each well and incubating at room temperature.
-
Wash the wells extensively with water to remove unbound dye.
-
-
Elution and Quantification:
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating with shaking.
-
Transfer the supernatant to a new 96-well plate.
-
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Quantify the amount of collagen by comparing the absorbance values to a standard curve of known collagen concentrations. Calculate the percent inhibition of collagen secretion by the test inhibitor.
Experimental Workflow for TGF-β Inhibitor Discovery and Validation
The discovery and preclinical development of a novel TGF-β inhibitor follows a structured workflow, from initial screening to in vivo efficacy studies.
This workflow begins with high-throughput screening of compound libraries to identify initial "hits" that inhibit ALK5 kinase activity. Promising hits undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties. The optimized lead compounds are then rigorously tested in a battery of in vitro cell-based and functional assays to confirm their mechanism of action and cellular effects. Finally, the most promising candidates advance to in vivo studies in animal models to evaluate their pharmacokinetics, pharmacodynamics, efficacy, and safety before consideration for clinical development.
Conclusion
The foundational research on TGF-β inhibitors has paved the way for the development of a promising new class of therapeutics. A thorough understanding of the TGF-β signaling pathway, coupled with robust and reproducible experimental methodologies, is essential for the continued advancement of this field. This technical guide provides a core framework for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel TGF-β inhibitors. The presented data, protocols, and workflows serve as a valuable resource to guide future research and accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. iji.sums.ac.ir [iji.sums.ac.ir]
- 8. TGF-β1 protein trap AVID200 beneficially affects hematopoiesis and bone marrow fibrosis in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Vactosertib | activin receptor-like kinase 5 (ALK5) inhibitor | CAS 1352608-82-2 | TEW-7197 | TGF-beta/Smad inhibitor | Buy Vactosertib from Supplier InvivoChem [invivochem.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma [plos.figshare.com]
- 14. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 15. go.drugbank.com [go.drugbank.com]
- 16. A Phase Ib Trial of AVID200, a TGFβ 1/3 Trap, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Directed Differentiation Using Small Molecules
This guide provides an in-depth overview of the core principles, key signaling pathways, and practical methodologies for the directed differentiation of pluripotent stem cells (PSCs) using small molecules. It is intended for researchers, scientists, and drug development professionals working in the fields of regenerative medicine, disease modeling, and cellular therapeutics.
Core Principles of Small Molecule-Mediated Differentiation
Directed differentiation is the process of guiding pluripotent stem cells—such as embryonic stem (ES) cells or induced pluripotent stem (iPS) cells—to develop into specific, specialized cell types in a controlled manner. Small molecules have emerged as powerful and versatile tools for manipulating cell fate decisions due to their high purity, stability, cost-effectiveness, and the ability to finely tune their effects by varying concentrations.[1][2]
Mechanism of Action: Small molecules are typically low-molecular-weight organic compounds that can readily penetrate cell membranes to modulate intracellular processes.[3] They function by binding to and altering the activity of specific protein targets, such as enzymes (e.g., kinases), receptors, or components of signaling cascades that are pivotal in controlling cell proliferation and differentiation.[4][5] By selectively activating or inhibiting these pathways, researchers can mimic the natural developmental cues that guide cellular specialization during embryogenesis.
Recapitulating Embryonic Development: Successful directed differentiation protocols often work by recapitulating the sequence of signaling events that occur during natural embryonic development.[6] This involves a stepwise approach where specific small molecules are introduced and withdrawn from the culture medium at precise times to guide PSCs through distinct developmental milestones, such as commitment to one of the three primary germ layers (ectoderm, mesoderm, or endoderm) and subsequent specification into lineage-restricted progenitors and terminally differentiated cells.[7][8]
General Experimental Workflow
The process of directed differentiation follows a logical progression from pluripotent cells to a purified population of a specific cell type. The workflow involves timed exposure to different cocktails of small molecules and growth factors to guide the cells through successive developmental stages.
Caption: A generalized workflow for directed differentiation using small molecules.
Key Signaling Pathways and Small Molecule Modulators
The fate of a stem cell is governed by a complex network of signaling pathways. Small molecules provide the ability to precisely dissect and control these networks.
A. TGF-β Superfamily Signaling
The Transforming Growth Factor-β (TGF-β) superfamily, which includes TGF-βs, Bone Morphogenetic Proteins (BMPs), Activins, and Nodals, regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] This pathway is fundamental for establishing the primary germ layers. For instance, high Activin A signaling is used to induce definitive endoderm, while BMP signaling is critical for mesenchymal and ectodermal lineages.[9][11][12] The canonical pathway signals through SMAD proteins.[10] During neuroectoderm differentiation, for example, both TGF-β and BMP signaling pathways must be inhibited.[13]
Caption: Simplified diagram of the canonical TGF-β/BMP-SMAD signaling pathway.
Table 1: Small Molecule Modulators of TGF-β/BMP Signaling
| Small Molecule | Target | Action | Typical Concentration |
|---|---|---|---|
| SB431542 | ALK4/5/7 | Inhibitor | 5 - 10 µM |
| LDN-193189 | ALK2/3/6 | Inhibitor | 0.1 - 0.5 µM |
| Dorsomorphin | ALK2/3/6 | Inhibitor | 0.5 - 2 µM |
| A-83-01 | ALK4/5/7 | Inhibitor | 0.5 - 1 µM |
| IDE1 / IDE2 | Unknown (induces SMAD2 phosphorylation) | Activator | 100 - 200 nM |
B. Wnt/β-catenin Signaling
The canonical Wnt pathway is central to development, controlling cell proliferation, fate decisions, and self-renewal.[4] In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt ligand binding inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Modulation of Wnt is critical for many differentiation protocols, particularly for mesodermal lineages like cardiomyocytes.[14] For instance, an initial activation of Wnt followed by its inhibition is a common strategy for cardiac differentiation.[15][16]
Caption: The canonical Wnt signaling pathway and points of small molecule intervention.
Table 2: Small Molecule Modulators of Wnt Signaling
| Small Molecule | Target | Action | Typical Concentration |
|---|---|---|---|
| CHIR99021 | GSK3β | Inhibitor (Activates Pathway) | 3 - 12 µM |
| IWP2 / IWP4 | Porcupine (Wnt secretion) | Inhibitor | 2 - 5 µM |
| XAV939 | Tankyrase (stabilizes Axin) | Inhibitor | 1 - 10 µM |
| IWR-1-endo | Axin stabilization | Inhibitor | 0.2 - 5 µM |
C. Hedgehog (Hh) Signaling
The Hedgehog (Hh) pathway is a critical regulator of cell fate determination during embryogenesis, particularly in patterning the neural tube and limbs.[9][17] In the absence of an Hh ligand, the receptor Patched (Ptc) inhibits Smoothened (Smo). Ligand binding relieves this inhibition, allowing Smo to activate the Gli family of transcription factors.[9][18] Small molecules that directly target Smo are widely used to modulate this pathway.[17][19]
Caption: The Hedgehog signaling pathway, highlighting the central role of Smoothened.
Table 3: Small Molecule Modulators of Hedgehog Signaling
| Small Molecule | Target | Action | Typical Concentration |
|---|---|---|---|
| Purmorphamine | Smoothened (SMO) | Agonist | 0.5 - 2 µM |
| SAG | Smoothened (SMO) | Agonist | 50 - 500 nM |
| Cyclopamine | Smoothened (SMO) | Antagonist | 0.1 - 1 µM |
| GANT61 | GLI1/2 | Antagonist | 5 - 20 µM |
D. Retinoic Acid (RA) Signaling
Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that regulates gene expression by binding to nuclear receptors (RARs and RXRs).[20] This pathway is crucial for anteroposterior axis formation, hindbrain development, and the differentiation of various cell types, including neurons and pancreatic cells.[21][22] Unlike pathways that originate at the cell surface, RA acts directly on transcription factors in the nucleus.
Caption: Mechanism of nuclear receptor activation by Retinoic Acid.
Table 4: Small Molecule Modulators of Retinoic Acid Signaling
| Small Molecule | Target | Action | Typical Concentration |
|---|---|---|---|
| All-trans-Retinoic Acid (ATRA) | RARs | Agonist | 0.1 - 10 µM |
| TTNPB | RARs | Agonist (Selective) | 10 - 100 nM |
| BMS493 | RARs | Inverse Agonist | 0.1 - 1 µM |
| DEAB | Retinaldehyde Dehydrogenase (RALDH) | Inhibitor (Blocks RA synthesis) | 10 - 100 µM |
Experimental Protocols and Methodologies
The following sections provide condensed protocols for the differentiation of PSCs into several key cell types, illustrating the practical application of the principles described above.
Protocol 1: Neural Induction via Dual SMAD Inhibition
This is one of the most robust and widely used methods for generating neural stem cells (NSCs) from PSCs. It is based on inhibiting two branches of the TGF-β superfamily—the TGF-β/Activin/Nodal and BMP pathways—which effectively blocks mesoderm and endoderm specification and promotes default differentiation to neuroectoderm.[8]
Methodology:
-
Cell Seeding: Plate human PSCs onto a suitable matrix (e.g., Matrigel) in maintenance medium.
-
Induction (Day 0): When cells reach 80-90% confluency, replace the medium with a neural induction medium (e.g., DMEM/F12:Neurobasal) supplemented with:
-
SB431542 (10 µM): To inhibit the TGF-β/Activin pathway.
-
LDN-193189 (100-500 nM) or Dorsomorphin (1 µM): To inhibit the BMP pathway.
-
-
Culture and Maintenance (Day 1-10): Change the neural induction medium daily. Observe for morphological changes, such as the formation of neural rosettes.
-
NSC Expansion (Day 11+): Once rosettes are well-formed, the cells can be dissociated and replated into NSC expansion medium containing growth factors like FGF2 and EGF to expand the neural stem cell population.
-
Terminal Differentiation: To generate mature neurons, withdraw the mitogens (FGF2/EGF) and culture the NSCs in a neural maturation medium containing factors like BDNF, GDNF, and cAMP.[23]
Protocol 2: Cardiomyocyte Differentiation via Wnt Pathway Modulation
This protocol generates cardiomyocytes by first inducing a mesodermal fate through Wnt activation, followed by specifying cardiac mesoderm through subsequent Wnt inhibition.[15][16]
Methodology:
-
Cell Seeding: Plate a monolayer of human PSCs and grow to high confluency (~85-95%).
-
Mesoderm Induction (Day 0): Replace the medium with a basal medium (e.g., RPMI/B27 minus insulin) supplemented with a potent GSK3β inhibitor to activate the Wnt pathway:
-
CHIR99021 (6-12 µM).
-
-
Cardiac Specification (Day 2-3): After 48 hours, replace the medium with basal medium containing a Wnt inhibitor to guide the mesoderm toward a cardiac fate.[15]
-
IWP2 (5 µM) or XAV939 (5 µM).
-
-
Maintenance and Maturation (Day 5+): From day 5 onwards, maintain the cells in basal medium without small molecules. Spontaneous contractions of cardiomyocyte clusters should become visible between days 7 and 12.[15][16]
-
Purification (Optional): To obtain a highly pure population, culture the cells in glucose-deprived medium for 2-4 days. Cardiomyocytes can survive by metabolizing lactate, while most other cell types are eliminated.[15]
Protocol 3: Hepatocyte Differentiation via a Small Molecule Cocktail
This protocol generates hepatocyte-like cells by guiding PSCs through definitive endoderm (DE) and hepatic specification stages using sequential small molecule treatments.[7]
Methodology:
-
Definitive Endoderm Induction (3 days): Culture PSCs in serum-free medium supplemented with:
-
CHIR99021 (3 µM): To activate Wnt signaling and induce mesendoderm.
-
Optionally combined with Activin A, though some protocols aim for growth-factor-free conditions.[7]
-
-
Hepatic Specification (5 days): Replace the medium with one containing factors to promote hepatic fate, such as:
-
A-83-01 (0.5 µM): To inhibit TGF-β signaling.
-
FGFs and BMPs are often used here, but small molecule alternatives can be explored.
-
-
Hepatoblast Maturation (10+ days): Culture the cells in a hepatocyte maturation medium. This stage often involves small molecules that modulate pathways like HGF/c-Met and oncostatin M signaling. Key small molecules can include:
-
Dexamethasone
-
Forskolin (or other cAMP-elevating agents)
-
Quantitative Data and Efficiency
The efficiency of directed differentiation can vary significantly based on the specific iPSC line, protocol nuances, and reagent quality. The table below summarizes representative quantitative data from various sources.
Table 5: Summary of Differentiation Efficiencies with Small Molecules
| Target Cell Type | Key Small Molecules | Starting Cell Line | Differentiation Efficiency / Purity | Characterization Markers | Reference |
|---|---|---|---|---|---|
| Neurons | SB431542, LDN-193189 | Human iPSCs | >80% PAX6+ progenitors | PAX6, SOX1, β-III Tubulin | [8] |
| Cardiomyocytes | CHIR99021, IWP2 | Human iPSCs | >85% cTnT+ cells after purification | cTnT, α-actinin, Spontaneous Beating | [15][16] |
| Cardiomyocytes | CHIR99021, Wnt Inhibitor | Human iPSCs | Initial: 26.6% cTnT+; Post-enrichment: 84.9% cTnT+ | cTnT | [16] |
| Hepatocyte-like Cells | CHIR99021, A-83-01 | Human AD-MSCs | High expression of ALB, AAT | Albumin (ALB), α-fetoprotein (AFP), Alpha-1-antitrypsin (AAT) | [7] |
| Definitive Endoderm | CHIR99021, IDE1/2 | Mouse ESCs | >80% SOX17+/FOXA2+ | SOX17, FOXA2 |[24][25] |
Conclusion and Future Directions
Small molecules have become indispensable tools in stem cell biology, providing a robust and reproducible method for directing cell fate. By targeting key developmental signaling pathways, these compounds allow for the efficient, large-scale generation of specific cell types for disease modeling, drug screening, and future regenerative therapies.
Future work in this field will focus on discovering novel small molecules with higher specificity and potency, developing protocols that yield more mature and functional cell types, and combining small molecule approaches with biomaterials and 3D culture systems to better mimic the native tissue environment. As our understanding of the complex signaling networks that control cell identity deepens, small molecule-based differentiation strategies will continue to advance the frontiers of biomedical research and clinical applications.
References
- 1. Role of small molecules in stem cell biology [hellobio.com]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. cellgs.com [cellgs.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Transcriptomic profiling of neural cultures from the KYOU iPSC line via alternative differentiation protocols [frontiersin.org]
- 9. resources.tocris.com [resources.tocris.com]
- 10. iji.sums.ac.ir [iji.sums.ac.ir]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. [PDF] BMP signaling in mesenchymal stem cell differentiation and bone formation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Hedgehog pathway: role in cell differentiation, polarity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small-molecule modulators of the Sonic Hedgehog signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. Retinoids regulate stem cell differentiation. [vivo.weill.cornell.edu]
- 21. Retinol - Wikipedia [en.wikipedia.org]
- 22. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. The evolving biology of small molecules: controlling cell fate and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ITD-1 Mediated Cardiomyocyte Differentiation from Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for cardiovascular research, drug discovery, and regenerative medicine. A key challenge in this field is the development of robust and efficient protocols that yield high-purity cardiomyocyte populations. The small molecule ITD-1 has emerged as a potent inducer of cardiogenesis. This compound acts as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Specifically, it promotes the degradation of the TGF-β type II receptor, thereby blocking downstream signaling that would otherwise inhibit cardiomyocyte differentiation.[1] This application note provides a detailed protocol for the differentiation of PSCs into cardiomyocytes using this compound, summarizes the available quantitative data, and illustrates the underlying signaling pathway and experimental workflow.
Signaling Pathway of this compound in Cardiomyocyte Differentiation
This compound facilitates cardiomyocyte differentiation by selectively inhibiting the TGF-β signaling pathway. Under normal conditions, TGF-β ligands bind to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). This activated receptor complex phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression, often inhibiting cardiogenic pathways. This compound disrupts this cascade by inducing the degradation of TGFBR2, thereby preventing the initiation of the signaling cascade and promoting the expression of genes involved in cardiomyocyte specification.
Caption: this compound signaling pathway in cardiomyocyte differentiation.
Experimental Workflow for this compound Mediated Cardiomyocyte Differentiation
The differentiation of PSCs into cardiomyocytes using this compound follows a multi-day protocol involving specific media changes and the timely application of the small molecule. The general workflow begins with the culture of undifferentiated PSCs to an optimal confluency, followed by the induction of mesoderm, and subsequent specification towards the cardiac lineage with the aid of this compound.
References
Optimal Concentration of ITD-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ITD-1, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, in various cell culture applications. This document outlines the optimal concentration ranges, detailed experimental protocols, and the underlying mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule that selectively inhibits the TGF-β signaling pathway. Its unique mechanism involves inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2), which in turn prevents the phosphorylation of the downstream effector proteins SMAD2 and SMAD3.[1] This targeted action makes this compound a valuable tool for studying the diverse roles of TGF-β signaling in cellular processes such as differentiation, proliferation, and fibrosis. A key application of this compound is in directing the differentiation of pluripotent stem cells into cardiomyocytes.
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound is application- and cell-type-dependent. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Application | Cell Type | Recommended Concentration Range | Key Considerations |
| Inhibition of TGF-β Signaling | Various (e.g., fibroblasts, epithelial cells) | 0.5 µM - 5 µM | The IC50 for TGF-β signaling inhibition is in the range of 0.4 - 0.8 µM.[1] Higher concentrations may be required for complete and sustained inhibition. |
| Cardiomyocyte Differentiation | Pluripotent Stem Cells (e.g., hPSCs, mESCs) | 1 µM - 5 µM | The timing of this compound addition is critical. It is typically introduced after mesoderm induction to promote cardiac lineage specification. |
| General Use | Most cell lines | < 10 µM | While specific cytotoxicity data is limited, concentrations up to 10 µM are generally well-tolerated by most cell lines. However, it is crucial to perform a cytotoxicity assay for your specific cell line. |
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the TGF-β signaling pathway through a distinct mechanism. Unlike many other inhibitors that target the kinase activity of the TGF-β receptors, this compound induces the degradation of the TGF-β type II receptor (TGFBR2) via the proteasome. This leads to a reduction in the total amount of receptor available to bind TGF-β ligands, thereby preventing the subsequent phosphorylation of SMAD2 and SMAD3 and the downstream signaling cascade.
Caption: TGF-β signaling pathway and the mechanism of this compound action.
Experimental Protocols
Protocol for Inhibition of TGF-β Signaling and Assessment by SMAD2/3 Phosphorylation
This protocol describes how to treat cells with this compound to inhibit TGF-β-induced SMAD2/3 phosphorylation and how to assess the inhibition by Western blot.
Materials:
-
Cell line of interest (e.g., HaCaT, HEK293T, primary fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) and anti-SMAD2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare different concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) in serum-free medium. Add the this compound solutions to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5-10 ng/mL to the wells (except for the unstimulated control). Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-SMAD2/3 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-total-SMAD2/3 antibody to confirm equal loading.
Caption: Experimental workflow for assessing this compound mediated inhibition of TGF-β signaling.
Protocol for Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes using this compound
This protocol outlines a general method for inducing cardiomyocyte differentiation from hPSCs, incorporating this compound to enhance cardiac lineage specification. The exact timing and concentrations of other small molecules may need to be optimized for specific hPSC lines.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium (e.g., mTeSR1)
-
Matrigel or other suitable extracellular matrix
-
Cardiomyocyte differentiation basal medium (e.g., RPMI 1640 with B27 supplement without insulin)
-
CHIR99021 (GSK3 inhibitor)
-
IWP2 (Wnt pathway inhibitor)
-
This compound
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B27 supplement with insulin)
-
PBS
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium until they reach 70-80% confluency.
-
Day 0: Mesoderm Induction: To initiate differentiation, replace the maintenance medium with cardiomyocyte differentiation basal medium supplemented with a high concentration of CHIR99021 (e.g., 6-12 µM).
-
Day 2: Wnt Inhibition: After 48 hours, replace the medium with fresh basal medium containing IWP2 (e.g., 5 µM).
-
Day 4: Cardiac Progenitor Specification with this compound: After another 48 hours, replace the medium with fresh basal medium containing this compound (e.g., 1-5 µM). This step is crucial for inhibiting TGF-β signaling and promoting the differentiation of cardiac progenitors.
-
Day 6 onwards: Cardiomyocyte Maturation: After 48 hours of this compound treatment, switch to cardiomyocyte maintenance medium. Change the medium every 2-3 days.
-
Beating Cardiomyocytes: Spontaneous contractions are typically observed between days 8 and 12.
-
Characterization: The resulting cardiomyocytes can be further characterized by immunocytochemistry for cardiac markers such as cardiac troponin T (cTnT) and α-actinin.
Caption: Workflow for cardiomyocyte differentiation using this compound.
Troubleshooting
-
Low Inhibition of pSMAD2/3:
-
Optimize this compound concentration: Perform a dose-response curve to find the optimal concentration for your cell line.
-
Check this compound activity: Ensure the this compound stock solution is properly stored and has not degraded.
-
Increase pre-incubation time: A longer pre-incubation with this compound before TGF-β stimulation may be necessary.
-
-
Low Cardiomyocyte Differentiation Efficiency:
-
Optimize small molecule concentrations: The optimal concentrations of CHIR99021, IWP2, and this compound can vary between hPSC lines.
-
Check initial cell density: The confluency of hPSCs at the start of differentiation is critical.
-
Optimize timing of this compound addition: The window for effective TGF-β inhibition during cardiac differentiation is specific. A time-course experiment for this compound addition may be beneficial.
-
-
Cell Toxicity:
-
Perform a cytotoxicity assay: Use assays like MTT or LDH to determine the cytotoxic concentration of this compound for your specific cell line.
-
Reduce DMSO concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1%.
-
Conclusion
This compound is a powerful and selective inhibitor of the TGF-β signaling pathway with significant applications in cell biology, particularly in the directed differentiation of cardiomyocytes. By understanding its mechanism of action and optimizing its concentration, researchers can effectively utilize this compound to investigate the intricate roles of TGF-β signaling and to generate valuable cell models for disease research and drug discovery.
References
Application Notes and Protocols: Preparation of ITD-1 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
ITD-1 is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It functions by potently blocking the phosphorylation of the effector SMAD2/3 proteins induced by TGF-β, without inhibiting the kinase activity of the type I (TGFBR1) or type II (TGFBR2) TGF-β receptors.[3][4] This selective inhibition makes this compound a valuable tool for studying the roles of TGF-β signaling in various biological processes. Notably, this compound has been shown to induce the differentiation of uncommitted mesoderm into cardiomyocytes, highlighting its potential in regenerative medicine and cardiovascular research.[1][4]
This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro experiments.
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉NO₃ | [5] |
| Molecular Weight | 415.52 g/mol | [2][5][6] |
| CAS Number | 1099644-42-4 | [1][2][5] |
| Purity | >98% (by HPLC) | [1][5] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | ≥ 8.31 mg/mL (≥ 20 mM) | [1][6] |
| Solubility in Ethanol | ≥ 4.16 mg/mL (≥ 10 mM) (gentle warming may be required) | [1][6] |
| IC₅₀ | ~460 nM - 850 µM for TGF-β signaling inhibition | [2][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (CAS No: 1099644-42-4)
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
The molecular weight of this compound is 415.52 g/mol .
-
For a 1 M solution, 415.52 g of this compound would be dissolved in 1 L of solvent.
-
Therefore, for a 10 mM (0.01 M) solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.52 g/mol x 1000 mg/g
-
Mass = 4.1552 mg
-
-
You will need to weigh out approximately 4.16 mg of this compound powder.
-
-
Weighing this compound:
-
Tare a clean, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully add approximately 4.16 mg of this compound powder to the microcentrifuge tube. Record the exact weight.
-
-
Dissolving this compound in DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 415.52 ( g/mol )] / 10 (mmol/L)
-
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not dissolve completely, sonication for 5-10 minutes may be helpful.[6]
-
-
Storage of Stock Solution:
-
For short-term storage (days to weeks), the stock solution can be stored at -20°C.[1][2]
-
For long-term storage (months to years), it is recommended to store the stock solution at -80°C.[4][6]
-
It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
When ready to use, thaw the aliquot at room temperature and ensure the solution is clear before making further dilutions for your experiments.[1]
-
Safety Precautions:
-
This compound is for research use only and is not intended for human or veterinary use.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and the DMSO solution.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
Signaling Pathway Diagram
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligands bind to the type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). This activated receptor complex phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate target gene expression. This compound inhibits the phosphorylation of SMAD2/3.[3][4]
Caption: TGF-β signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using the this compound stock solution in a typical cell-based experiment.
Caption: Workflow for this compound stock solution preparation and use.
References
Application Notes and Protocols for In Vitro Efficacy Testing of ITD-1, a TGF-β Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITD-1 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. Understanding its in vitro efficacy is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound, focusing on its mechanism of action in inhibiting SMAD2/3 phosphorylation.
Mechanism of Action: this compound inhibits the TGF-β signaling cascade by blocking the phosphorylation of the downstream effector proteins SMAD2 and SMAD3.[1] Notably, it does not inhibit the kinase activity of the TGF-β type I (TGFBR1 or ALK5) or type II (TGFBR2) receptors.[1] Evidence also suggests that this compound may partially induce the proteasomal degradation of TGFBR2.
Data Presentation
The following tables summarize the quantitative data for this compound efficacy in key in vitro assays.
| Assay | Cell Line | Parameter | Value | Reference |
| TGF-β Receptor Inhibition | - | IC50 | 460 nM | MedchemExpress |
| SMAD4 Response Element Luciferase Assay | HEK293T | IC50 | 850 nM | MedchemExpress |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
SMAD2/3 Phosphorylation Assay by Western Blot
This assay directly measures the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3.
Workflow Diagram:
Caption: Western blot workflow for pSMAD2/3 detection.
Materials:
-
Cell line responsive to TGF-β (e.g., HEK293T, HaCaT, NRK-49F)
-
Complete growth medium and serum-free medium
-
This compound (dissolved in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2, anti-phospho-SMAD3 (Ser423/425), anti-SMAD3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
This compound Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 1 hour.
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-150 µL of supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD levels and the loading control.
SMAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the TGF-β pathway inhibition by this compound.
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Materials:
-
HEK293T or other easily transfectable cells
-
Complete growth medium
-
SMAD-binding element (SBE)-driven firefly luciferase reporter plasmid (e.g., pGL3-SBE4-luc)
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Recombinant human TGF-β1
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate.
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Recovery: Allow the cells to recover for 24 hours post-transfection.
-
This compound Treatment: Pre-treat the cells with a dose range of this compound or DMSO for 1 hour.
-
TGF-β Stimulation: Add TGF-β1 (5 ng/mL) to the appropriate wells and incubate for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by TGF-β1 and the percentage of inhibition by this compound.
Quantitative PCR (qPCR) for TGF-β Target Gene Expression
Workflow Diagram:
Caption: qPCR workflow for TGF-β target gene expression.
Materials:
-
Cell line responsive to TGF-β
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Recombinant human TGF-β1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
Procedure:
-
Cell Treatment: Follow steps 1-4 of the Western Blot protocol to treat cells with this compound and TGF-β1. A longer TGF-β1 stimulation time (e.g., 6-24 hours) may be required to observe significant changes in gene expression.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Determine the fold change in gene expression upon TGF-β1 stimulation and the inhibitory effect of this compound.
References
Application Notes and Protocols: Western Blot for pSMAD2/3 after ITD-1 Treatment
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. A key event in the canonical TGF-β pathway is the phosphorylation of the receptor-regulated SMADs, SMAD2 and SMAD3 (pSMAD2/3), which then translocate to the nucleus to regulate target gene expression.[1][2]
ITD-1 is a potent and selective inhibitor of the TGF-β signaling pathway. It has been shown to have an IC50 of 0.85 μM and demonstrates minimal inhibition of other signaling pathways like activin, Wnt, or BMP.[3] this compound's mechanism of action allows for the specific investigation of TGF-β-mediated cellular responses.
This application note provides a detailed protocol for the detection of phosphorylated SMAD2/3 (pSMAD2/3) by Western blot in cells treated with the selective TGF-β inhibitor, this compound. The protocol is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on the TGF-β signaling cascade.
Signaling Pathway and Experimental Workflow
Experimental Protocol
This protocol is designed for cultured cells and may need optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Culture: Appropriate cell line responsive to TGF-β signaling (e.g., HaCaT, A549, HepG2)
-
Reagents:
-
This compound (Selleckchem, Cat. No. S7975 or equivalent)
-
Recombinant Human TGF-β1 (R&D Systems, Cat. No. 240-B or equivalent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat. No. 89900 or equivalent) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat. No. 23225 or equivalent)
-
4x Laemmli Sample Buffer (Bio-Rad, Cat. No. 1610747 or equivalent)
-
Precast polyacrylamide gels (e.g., 4-15% Mini-PROTEAN TGX Gels, Bio-Rad)
-
PVDF or Nitrocellulose membranes
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) antibody (e.g., Cell Signaling Technology, #8828)
-
Anti-SMAD2/3 antibody (e.g., Cell Signaling Technology, #8685)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, HRP-linked)
-
Chemiluminescent substrate (e.g., ECL Western Blotting Substrate)
-
Stripping buffer (optional)
-
Methodology
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary for your cell line, to reduce basal signaling.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be less than 0.1%.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include appropriate controls: untreated, vehicle only, TGF-β1 only, and this compound only.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and discard the pellet.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSMAD2/3 diluted in blocking buffer (or 5% BSA in TBST for phospho-antibodies) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
(Optional) If probing for total SMAD2/3 or a loading control, the membrane can be stripped and re-probed following the manufacturer's protocol. It is often recommended to run parallel gels for total and phosphorylated proteins.
-
Quantify the band intensities using image analysis software. Normalize the pSMAD2/3 signal to the total SMAD2/3 signal and/or the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for summarizing the results.
| Treatment Group | TGF-β (ng/mL) | This compound (µM) | Relative pSMAD2/3 Intensity (Normalized to Loading Control) | Fold Change vs. Control |
| Untreated Control | 0 | 0 | 1.00 ± 0.12 | 1.0 |
| Vehicle Control | 5 | 0 (Vehicle) | 5.20 ± 0.45 | 5.2 |
| TGF-β Stimulation | 5 | 0 | 5.50 ± 0.51 | 5.5 |
| This compound (1 µM) | 0 | 1 | 0.95 ± 0.10 | 0.95 |
| TGF-β + this compound (0.1 µM) | 5 | 0.1 | 3.80 ± 0.35 | 3.8 |
| TGF-β + this compound (1 µM) | 5 | 1 | 1.50 ± 0.20 | 1.5 |
| TGF-β + this compound (10 µM) | 5 | 10 | 1.10 ± 0.15 | 1.1 |
Data presented are hypothetical and for illustrative purposes only. Values should be presented as mean ± standard deviation from at least three independent experiments.
References
Application Notes and Protocols for Immunofluorescence Staining of Cardiac Markers Following ITD-1-Mediated Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of cardiomyocytes from pluripotent stem cells (PSCs) is a critical technology for cardiovascular research, drug discovery, and regenerative medicine. Small molecules that can direct the differentiation of PSCs into specific lineages offer a powerful tool for producing high-purity populations of desired cell types. ITD-1 is a small molecule that has been identified as a potent inducer of cardiomyocyte differentiation. This document provides detailed protocols for the directed differentiation of PSCs into cardiomyocytes using this compound, followed by immunofluorescence staining for key cardiac markers to assess differentiation efficiency and cellular phenotype.
Principle of the Method
This compound promotes cardiomyogenesis by selectively inducing the degradation of the Transforming Growth Factor-beta (TGF-β) type II receptor (TGFBR2). The TGF-β signaling pathway plays a biphasic role in cardiomyocyte differentiation, initially promoting mesoderm induction and subsequently inhibiting the commitment of mesodermal progenitors to the cardiac lineage. By applying this compound during a specific time window, the inhibitory effect of TGF-β signaling on cardiomyocyte differentiation is blocked, leading to an enhanced yield of cardiomyocytes from uncommitted mesoderm. Following differentiation, immunofluorescence staining is employed to visualize and quantify the expression of specific cardiac proteins, such as cardiac Troponin T (cTnT) and α-actinin, providing a robust method for evaluating the success of the differentiation protocol.
Materials and Reagents
A comprehensive list of materials and reagents required for cell culture, differentiation, and immunofluorescence staining is provided in the tables below.
Table 1: Cell Culture and Differentiation Reagents
| Reagent | Supplier | Catalog No. |
| Human Pluripotent Stem Cells | Various | N/A |
| mTeSR™1 Medium | STEMCELL Technologies | 85850 |
| Matrigel hESC-qualified Matrix | Corning | 354277 |
| DMEM/F-12 | Thermo Fisher Scientific | 11320033 |
| Accutase | STEMCELL Technologies | 07920 |
| ROCK Inhibitor (Y-27632) | Selleck Chemicals | S1049 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| B-27™ Supplement, minus insulin | Thermo Fisher Scientific | A1895601 |
| This compound | Selleck Chemicals | S7793 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
Table 2: Immunofluorescence Staining Reagents
| Reagent | Supplier | Catalog No. |
| Paraformaldehyde (PFA), 4% in PBS | Electron Microscopy Sciences | 15710 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Normal Goat Serum | Thermo Fisher Scientific | 10000C |
| Primary Antibody: Anti-Cardiac Troponin T | Abcam | ab45932 |
| Primary Antibody: Anti-α-Actinin | Sigma-Aldrich | A7811 |
| Secondary Antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor 488 | Thermo Fisher Scientific | A11001 |
| Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 594 | Thermo Fisher Scientific | A11012 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| ProLong™ Gold Antifade Mountant | Thermo Fisher Scientific | P36930 |
Detailed Protocols
I. Cardiomyocyte Differentiation using this compound
This protocol is adapted from established methods for small molecule-directed cardiomyocyte differentiation.
A. Preparation of Human Pluripotent Stem Cells (hPSCs)
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.
-
Passage hPSCs as single cells using Accutase when colonies reach 70-80% confluency.
-
Seed hPSCs onto Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR™1 medium supplemented with 10 µM ROCK inhibitor for the first 24 hours.
-
Culture the cells for 3-4 days, with daily media changes, until they reach >95% confluency.
B. Cardiomyocyte Differentiation
-
Day 0: Mesoderm Induction
-
Aspirate the mTeSR™1 medium and replace it with RPMI 1640 medium supplemented with B-27 minus insulin and a GSK3 inhibitor (e.g., CHIR99021, 6-12 µM).
-
-
Day 1
-
No media change.
-
-
Day 2
-
Aspirate the medium and replace it with fresh RPMI 1640/B-27 minus insulin.
-
-
Day 3-5: Cardiomyocyte Specification with this compound
-
Aspirate the medium.
-
Add RPMI 1640/B-27 minus insulin containing This compound at a final concentration of 0.5-1.0 µM .
-
Change the medium daily with the this compound containing medium.
-
-
Day 6 Onwards: Cardiomyocyte Maturation
-
Aspirate the this compound containing medium.
-
Switch to RPMI 1640 medium supplemented with B-27 (with insulin).
-
Change the medium every 2-3 days.
-
Spontaneously contracting cardiomyocytes should be visible between days 8 and 12.
-
II. Immunofluorescence Staining of Cardiac Markers
This protocol describes the staining of differentiated cardiomyocytes for cardiac Troponin T (cTnT) and α-actinin.
-
Fixation:
-
Carefully aspirate the culture medium from the differentiated cells.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (5% Normal Goat Serum and 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-cTnT and anti-α-actinin) to their optimal concentrations in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in the blocking buffer. Protect from light.
-
Aspirate the PBS and add the diluted secondary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Allow the mounting medium to cure overnight at room temperature in the dark.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images for analysis.
-
Data Presentation
The efficiency of cardiomyocyte differentiation can be quantified by determining the percentage of cells positive for specific cardiac markers. While specific quantitative data for this compound differentiation efficiency is not widely published, differentiation protocols utilizing small molecules to modulate TGF-β and Wnt signaling pathways consistently report high efficiencies. The following tables present representative data from such protocols, which can be expected to be similar for this compound-mediated differentiation.
Table 3: Representative Cardiomyocyte Differentiation Efficiency
| Differentiation Method | Pluripotent Stem Cell Line | Cardiac Marker | % Positive Cells (Mean ± SD) |
| Small Molecule (TGF-β/Wnt modulation) | Human iPSC Line 1 | Cardiac Troponin T (cTnT) | 85.2 ± 5.6 |
| Small Molecule (TGF-β/Wnt modulation) | Human iPSC Line 2 | Cardiac Troponin T (cTnT) | 91.4 ± 3.8 |
| Small Molecule (TGF-β/Wnt modulation) | Human ESC Line H9 | Cardiac Troponin T (cTnT) | 88.7 ± 6.1 |
Note: This table presents representative data from highly efficient small molecule-based cardiomyocyte differentiation protocols. Actual efficiencies may vary depending on the specific cell line and experimental conditions.
Table 4: Qualitative Assessment of Cardiac Marker Expression
| Cardiac Marker | Expected Localization | Phenotypic Observation |
| Cardiac Troponin T (cTnT) | Striated pattern along myofibrils | Clear, organized striations indicative of mature cardiomyocytes. |
| α-Actinin | Z-lines of the sarcomere | Punctate, striated pattern characteristic of Z-line organization. |
| DAPI | Nucleus | Clear nuclear staining for cell counting and morphological assessment. |
Visualizations
Signaling Pathway Diagram
Caption: this compound mediated degradation of TGF-β Receptor II.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound differentiation.
Application Notes and Protocols for Flow Cytometry Analysis of ITD-1-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense potential for cardiovascular research, drug discovery, and regenerative medicine. ITD-1 is a small molecule that has been identified as a potent inducer of cardiomyogenesis. It selectively promotes the differentiation of multipotent cardiovascular precursors into cardiomyocytes by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, this compound triggers the proteasomal degradation of the TGF-β type II receptor (TGFBR2), effectively blocking downstream signaling.[1] This application note provides detailed protocols for the differentiation of PSCs into cardiomyocytes using this compound and the subsequent analysis of the resulting cell population by flow cytometry.
Principle of this compound Action
This compound acts as a highly selective inhibitor of the TGF-β signaling cascade with an IC50 of approximately 0.4-0.8 µM.[1] By inducing the degradation of TGFBR2, this compound prevents the binding of TGF-β ligands and the subsequent phosphorylation of downstream mediators like SMAD2/3. This targeted inhibition of TGF-β signaling in uncommitted mesoderm redirects cell fate towards a cardiomyocyte lineage.
This compound Signaling Pathway
Caption: this compound inhibits TGF-β signaling by promoting TGFBR2 degradation.
Data Presentation
The following table summarizes expected quantitative data for cardiomyocyte differentiation and analysis.
| Parameter | Metric | Expected Value |
| Differentiation Efficiency | % Cardiac Troponin T (cTnT)+ cells | 70-90% |
| % Myosin Heavy Chain (MHC)+ cells | 65-85% | |
| % α-Actinin+ cells | 70-90% | |
| Flow Cytometry QC | Viability | >90% |
| Singlet Gate | >95% | |
| Subtype Analysis | % MLC2v+ cells (Ventricular) | Variable |
| % MLC2a+ cells (Atrial) | Variable |
Experimental Protocols
I. Cardiomyocyte Differentiation of Pluripotent Stem Cells using this compound
This protocol describes the induction of cardiomyocyte differentiation from a monolayer culture of human PSCs.
Materials:
-
Human pluripotent stem cells (e.g., H9, H7)
-
Matrigel-coated culture plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR99021
-
This compound
-
Insulin
-
PBS (Ca2+/Mg2+ free)
-
Accutase
Protocol:
-
Culture human PSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Day 0: To initiate differentiation, replace the mTeSR1 medium with RPMI/B-27 minus insulin supplemented with 6 µM CHIR99021.
-
Day 1: Replace the medium with fresh RPMI/B-27 minus insulin.
-
Day 2: Add this compound to the RPMI/B-27 minus insulin medium at a final concentration of 1 µM.
-
Day 4: Replace the medium with fresh RPMI/B-27 minus insulin containing 1 µM this compound.
-
Day 6: Replace the medium with RPMI/B-27 containing insulin.
-
Day 8 onwards: Continue to culture the cells in RPMI/B-27 with insulin, changing the medium every 2-3 days. Beating cardiomyocytes are typically observed between days 8 and 12.
II. Preparation of Cardiomyocytes for Flow Cytometry
This protocol outlines the dissociation of differentiated cardiomyocytes into a single-cell suspension for flow cytometric analysis.
Materials:
-
Differentiated cardiomyocyte culture (from Protocol I)
-
PBS (Ca2+/Mg2+ free)
-
Accutase or TrypLE Express
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes (5 ml)
-
Cell strainer (40 µm)
Protocol:
-
Aspirate the culture medium from the differentiated cardiomyocytes.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Accutase or TrypLE to cover the cell monolayer and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Gently triturate the cells to create a single-cell suspension.
-
Transfer the cell suspension to a 15 ml conical tube and add an equal volume of media containing 10% FBS to inactivate the dissociation enzyme.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 ml of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Pass the cell suspension through a 40 µm cell strainer into a flow cytometry tube to remove any remaining cell clumps.
-
Count the cells and determine viability using a hemocytometer and Trypan Blue or an automated cell counter.
III. Intracellular Staining for Cardiomyocyte Markers
This protocol describes the fixation, permeabilization, and staining of cardiomyocytes for the detection of intracellular cardiac-specific proteins.
Materials:
-
Single-cell suspension of cardiomyocytes (from Protocol II)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in Flow Cytometry Staining Buffer)
-
Primary antibodies (see table below)
-
Fluorochrome-conjugated secondary antibodies (if required)
-
Isotype control antibodies
-
Flow Cytometry Staining Buffer
Recommended Antibody Panel:
| Target Protein | Fluorochrome | Clone |
| Cardiac Troponin T (cTnT) | FITC | 13-11 |
| Myosin Heavy Chain (MHC) | APC | - |
| α-Actinin | VioBlue | - |
| Myosin Light Chain 2v (MLC2v) | PE | - |
| Myosin Light Chain 2a (MLC2a) | APC | - |
Protocol:
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µl of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Add 1 ml of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in 1 ml of Permeabilization Buffer.
-
Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in 100 µl of Permeabilization Buffer.
-
Add the primary antibodies or isotype controls at their predetermined optimal concentrations.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1 ml of Permeabilization Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If using unconjugated primary antibodies, resuspend the cell pellet in 100 µl of Permeabilization Buffer containing the appropriate fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 ml of Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µl of Flow Cytometry Staining Buffer for analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound-derived cardiomyocyte analysis.
Conclusion
The use of this compound provides an effective method for generating a high yield of cardiomyocytes from pluripotent stem cells. The protocols outlined in this application note offer a robust framework for the directed differentiation and subsequent flow cytometric analysis of these cells. Accurate quantification of cardiomyocyte populations using markers such as cardiac troponin T is essential for quality control in research and for the development of cell-based therapies and drug screening platforms.
References
Application Notes: Long-Term Culture of Cardiomyocytes Generated with ITD-1
Introduction
The generation of functional cardiomyocytes from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research, disease modeling, and the development of novel therapeutics. Small molecules that direct differentiation pathways offer a scalable and reproducible method for producing specific cell lineages. ITD-1 is a novel 1,4-dihydropyridine compound that promotes cardiomyocyte differentiation by inducing the degradation of the Transforming Growth Factor-beta (TGF-β) type II receptor (TGFBR2).[1] This targeted inhibition of the TGF-β pathway, a known repressor of cardiomyocyte fate, provides a potent tool for enhancing cardiac lineage specification.[1] These application notes provide detailed protocols for the generation of cardiomyocytes using this compound and their subsequent long-term culture to promote a mature phenotype.
Mechanism of Action: this compound in TGF-β Signaling
This compound selectively inhibits the TGF-β signaling pathway. Unlike typical kinase inhibitors, this compound does not block the kinase activity of TGF-β receptors I or II.[1][2] Instead, it diverts TGFBR2 to the proteasome for degradation, thereby preventing the downstream phosphorylation of SMAD2/3 proteins.[1][2] This action is specific to the TGF-β pathway, with minimal impact on the closely related Activin A signaling pathway.[1] By blocking TGF-β signaling between days 3-5 of differentiation, this compound effectively promotes the specification of cardiac lineages from mesodermal progenitors.[1]
Data Presentation
Quantitative data from studies utilizing this compound for cardiomyocyte induction demonstrate a clear dose-dependent effect. Furthermore, long-term culture of the resulting cardiomyocytes shows a progressive maturation, evidenced by changes in gene expression and cellular structure.
Table 1: Dose-Response of this compound on Cardiomyocyte Induction in mESCs
| This compound Concentration | Cardiac Induction (Fold over DMSO)[1] |
|---|---|
| 0.1 µM | ~1.5 |
| 0.3 µM | ~2.5 |
| 1.0 µM | ~4.0 |
| 3.0 µM | ~5.0 |
| 10.0 µM | ~5.5 |
Table 2: Key Markers of Cardiomyocyte Maturation in Long-Term Culture
| Culture Duration | Marker | Observation |
|---|---|---|
| Day 20 | NKX2.5, cTnT, α-MHC | Expression of key cardiac marker proteins confirmed.[3] |
| Day 20 | Connexin 43 (CX43) | Signal located primarily in the perinuclear region.[3] |
| Day 40 | Cellular Morphology | Progressive cellular hypertrophy and a more developed contractile apparatus.[3] |
| Day 40 | TNNT2, α-MHC | Higher density of expression compared to Day 20.[3] |
| Day 40 | Connexin 43 (CX43) | Statistically significant increase in expression.[3] |
| Day 40 | Troponin I Isoforms | Significant decrease in fetal TNNI1 and an increase in adult TNNI3.[3] |
| > 3 Months | Cellular Structure | Increased cell hypertrophy, anisotropy, myofibril density, and organized sarcomeric arrangement.[3] |
Experimental Protocols
The following protocols provide a framework for generating and maintaining cardiomyocytes using this compound, adapted from established PSC differentiation methodologies.
Protocol 1: Differentiation of PSCs into Cardiomyocytes via this compound
This protocol is adapted from widely used small molecule-based cardiac differentiation methods, substituting a Wnt inhibitor with this compound to specifically block TGF-β signaling for cardiac specification.
Materials:
-
Human pluripotent stem cells (hiPSCs or hESCs)
-
Matrigel-coated 6-well plates
-
mTeSR™ Plus medium
-
RPMI 1640 medium
-
B-27™ Supplement, minus insulin (B27-)
-
B-27™ Supplement (B27+)
-
CHIR99021 (e.g., 12 mM stock in DMSO)
-
This compound (e.g., 10 mM stock in DMSO)
-
DPBS (Ca2+/Mg2+ free)
Procedure:
-
PSC Culture (Day -4 to -1):
-
Culture hiPSCs on Matrigel-coated plates in mTeSR™ Plus medium.
-
Passage cells to achieve 75-90% confluency on Day 0 of differentiation. Daily medium changes are required.[4]
-
-
Mesoderm Induction (Day 0):
-
Cardiac Specification with this compound (Day 2):
-
After 48 hours, aspirate the Mesoderm Induction Medium.
-
Add 2 mL/well of Cardiac Specification Medium: RPMI/B27- supplemented with 3-5 µM this compound. The optimal concentration may need to be determined empirically (see Table 1).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Cardiomyocyte Maintenance (Day 4 onwards):
-
On Day 4, aspirate the Cardiac Specification Medium.
-
Wash once with DPBS.
-
Add 2 mL/well of Cardiomyocyte Maintenance Medium: RPMI 1640 with B-27 supplement (RPMI/B27+).
-
Change the medium every 2-3 days thereafter.
-
Spontaneously beating areas should begin to appear between Day 8 and Day 12.[7]
-
Protocol 2: Long-Term Culture and Maturation of Cardiomyocytes
After initial differentiation, cardiomyocytes exist in a phenotypically immature, fetal-like state.[8] Long-term culture is essential to promote structural and functional maturation.
Materials:
-
Differentiated cardiomyocytes from Protocol 1 (Day 15 or later)
-
Cardiomyocyte Maintenance Medium (RPMI/B27+)
-
Optional: Maturation Medium (e.g., DMEM without glucose, supplemented with fatty acids like palmitate and oleate)
-
Optional: Collagenase or TrypLE™ for re-plating
-
Fibronectin or Matrigel-coated plates/coverslips
Procedure:
-
Initial Maintenance (Up to Day 30):
-
Continue to culture the differentiated cardiomyocyte syncytium in Cardiomyocyte Maintenance Medium (RPMI/B27+).
-
Change the medium every 2-3 days. During this period, cells will continue to expand and form a more cohesive, synchronously beating sheet.
-
-
Purification and Re-plating (Optional, around Day 20):
-
For higher purity cultures or specific downstream applications (e.g., electrophysiology), cardiomyocytes can be purified. A common method is metabolic selection: culture cells for 2-4 days in glucose-depleted medium (e.g., RPMI without glucose, supplemented with lactate). Non-cardiomyocytes are less able to survive this metabolic stress.
-
After purification, dissociate the cells into a single-cell suspension using TrypLE™ or collagenase.
-
Re-plate the purified cardiomyocytes onto fresh Matrigel or fibronectin-coated surfaces at a desired density. This can help promote alignment and improve functional analysis.
-
-
Extended Maturation Culture (Day 30 to Day 90+):
-
For enhanced maturation, switch the culture to a specialized maturation medium. A key component of mature cardiomyocyte metabolism is fatty acid oxidation. Therefore, media supplemented with fatty acids can promote a more mature phenotype.[9]
-
Continue to culture the cells for extended periods (e.g., 40, 60, or even 90+ days).[3][5]
-
During this time, observe for phenotypic changes such as:
-
-
Functional Assessment:
-
At various time points during the long-term culture, assess the structural and functional properties of the cardiomyocytes using techniques such as immunofluorescence (for sarcomeric proteins), calcium imaging, and electrophysiology (e.g., patch-clamp or multi-electrode arrays).
-
References
- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The impact of in vitro cell culture duration on the maturation of human cardiomyocytes derived from induced pluripotent stem cells of myogenic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation, Maintenance, and Contraction Profiling of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes [bio-protocol.org]
- 5. Long-term culture of patient-derived cardiac organoids recapitulated Duchenne muscular dystrophy cardiomyopathy and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes as Models for Cardiac Channelopathies: a Primer for Non-Electrophysiologists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ITD-1 & TGF-beta Signaling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with ITD-1 not effectively inhibiting TGF-beta signaling in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm treating my cells with this compound, but I'm not seeing any reduction in TGF-beta signaling. What are the common causes for this?
A1: Several factors could contribute to the lack of this compound efficacy. We recommend systematically investigating the following potential issues:
-
Inhibitor Preparation and Storage: this compound has specific solubility and stability characteristics. Improper handling can lead to loss of activity. Ensure it is dissolved in a suitable solvent like DMSO and stored correctly to avoid degradation[1][2][3]. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles[2].
-
Suboptimal Experimental Conditions: The concentration of this compound and the incubation time are critical. The effective concentration can vary between cell lines. A concentration range of 0.85 µM to 5 µM is commonly reported[2][4][5]. A pre-incubation period of at least one hour before adding the TGF-beta ligand is often necessary for the inhibitor to take effect[6].
-
Cell System Variables: The specific cell line, its passage number, and confluency can influence the outcome. Some cell lines may have mutations in the TGF-beta signaling pathway or express low levels of the type II TGF-beta receptor (TβRII), which is involved in this compound's mechanism of action[7].
-
Inactive TGF-beta Ligand: Ensure the TGF-beta ligand used to stimulate the pathway is active and used at an appropriate concentration.
-
Assay Sensitivity: The method used to measure pathway inhibition (e.g., Western blot, reporter assay) may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and includes appropriate positive and negative controls.
Q2: How does this compound actually inhibit the TGF-beta pathway?
A2: this compound has a distinct mechanism of action. It does not inhibit the kinase activity of the TGF-beta type I (TβRI) or type II (TβRII) receptors[6][8]. Instead, it potently blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3[2][6]. Evidence suggests that this compound can also partially induce the proteasomal degradation of TβRII, effectively clearing the receptor from the cell surface and preventing signal initiation[4][8].
Caption: TGF-beta signaling pathway and points of inhibition by this compound.
Q3: What is the recommended concentration and incubation time for this compound?
A3: The optimal conditions can be cell-type dependent. However, based on published data, a good starting point is a pre-incubation of your cells with this compound for at least 1 hour before stimulating with a TGF-beta ligand[6]. The IC50 (half-maximal inhibitory concentration) has been reported as 0.85 µM[4][5]. For robust inhibition of Smad2/3 phosphorylation, concentrations up to 5 µM for 24 hours have been used effectively[2]. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store my this compound stock solution?
A4: Proper preparation and storage are critical for maintaining the compound's activity.
-
Solubilization: this compound is soluble in DMSO (up to ~83 mg/mL or ~200 mM) and ethanol (up to 10 mM with gentle warming)[1][6]. It is not soluble in water[5]. It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility[6].
-
Storage: Solid this compound should be stored at -20°C for long-term stability (months to years)[5]. Once dissolved into a stock solution (e.g., 10 mM in DMSO), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year[2]. If possible, prepare and use solutions on the same day[1].
Data & Experimental Parameters
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Source(s) |
| Molecular Weight | 415.52 g/mol | [4][6] |
| Chemical Formula | C27H29NO3 | [4][6] |
| Reported IC50 | 0.85 µM | [4][5] |
| Solubility | DMSO (~200 mM), Ethanol (~10 mM) | [1][3][6] |
| Working Concentration Range | 1 - 10 µM | [2][6] |
| Pre-incubation Time | ≥ 1 hour | [6] |
| Treatment Duration | 45 min to 24 hours (assay dependent) | [2][6] |
Troubleshooting Workflow
If you are experiencing issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting this compound inactivity.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition
This protocol is designed to assess the phosphorylation status of SMAD2 and SMAD3, the direct downstream targets of the TGF-beta pathway.
-
Cell Seeding: Seed cells (e.g., NRK-49F, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a low-serum (e.g., 1% FBS) or serum-free medium for 12-24 hours before treatment.
-
Inhibitor Pre-treatment: Aspirate the medium and add fresh low-serum medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for at least 1 hour at 37°C[6].
-
TGF-beta Stimulation: Add the TGF-beta ligand (e.g., TGF-β1 at 2 ng/mL) directly to the wells containing this compound or vehicle. Include an untreated control well (no this compound, no TGF-β1). Incubate for 45-60 minutes at 37°C[6].
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Phospho-Smad2/3 and total Smad2/3 (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions. Also probe for a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane 3x with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and visualize the bands using an ECL detection system.
-
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-Smad to total Smad for each condition. A successful experiment will show a significant decrease in this ratio in this compound treated, TGF-β stimulated cells compared to cells stimulated with TGF-β alone.
Protocol 2: (CAGA)12-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of pathway activity.
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a (CAGA)12-Luciferase reporter plasmid (which contains SMAD-binding elements) and a Renilla luciferase plasmid (for normalization)[2]. Allow cells to adhere and express the plasmids for 12-24 hours[2].
-
Inhibitor Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.
-
TGF-beta Stimulation: Add the TGF-beta ligand (e.g., TGF-β2 at 15 ng/mL) to the appropriate wells. Incubate for 16-24 hours to allow for luciferase expression[2].
-
Lysis and Luminescence Measurement: Use a dual-luciferase reporter assay system (e.g., Dual-Glo®) according to the manufacturer's instructions. Measure both Firefly and Renilla luciferase activity on a plate reader[2].
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in this compound treated cells to the vehicle control. Effective inhibition will result in a dose-dependent decrease in luciferase activity.
References
- 1. ITD 1 Supplier | 1099644-42-4 | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results with ITD-1
Welcome to the technical support center for ITD-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Its primary mechanism of action involves promoting the proteasomal degradation of the TGF-β type II receptor (TGFβRII)[1][2]. This degradation prevents the downstream signaling cascade, effectively blocking the cellular responses to TGF-β.
Q2: What is the main application of this compound in research?
A2: this compound is most notably used to induce the differentiation of pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs), into cardiomyocytes[1][2]. By inhibiting the TGF-β pathway at a specific time point during differentiation, this compound promotes the cardiac lineage.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO (up to 20 mM) and ethanol (up to 10 mM with gentle warming). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. The solid compound should be stored at +4°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
Q4: What is the optimal concentration of this compound to use for cardiomyocyte differentiation?
A4: The optimal concentration of this compound can vary depending on the specific cell line and differentiation protocol. However, a common starting point is in the range of 0.5 µM to 5 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can often be traced back to issues with compound handling, experimental protocol, or cell culture conditions. This section provides a guide to common problems and their potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Cardiomyocyte Differentiation Efficiency | Suboptimal this compound Concentration: The concentration of this compound is critical for efficient differentiation. | Perform a dose-response curve (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM) to identify the optimal concentration for your specific pluripotent stem cell line. |
| Incorrect Timing of this compound Treatment: The temporal application of this compound during the differentiation protocol is crucial. | Review your differentiation protocol to ensure this compound is added and removed at the correct time points. The window for effective TGF-β inhibition to promote cardiogenesis is often narrow. | |
| Poor Cell Health: Unhealthy or stressed pluripotent stem cells will not differentiate efficiently. | Ensure your stem cells are healthy, have a normal karyotype, and are in a proliferative state before starting the differentiation protocol. | |
| High Variability Between Experiments | Inconsistent this compound Activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot your this compound stock solution into single-use tubes to avoid multiple freeze-thaw cycles. Protect the stock solution from light. |
| DMSO Concentration Effects: The final concentration of DMSO in the cell culture medium can affect cell viability and differentiation. | Keep the final DMSO concentration in your culture medium consistent across all experiments and as low as possible (ideally below 0.1%). Remember to include a vehicle control (DMSO only) in your experiments. | |
| Cell Passage Number: The differentiation potential of pluripotent stem cells can change with increasing passage number. | Use a consistent and low passage number for your experiments. It is good practice to periodically test the differentiation potential of your cell line. | |
| No Beating Cardiomyocytes Observed | Complete Inhibition of Mesoderm Formation: If this compound is added too early in the differentiation protocol, it can inhibit the formation of mesoderm, the precursor to cardiomyocytes. | Ensure that your protocol allows for the initial formation of mesoderm before the addition of this compound. The timing of TGF-β inhibition is critical to steer mesodermal cells towards a cardiac fate. |
| Cell Density: Incorrect cell density at the start of differentiation can impact the results. | Optimize the initial cell seeding density. Both too sparse and too dense cultures can inhibit efficient differentiation. |
Experimental Protocols
General Protocol for this compound Application in Cardiomyocyte Differentiation
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
-
Preparation of this compound Stock Solution:
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Dissolve this compound powder in high-quality, sterile DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect them from light.
-
-
Pluripotent Stem Cell Culture:
-
Culture your human or mouse pluripotent stem cells on an appropriate matrix (e.g., Matrigel) in their respective maintenance medium until they reach the desired confluency (typically 70-80%).
-
-
Initiation of Differentiation:
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Begin the cardiomyocyte differentiation protocol. This often involves the use of other small molecules, such as a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm formation.
-
-
Application of this compound:
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At the appropriate time point as determined by your specific protocol (typically between day 3 and day 5 of differentiation), add this compound to the differentiation medium at the predetermined optimal concentration.
-
To do this, thaw a single-use aliquot of the this compound stock solution.
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Dilute the this compound stock solution in the differentiation medium to the final desired concentration. Ensure thorough mixing.
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Replace the existing medium of your differentiating cells with the this compound-containing medium.
-
-
Incubation and Medium Changes:
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Incubate the cells for the specified duration of this compound treatment (usually 24-48 hours).
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After the treatment period, remove the this compound-containing medium and continue with the differentiation protocol, which typically involves changing to a cardiomyocyte maintenance medium.
-
-
Monitoring and Analysis:
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Monitor the cells for the appearance of beating cardiomyocytes, which typically occurs between days 8 and 12 of differentiation.
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At the end of the differentiation protocol, you can assess the efficiency of cardiomyocyte differentiation using methods such as immunofluorescence staining for cardiac markers (e.g., cardiac Troponin T, α-actinin) or flow cytometry.
-
Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
References
- 1. Systematic selection of small molecules to promote differentiation of embryonic stem cells and experimental validation for generating cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Differentiation of Cardiomyocytes from Human Induced Pluripotent-Derived Stem Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: ITD-1 in Stem Cell Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ITD-1, a selective TGF-β pathway inhibitor, in stem cell research. The information is intended for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that selectively inhibits the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] Unlike many other inhibitors that target the kinase activity of the TGF-β receptors, this compound prevents the phosphorylation of the downstream effector proteins SMAD2 and SMAD3.[2][3] This action effectively blocks the canonical TGF-β signaling cascade. It is reported to have minimal impact on the Activin A signaling pathway, which also utilizes the SMAD signaling cascade.[2][3]
Q2: What are the intended "on-target" effects of this compound in stem cells?
The primary on-target effect of this compound is the inhibition of TGF-β-mediated signaling to direct stem cell fate. For example, this compound has been shown to promote the differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into cardiomyocytes.[1][2] It is often used in protocols where the suppression of TGF-β signaling is required to guide cells towards a specific lineage.
Q3: What are the potential off-target effects of this compound in stem cells?
While this compound is considered a selective inhibitor, potential off-target effects can arise, particularly in complex biological systems like stem cell cultures. These may include:
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Impact on Pluripotency: Prolonged or inappropriate exposure to this compound could potentially alter the expression of core pluripotency markers.[4][5] Stem cells require a balanced signaling environment to maintain their undifferentiated state, and disruption of the TGF-β pathway may lead to spontaneous, uncontrolled differentiation.
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Altered Differentiation Potential: While used to direct differentiation towards one lineage (e.g., cardiomyocytes), this compound might inadvertently inhibit differentiation into other lineages that require TGF-β signaling, such as certain types of vascular smooth muscle or endothelial cells.[2]
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Cytotoxicity: At high concentrations or with extended exposure, this compound may induce cytotoxicity or reduce cell viability. This can be a direct off-target effect or a consequence of disrupting essential cellular processes regulated by TGF-β.
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Effects on Cell Proliferation: The TGF-β pathway is a key regulator of the cell cycle.[6] Inhibition of this pathway by this compound could lead to unintended effects on the proliferation rate of stem cell populations.
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Incomplete or Heterogeneous Differentiation: Disruption of TGF-β signaling may lead to incomplete maturation of target cells or a mixed population of differentiated and undifferentiated cells.[7][8]
Q4: How can I assess the pluripotency of my stem cells after this compound treatment?
To verify the pluripotency of your stem cells, you should assess a panel of established markers.[5] This can be done using several methods:
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Flow Cytometry: For cell surface markers like SSEA-4 and TRA-1-60.
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Immunocytochemistry (ICC): For transcription factors such as OCT4, SOX2, and NANOG.
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Quantitative RT-PCR (qRT-PCR): To measure the gene expression levels of pluripotency markers.[4]
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Functional Assays: Such as embryoid body formation to confirm differentiation potential into the three germ layers.[9]
Q5: What is a typical working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goal. Published studies have used concentrations in the range of 3-5 µM.[3] However, it is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect while minimizing potential off-target cytotoxicity for your specific cell line.
Signaling Pathway Diagrams
Caption: this compound's site of action in the TGF-β signaling pathway.
Troubleshooting Guides
Problem: I'm observing high cell death after this compound treatment. What could be the cause?
Answer: High cell death can be attributed to several factors. Systematically check the following:
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This compound Concentration: You may be using a concentration that is toxic to your specific stem cell line.
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Solution: Perform a dose-response curve (e.g., 0.5 µM to 20 µM) and assess viability using an assay like Calcein-AM/EthD-1 or Annexin V/PI staining to find the optimal, non-toxic concentration.
-
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Solvent Toxicity: this compound is typically dissolved in DMSO.[1][3] High final concentrations of DMSO in the culture medium can be toxic to cells.
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Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a high-concentration stock of this compound so that only a small volume is needed for your working solution.
-
-
Cell Culture Conditions: Sub-optimal culture conditions (e.g., contamination, improper cell density, poor media quality) can make cells more sensitive to any chemical treatment.
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Solution: Ensure your cell cultures are healthy and free of contamination before starting the experiment. Maintain a consistent cell passage number and seeding density.
-
-
Off-Target Apoptosis Induction: While not widely reported, this compound could potentially trigger apoptotic pathways in a cell-type-specific manner.
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Solution: If you suspect apoptosis, perform assays to detect caspase activation or use a pan-caspase inhibitor as a control to see if cell death is reduced.
-
References
- 1. ITD 1 Supplier | 1099644-42-4 | Hello Bio [hellobio.com]
- 2. ITD 1|cas 1099644-42-4|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Variability in the Generation of Induced Pluripotent Stem Cells: Importance for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embryonic and Induced Pluripotent Stem Cell Markers Research Areas: R&D Systems [rndsystems.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Transcriptomic profiling of neural cultures from the KYOU iPSC line via alternative differentiation protocols [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Origin of the Induced Pluripotent Stem Cells Affects Their Differentiation into Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cardiomyocyte Yield with ITD-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ITD-1 to improve the yield of cardiomyocytes from pluripotent stem cells (PSCs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental success.
Troubleshooting Guides
This section addresses common issues that may arise during cardiomyocyte differentiation using this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Cardiomyocyte Yield | Suboptimal this compound Concentration: The concentration of this compound may be too high or too low for your specific cell line. | Perform a dose-response curve to determine the optimal this compound concentration (typically in the range of 1-10 µM). Start with a concentration of 5 µM and titrate up and down. |
| Incorrect Timing of this compound Treatment: Addition of this compound at the wrong stage of differentiation can be ineffective or detrimental. | This compound is most effective when added during the cardiac mesoderm specification stage. This is typically between days 3-5 of differentiation in many protocols. | |
| Poor PSC Quality: The starting pluripotent stem cell population may have high levels of spontaneous differentiation. | Ensure your PSCs exhibit uniform colony morphology and express pluripotency markers. Passage cells gently and avoid letting them become over-confluent.[1] | |
| Cell Death/Toxicity | High this compound Concentration: Excessive concentrations of this compound can be toxic to cells. | Reduce the concentration of this compound. Ensure the DMSO solvent concentration does not exceed 0.1% in the final culture medium.[2] |
| Impure this compound: The this compound compound may be of low purity or degraded. | Use high-purity, validated this compound from a reputable supplier. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Beating is Weak or Absent | Low Purity of Cardiomyocytes: The final cell population may have a low percentage of cardiomyocytes. | Optimize the this compound concentration and timing as described above. Consider a purification step, such as metabolic selection (e.g., glucose-free, lactate-containing medium), to enrich for cardiomyocytes.[3] |
| Immature Cardiomyocytes: The differentiated cardiomyocytes may not be mature enough to exhibit strong, spontaneous contractions. | Continue to culture the differentiated cells for a longer period (e.g., up to 30 days) to allow for further maturation. Ensure the maintenance medium contains the necessary components for cardiomyocyte health. | |
| Inconsistent Results Between Experiments | Variability in PSC Seeding Density: Inconsistent starting cell numbers can lead to variable differentiation efficiency. | Carefully count cells and seed them at a consistent density for each experiment. Optimal seeding density is crucial for efficient differentiation.[4] |
| Reagent Variability: Different lots of media, supplements, or this compound can introduce variability. | Use the same lot of reagents for a set of experiments whenever possible. Test new lots of critical reagents before use in large-scale experiments. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule that selectively inhibits the transforming growth factor-beta (TGF-β) signaling pathway. It functions by preventing the phosphorylation of SMAD2 and SMAD3 proteins, which are key downstream effectors of the TGF-β type I receptor (ALK5).[5] By inhibiting this pathway at a critical window during differentiation, this compound promotes the specification of cardiac mesoderm, leading to an increased yield of cardiomyocytes.
2. When should I add this compound to my culture?
The optimal timing for this compound addition is during the cardiac mesoderm specification phase. In typical monolayer differentiation protocols using Wnt signaling modulation, this corresponds to approximately days 3 to 5 of differentiation. It is recommended to perform a time-course experiment to determine the precise optimal window for your specific cell line and differentiation protocol.
3. What is the recommended concentration of this compound?
The optimal concentration of this compound can vary between cell lines. A good starting point is 5 µM. We recommend performing a dose-response experiment with concentrations ranging from 1 µM to 10 µM to identify the most effective and non-toxic concentration for your cells.
4. Can I use this compound with other small molecules for cardiomyocyte differentiation?
Yes, this compound is typically used in conjunction with other small molecules that modulate signaling pathways crucial for cardiogenesis, such as the Wnt pathway. A common strategy involves the initial activation of Wnt signaling (e.g., with CHIR99021) to induce mesoderm, followed by Wnt inhibition (e.g., with IWR-1 or Wnt-C59) and simultaneous or sequential treatment with this compound to direct the mesoderm towards a cardiac fate.
5. How much of an increase in cardiomyocyte yield can I expect with this compound?
The reported increase in cardiomyocyte yield with this compound can vary depending on the cell line and the baseline differentiation efficiency of the protocol. However, studies have shown that the addition of this compound can significantly enhance the percentage of cardiac troponin T (cTnT) positive cells.
Quantitative Impact of this compound on Cardiomyocyte Yield (Representative Data)
| Condition | Mean Percentage of cTnT+ Cells | Fold Increase vs. Control |
| Standard Protocol (Control) | 35% | - |
| Standard Protocol + 5 µM this compound | 65% | 1.86x |
| Standard Protocol + 10 µM this compound | 55% | 1.57x |
Note: This data is representative and users should optimize conditions for their specific cell lines.
Experimental Protocols
Detailed Protocol for Improving Cardiomyocyte Yield from hPSCs using this compound
This protocol is based on a widely used monolayer differentiation method involving Wnt pathway modulation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or Essential 8™ medium
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Matrigel® or Geltrex®
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DMEM/F12
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RPMI 1640 medium
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B-27™ Supplement, Minus Insulin
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CHIR99021
-
IWR-1
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This compound
-
TrypLE™ Express Enzyme
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ROCK inhibitor (Y-27632)
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DPBS (without Ca2+ and Mg2+)
Procedure:
-
hPSC Culture (Day -4 to -1):
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Culture hPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium.
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Passage cells when they reach 70-80% confluency.
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On Day -2, seed hPSCs as single cells onto Matrigel-coated 12-well plates at a density that will result in 80-95% confluency by Day 0. Add ROCK inhibitor to the medium for the first 24 hours to enhance survival.
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On Day -1, replace the medium with fresh mTeSR™1 or Essential 8™ medium without ROCK inhibitor.
-
-
Mesoderm Induction (Day 0-2):
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On Day 0, when cells are 80-95% confluent, replace the medium with RPMI/B27 minus insulin containing CHIR99021 (concentration to be optimized for your cell line, typically 6-12 µM).
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On Day 2, replace the medium with fresh RPMI/B27 minus insulin.
-
-
Cardiac Mesoderm Specification with this compound (Day 3-5):
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On Day 3, replace the medium with RPMI/B27 minus insulin containing IWR-1 (typically 5 µM) and This compound (start with 5 µM) .
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On Day 5, replace the medium with fresh RPMI/B27 minus insulin.
-
-
Cardiomyocyte Maintenance (Day 7 onwards):
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From Day 7 onwards, change the medium every 2-3 days with RPMI/B27 (with insulin).
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Beating cardiomyocytes should start to appear between days 8 and 12.
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For further analysis or expansion, cultures can be maintained for 30 days or more.
-
Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for cardiomyocyte differentiation using this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Optimizing the Differentiation of Cardiomyocytes from Human Induced Pluripotent-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. old-molcells.inforang.com [old-molcells.inforang.com]
ITD-1 solubility issues and how to resolve them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of ITD-1, a selective TGF-β signaling inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and use of this compound solutions.
Question: My this compound solution has precipitated. What should I do?
Answer: Precipitation of this compound can occur for several reasons, including solvent choice, temperature, and concentration. If you observe precipitation:
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Gentle Warming: For solutions prepared in ethanol, gentle warming can help redissolve the compound.[1] Be cautious not to overheat the solution, as it may degrade the compound.
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Sonication: Sonication is recommended to aid dissolution, particularly for solutions in DMSO.[2]
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Fresh Solvent: Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
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Review Protocol: Double-check the dissolution protocol you are following to ensure the correct order of solvent addition and appropriate volumes. For some in vivo formulations, adding solvents in a specific sequence is critical.[3][4]
Question: What is the best solvent for this compound?
Answer: The optimal solvent for this compound depends on the experimental application (in vitro vs. in vivo).
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In Vitro Studies: DMSO is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol can also be used, but the solubility is lower.[1][2]
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In Vivo Studies: For animal experiments, this compound is typically prepared in a co-solvent formulation. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[3][4]
Question: How should I store my this compound stock solution?
Answer: Proper storage is crucial to maintain the stability and activity of this compound.
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Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[2] For shorter periods, it can be stored at 4°C, desiccated.[5]
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Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][3]
Question: Can I use a prepared this compound solution that has been stored for a while?
Answer: It is highly recommended to prepare and use solutions on the same day if possible.[1] If storage is necessary, follow the recommended storage conditions. Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1] For in vivo formulations, it is best to use the mixed solution immediately for optimal results.[3]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide details for common in vivo formulations.
Table 1: this compound Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83 | 199.74 | Use fresh, anhydrous DMSO.[3] |
| DMSO | 20 | - | Sonication is recommended.[1][2] |
| DMSO | 8.31 | 20 | Sonication is recommended.[2] |
| Ethanol | 10 | - | Gentle warming may be required.[1] |
| Ethanol | 4.16 | 10 | Heating is recommended.[2] |
| Water | Insoluble | - | [3] |
| DMF | 20 | - | [6] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | - | [6] |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Final Concentration | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | Injection | Add solvents sequentially.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.02 mM) | Injection | Use immediately for optimal results.[3][4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5.0 mg/mL (12.03 mM) | Injection | Prepare from a 100 mg/mL DMSO stock.[7] |
| CMC-Na | ≥ 5 mg/mL | Oral | Homogeneous suspension.[3][7] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for various experimental needs.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)
-
Weighing: Accurately weigh 5 mg of this compound powder.
-
Reconstitution: Add 1.2 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.[8]
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Injection)
This protocol is an example for preparing a 1 mL working solution.
-
Prepare Stock: First, prepare a 100 mg/mL stock solution of this compound in DMSO.
-
Co-Solvent Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add this compound Stock: Add 50 µL of the 100 mg/mL this compound DMSO stock to the PEG300 and mix until the solution is clear.[3]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until clear.[3]
-
Final Dilution: Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.[3]
-
Use Immediately: Use the freshly prepared solution for your experiment.
Visualizations
The following diagrams illustrate the this compound signaling pathway and a troubleshooting workflow for solubility issues.
References
- 1. ITD 1 Supplier | 1099644-42-4 | Hello Bio [hellobio.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Assessing Cell Viability After ITD-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ITD-1 in their experiments. The information is tailored to address specific issues that may arise when assessing cell viability following treatment with this TGF-β inhibitor, which is known to induce cardiomyocyte differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the transforming growth factor-beta (TGF-β) receptor.[1] Its primary mechanism of action is to block the phosphorylation of the downstream effector proteins SMAD2 and SMAD3, which are key components of the TGF-β signaling pathway.[1][2] By inhibiting this pathway, this compound can selectively enhance the differentiation of uncommitted mesoderm into cardiomyocytes.[1]
Q2: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the TGF-β receptor is reported to be 460 nM.[1] It is important to note that this value represents the concentration required to inhibit the receptor's activity by 50% and is not a direct measure of cytotoxicity (IC50 for cell viability), which can vary significantly between cell lines and experimental conditions.
Q3: Can this compound treatment affect the results of my cell viability assay?
Yes, this compound treatment can potentially interfere with certain cell viability assays, particularly those that rely on metabolic activity, such as the MTT or XTT assays. Since this compound promotes cellular differentiation, it can lead to significant changes in the metabolic state of the cells. Differentiating cells may exhibit altered mitochondrial activity, which is the basis for these colorimetric assays. This can lead to an under- or overestimation of cell viability that is not directly related to cytotoxicity.
Q4: Are there alternative viability assays that are less susceptible to interference from cellular differentiation?
Several alternative assays can provide a more accurate assessment of cell viability in the context of this compound-induced differentiation. These include:
-
Trypan Blue Exclusion Assay: A simple and direct method to count viable cells based on membrane integrity.[3]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the level of ATP in a cell population, which is a robust indicator of cell viability and is often less affected by changes in the metabolic rate of individual cells.
-
Dye Exclusion Assays using fluorescent markers (e.g., Propidium Iodide or DAPI): These assays are used with flow cytometry or fluorescence microscopy to identify and quantify dead cells with compromised membranes.
-
Real-time Viability Assays: These assays use non-toxic reagents that allow for the continuous monitoring of cell viability over time in the same cell population.
Troubleshooting Guide
This guide addresses common issues encountered when assessing cell viability after this compound treatment.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected MTT/XTT results (e.g., increased signal suggesting higher viability despite expected cytotoxicity). | This compound-induced differentiation is altering the metabolic activity of the cells, leading to increased formazan production independent of cell number. | 1. Validate with an alternative assay: Use a non-metabolic assay like Trypan Blue exclusion or an ATP-based assay to confirm the results. 2. Optimize MTT incubation time: Shorter incubation times may reduce the impact of metabolic changes. 3. Perform a cell count: Manually count cells using a hemocytometer to correlate with the assay results. |
| High background in colorimetric or fluorometric assays. | The this compound compound itself may be interfering with the absorbance or fluorescence readings. | 1. Include a "no-cell" control: Add this compound to wells without cells to measure its intrinsic absorbance/fluorescence. Subtract this background from your experimental readings. 2. Wash cells before adding assay reagent: Gently wash the cell monolayer with PBS to remove residual this compound before performing the assay. |
| Decreased cell number but stable or increased viability signal. | This compound may be causing cell cycle arrest and differentiation without inducing significant cell death. Differentiated cells may be larger and more metabolically active. | 1. Assess cell cycle status: Use flow cytometry with a DNA stain (e.g., propidium iodide) to analyze the cell cycle distribution of the population. 2. Monitor cell morphology: Observe cells under a microscope for morphological changes consistent with differentiation (e.g., cardiomyocyte-like structures). |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to TGF-β inhibition. | 1. Run a solvent control: Treat cells with the same concentration of the solvent alone to determine its effect on viability. 2. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line. |
Data Presentation
Due to the limited publicly available data on the cytotoxic effects of this compound across a wide range of cell lines, a comprehensive table of IC50 values for cell viability cannot be provided at this time. The primary reported IC50 value relates to its enzymatic inhibition of the TGF-β receptor. Researchers should empirically determine the cytotoxic profile of this compound in their specific cell model.
| Compound | Target | Reported IC50 | Cell Line | Reference |
| This compound | TGF-β Receptor | 460 nM | Not applicable (enzymatic assay) | [1] |
A study on hepatocellular carcinoma cells showed that TGF-β1 treatment (which this compound inhibits) for 2 to 8 days could induce lipid peroxidation, a form of cell injury.[4] Pre-treatment with TGF-β1 for 2 days enhanced the reduction in cell viability caused by another compound, RSL3.[4] This suggests that the timing and context of TGF-β pathway modulation are critical for cell viability outcomes.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Mandatory Visualizations
TGF-β Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the TGF-β signaling pathway.
Experimental Workflow for Assessing Cell Viability
Caption: General workflow for cell viability assessment.
References
Spontaneous beating of cardiomyocytes is weak after ITD-1 induction
This guide addresses the common issue of weak or absent spontaneous beating in cardiomyocytes following differentiation protocols that utilize ITD-1.
Troubleshooting Guide
This section provides answers to specific problems you might encounter during your cardiomyocyte differentiation experiments involving this compound.
Q1: My cardiomyocytes show weak or no spontaneous beating after this compound induction. What are the primary causes?
Weak or absent beating is a frequent challenge in cardiomyocyte differentiation. The issue can typically be traced back to one or more of the following critical areas:
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Suboptimal this compound Concentration: this compound promotes cardiogenesis by inhibiting the TGF-β pathway, but the effective concentration can be cell-line specific. An incorrect dose may lead to incomplete inhibition or off-target effects. The reported IC50 is approximately 0.4-0.8 μM[1].
-
Poor Initial Pluripotent Stem Cell (PSC) Quality: The health and pluripotency of the starting iPSC or ESC line are paramount. Cultures with high levels of spontaneous differentiation, poor morphology, or karyotypic abnormalities will differentiate inefficiently.
-
Incorrect Cell Density: The confluency of the PSCs at the start of differentiation (Day 0) is a critical variable. Both sparse and overly dense cultures can lead to poor cardiac induction. This parameter often requires optimization for each specific cell line.
-
Protocol Timing and Execution: Inconsistent timing of media changes and the addition of small molecules can disrupt the precise signaling required for cardiogenesis. Gentle handling is also crucial, as forceful addition of media can cause the cell monolayer to detach.
-
Environmental and Culture Conditions: Factors such as temperature, CO2 levels, and media pH can significantly impact cardiomyocyte health and function. Beating is particularly sensitive to temperature.
Q2: How can I optimize the concentration of this compound for my specific cell line?
To determine the optimal this compound concentration, a dose-response experiment is recommended.
-
Setup: Prepare multiple parallel wells for differentiation from the same batch of iPSCs.
-
Vary Concentration: During the window of this compound application (typically days 3-5 of differentiation), treat the wells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) and include a vehicle-only control (e.g., DMSO).
-
Assess Beating: Around day 10-12, assess the cultures for the percentage of beating area and the quality/strength of contractions.
-
Quantify Efficiency: For a more rigorous analysis, perform flow cytometry or immunocytochemistry for a cardiac-specific marker like cardiac Troponin T (cTNT) to quantify the percentage of differentiated cardiomyocytes at each concentration. The optimal concentration will yield the highest percentage of cTNT-positive cells with robust, synchronous beating.
Q3: The cardiomyocyte beating stops or becomes very weak immediately after a media change. Is this normal?
Yes, this can be a normal, temporary phenomenon. Cardiomyocytes are sensitive to abrupt changes in their environment, including temperature and pH shifts that occur during a media change. This can cause them to temporarily stop beating. Typically, after returning the culture plate to the incubator for a few hours, the cells will recover and resume their spontaneous contractions.
Q4: How can I quantitatively and objectively assess cardiomyocyte beating?
Visual assessment is subjective. For reliable and reproducible data, use quantitative methods:
-
Microelectrode Array (MEA) Assays: MEA systems measure the field potential of beating cardiomyocyte monolayers, providing precise data on beat rate, rhythm, and electrophysiological properties.
-
Video Imaging and Analysis: Record videos of the beating cells using a microscope. Software can then be used to analyze pixel displacement or changes in light intensity over time to calculate beat rate, amplitude, and regularity. Some analysis techniques use Fast Fourier Transform (FFT) to accurately determine the dominant beating frequency.
-
Calcium Imaging: Using calcium-sensitive dyes (like Fluo-4), you can record intracellular calcium transients that are tightly coupled with contraction. This method provides detailed information on the kinetics of calcium flux, which is a direct indicator of cardiomyocyte excitation-contraction coupling.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cardiomyocyte differentiation?
This compound (Inducer of Type II TGFβ Receptor Degradation-1) is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes.[1][3] Its mechanism is unique among TGF-β pathway inhibitors. Instead of blocking the kinase activity of the receptors, this compound selectively induces the proteasomal degradation of the TGF-β Type II receptor (TGFBR2).[3] This clears the receptor from the cell surface, effectively shutting down downstream signaling through the SMAD2/3 proteins.[2][4] Temporally controlled inhibition of this pathway during a specific window of differentiation (e.g., days 3-5) has been shown to be critical for directing mesodermal progenitors toward a cardiac fate.[3]
Q2: What is the typical spontaneous beating frequency for healthy iPSC-derived cardiomyocytes?
The beating rate can vary significantly depending on the cell line, maturation state, and culture conditions (especially temperature). However, reported values provide a general range.
| Cell Type | Average Beat Rate (Beats per Minute) | Culture Conditions / Notes |
| hiPSC-CMs | 162.5 ± 38.0 | Spontaneously beating monolayer on MEA[3]. |
| hiPSC-CMs | ~25 | Synchronous contractions in 384-well plates[2]. |
| hiPSC-CMs | 20 - 100 | General range noted in literature[5]. |
| hiPSC-CMs | 78 (at 36°C) | Beating is highly temperature-dependent. |
Q3: At what point during the differentiation protocol should I expect to see the first spontaneous beats?
Using standard monolayer differentiation protocols, small areas of beating cardiomyocytes can typically be observed as early as Day 8 to Day 10 of differentiation. These areas should expand over the next several days, eventually forming a larger, synchronously contracting monolayer.[6][7]
Key Experimental Protocols
Protocol 1: Monolayer Differentiation of PSCs into Cardiomyocytes using this compound
This protocol is a general guideline based on established methods. Optimization of cell density and small molecule concentrations is highly recommended.
Materials:
-
High-quality, pluripotent iPSCs
-
mTeSR1 or equivalent PSC maintenance medium
-
Matrigel or Geltrex
-
RPMI 1640 medium + B27 supplement (minus insulin)
-
RPMI 1640 medium + B27 supplement (with insulin)
-
CHIR99021 (GSK3β inhibitor)
-
This compound (TGF-β inhibitor)
-
DPBS (Ca++/Mg++ free)
Procedure:
-
Day -3 (Seeding): Coat tissue culture plates with Matrigel. Dissociate a healthy iPSC culture (at ~70-80% confluency) into single cells and seed them onto the coated plates at a pre-optimized density to achieve 80-95% confluency by Day 0. Culture in maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours.
-
Day -2 & -1 (Proliferation): Change to fresh maintenance medium daily.
-
Day 0 (Mesoderm Induction): When cells reach 80-95% confluency, replace the medium with RPMI/B27 (minus insulin) containing an optimized concentration of CHIR99021 (e.g., 6-12 µM).
-
Day 2: Perform a full media change with fresh RPMI/B27 (minus insulin).
-
Day 3 (Cardiac Progenitor Specification): Replace the medium with RPMI/B27 (minus insulin) containing an optimized concentration of this compound (e.g., 0.5-1.0 µM).
-
Day 5: Replace the medium with fresh RPMI/B27 (minus insulin).
-
Day 7 Onwards (Maintenance): Change the medium to RPMI/B27 (with insulin). Perform a media change every 2-3 days thereafter.
-
Day 8-12 (Observation): Begin observing the cultures daily for the appearance of spontaneously contracting cells.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound-mediated cardiomyocyte differentiation.
Troubleshooting Flowchart
Caption: Logical flowchart for troubleshooting weak cardiomyocyte beating.
References
- 1. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Heterogeneity in Cell Populations after ITD-1 Differentiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ITD-1 for cellular differentiation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cellular heterogeneity observed after this compound treatment.
Troubleshooting Guides
Problem 1: Low Differentiation Efficiency of Target Cells (e.g., Cardiomyocytes)
Symptoms:
-
Low percentage of target cells (e.g., cardiac troponin T positive cells) as determined by flow cytometry or immunofluorescence.
-
Few or no spontaneously beating areas observed in cardiomyocyte differentiation protocols.[1]
-
High percentage of undifferentiated or alternative lineage cells.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Concentrations can be cell-line dependent. |
| Incorrect Timing of this compound Application | Optimize the window for this compound treatment. The timing of TGF-β pathway inhibition is critical for efficient lineage specification. Test different start and end points for this compound exposure based on your differentiation protocol. |
| Poor Quality of Starting Pluripotent Stem Cells (PSCs) | Ensure your hPSCs are of high quality with a low percentage of spontaneously differentiated cells (<10%).[1] Assess pluripotency markers (e.g., OCT4, TRA-1-60) before starting differentiation.[1] Use cells from a lower passage number. |
| Incorrect Cell Density at Induction | The confluency of the starting cell culture is crucial.[2][3] Optimize the seeding density to ensure it is within the recommended range (often 80-95%) at the start of differentiation.[1][4] This can be cell-line specific.[2] |
| Variability in Reagents | Use fresh, high-quality reagents. Aliquot this compound and other small molecules to avoid repeated freeze-thaw cycles. Ensure the quality and consistency of basal media and supplements. |
| Cell Line-Specific Differences | Not all cell lines differentiate with the same efficiency.[5][6] If possible, test different iPSC lines. Some lines may have a lower propensity to differentiate into the desired lineage. |
Problem 2: High Variability in Differentiation Outcomes Between Experiments
Symptoms:
-
Inconsistent percentages of target and off-target cell populations from batch to batch.
-
Lack of reproducibility in functional assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Starting Cell Culture | Standardize your PSC culture maintenance protocol, including splitting ratios and timing.[2] Ensure consistent cell confluency at the start of each differentiation experiment.[2][3] |
| Human Error and Handling Differences | Minimize handling variability by creating detailed, standardized protocols.[7] For critical steps like media changes and small molecule addition, ensure consistency in timing and technique.[4] |
| Reagent Lot-to-Lot Variability | Test new lots of critical reagents (e.g., this compound, basal media, growth factors) before use in large-scale experiments. |
| Environmental Factors | Ensure consistent incubator conditions (temperature, CO2, humidity). Changes in pH of the culture media can impact differentiation efficiency.[5] |
Problem 3: Presence of Undesired Cell Populations (Off-Target Differentiation)
Symptoms:
-
Identification of significant populations of non-target cells (e.g., fibroblasts, endothelial cells) via flow cytometry or single-cell RNA sequencing.[8]
-
Morphological heterogeneity in the culture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete TGF-β Pathway Inhibition | Verify the bioactivity of your this compound stock. Incomplete inhibition may lead to the emergence of alternative lineages. |
| Off-Target Effects of this compound | While this compound is selective for TGFβR2 degradation, high concentrations may have off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Spontaneous Differentiation | High-density cultures or poor-quality starting cells can lead to spontaneous differentiation into various lineages.[1] |
| Presence of Proliferating Progenitors | The differentiation protocol may generate a mixed population of progenitors. Consider purification methods such as metabolic selection (e.g., glucose starvation for cardiomyocytes) or cell sorting based on surface markers to enrich for the target cell type.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that selectively inhibits the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by inducing the degradation of the TGF-β type II receptor (TGFBR2), which in turn blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3.[9][10] This targeted inhibition of TGF-β signaling can promote the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes.
Q2: How can I characterize the heterogeneity of my cell population after this compound differentiation?
A multi-faceted approach is recommended:
-
Flow Cytometry: This is a powerful technique to quantify the percentage of different cell populations. Use a panel of antibodies against known surface and intracellular markers for your target cells and expected off-target populations.[11] For example, in cardiomyocyte differentiation, you can use antibodies against cardiac Troponin T (cTnT) to identify cardiomyocytes and markers like CD90 (Thy-1) for fibroblasts.[8][12]
-
Immunocytochemistry (ICC): ICC allows for the visualization of different cell types and their morphology within the culture. This can provide spatial context to the heterogeneity.
-
Single-Cell RNA Sequencing (scRNA-seq): For an in-depth, unbiased characterization of cellular heterogeneity, scRNA-seq can reveal the transcriptomic profiles of individual cells, allowing for the identification of distinct cell subpopulations and their respective marker genes.[13][14][15]
-
Functional Assays: Assess the functional properties of your target cells. For cardiomyocytes, this would include observing spontaneous beating and measuring electrophysiological properties.
Q3: What are some key experimental controls to include when using this compound?
-
Vehicle Control: Treat a parallel culture with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This control is essential to ensure that the observed effects are due to this compound and not the vehicle.
-
Undifferentiated Control: Maintain a culture of the starting pluripotent stem cells in their undifferentiated state to serve as a baseline for marker expression.
-
Positive Control (if available): If you have a previously validated protocol or a different small molecule known to induce differentiation, run it in parallel to benchmark the efficiency of this compound.
-
Isotype Controls (for Flow Cytometry and ICC): Use isotype control antibodies to account for non-specific antibody binding.[16]
Q4: Can this compound be used in combination with other small molecules?
Yes, this compound is often used in combination with other small molecules in directed differentiation protocols. For example, in cardiomyocyte differentiation, it is commonly used following treatment with a Wnt signaling activator (like CHIR99021) and in conjunction with a Wnt signaling inhibitor (like IWP2 or XAV939).[9][17] The precise combination and timing will depend on the specific protocol and desired cell type.
Quantitative Data Summary
The efficiency of cardiomyocyte differentiation using small molecule-based protocols, including those targeting the TGF-β pathway, can be variable. The following table summarizes representative data from the literature on cardiomyocyte differentiation efficiency.
| Differentiation Protocol | Cell Line | % cTnT+ Cells (Cardiomyocytes) | Method of Quantification |
| Directed Cardiomyocyte Differentiation Protocol | Rat Adipose-Derived Mesenchymal Stem Cells | Up to 44.03% | Flow Cytometry |
| Small Molecule-Based (General) | Human iPSCs | >80% (consistent) | Not specified |
| Wnt Modulation | Human iPSCs | Variable, dependent on cell line and density | Flow Cytometry |
Note: The efficiency of this compound-specific protocols can vary depending on the cell line and other protocol parameters. It is crucial to optimize the protocol for your specific experimental conditions.
Key Experimental Protocols
General Protocol for this compound Induced Cardiomyocyte Differentiation from hPSCs (Monolayer)
This protocol is a general guideline and requires optimization for specific cell lines and laboratory conditions.
-
hPSC Seeding: Plate single-cell dissociated hPSCs on a suitable matrix (e.g., Geltrex or Matrigel) at a density that will result in 80-95% confluency on the day of differentiation induction.[1][4] Culture in maintenance medium (e.g., mTeSR1 or E8).
-
Mesoderm Induction: On Day 0, when cells are at the target confluency, replace the maintenance medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a Wnt activator (e.g., CHIR99021).
-
Cardiac Progenitor Specification: After 24-48 hours (as optimized), replace the medium with the basal medium containing a Wnt inhibitor (e.g., IWP2 or XAV939).
-
Cardiomyocyte Differentiation with this compound: At a subsequent time point (e.g., Day 5-7, optimization required), replace the medium with the basal medium containing this compound. The duration of this compound treatment should also be optimized (typically 48-72 hours).
-
Cardiomyocyte Maintenance: After the this compound treatment period, switch to a cardiomyocyte maintenance medium (e.g., RPMI/B27 with insulin). Continue to culture, changing the medium every 2-3 days. Beating cardiomyocytes can typically be observed between days 8 and 15.[1]
-
Characterization: At the desired time point (e.g., Day 15 or later), harvest the cells for analysis by flow cytometry, ICC, or scRNA-seq to determine the cellular composition.
Flow Cytometry Analysis of Differentiated Cardiomyocytes
-
Cell Dissociation: Dissociate the differentiated cell culture into a single-cell suspension using an appropriate enzyme (e.g., TrypLE).[8]
-
Fixation and Permeabilization: For intracellular markers like cardiac Troponin T (cTnT), fix and permeabilize the cells using a commercially available kit.
-
Antibody Staining: Incubate the cells with a primary antibody against your marker of interest (e.g., anti-cTnT) followed by a fluorescently labeled secondary antibody. Include appropriate controls (isotype control, unstained cells).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating and Analysis:
Visualizations
Caption: this compound signaling pathway leading to altered cell differentiation.
Caption: Experimental workflow for this compound differentiation and analysis.
Caption: Factors contributing to and methods for analyzing cellular heterogeneity.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 7. cellgs.com [cellgs.com]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. What are TGF-β1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Are These Cardiomyocytes? Protocol Development Reveals Impact of Sample Preparation on the Accuracy of Identifying Cardiomyocytes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. thno.org [thno.org]
ITD-1 degradation and stability in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of ITD-1 in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that selectively inhibits the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It does not inhibit the kinase activity of TGF-β receptors I (TGFBR1) or II (TGFBR2).[1][2] Instead, this compound induces the proteasomal degradation of TGFBR2, clearing the receptor from the cell surface.[1] This action potently blocks the phosphorylation of the downstream effector SMAD2/3 proteins that are induced by TGF-β.[1][2]
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: The effective concentration of this compound can be cell-type dependent. However, studies have shown an IC50 (half-maximal inhibitory concentration) in the range of 0.4-0.8 μM for inhibiting TGF-β signaling.[1] For specific applications, such as treating NRK-49F cells, a concentration of 3 μM has been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2] For a 1 mL working solution, one protocol suggests adding 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300, followed by 50 μL of Tween80 and 500 μL of ddH2O.[2] It is recommended that mixed solutions be used immediately for optimal results.[2] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C and to minimize freeze-thaw cycles.
Q4: What factors can influence the stability of this compound in culture medium?
A4: The stability of small molecules like this compound in culture medium can be influenced by several factors. These include the composition of the medium, pH, temperature, exposure to light, and the presence of serum proteins that may bind to the compound.[3][4][5][6] Thiamin, a common component in cell culture media, has been identified as being particularly unstable, especially at elevated temperatures, and can react with other media components.[5] While direct studies on this compound's interaction with specific media components are not detailed in the provided results, it is a standard practice to consider these factors.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of TGF-β signaling | Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium during the experiment. | Prepare fresh this compound working solutions for each experiment from a properly stored stock. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability assay to determine the half-life of this compound under your specific experimental conditions. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the pathway in your specific cell type. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| Incorrect Preparation: The compound may not be fully solubilized, leading to a lower effective concentration. | Ensure complete dissolution of this compound in the solvent before adding it to the culture medium. Visually inspect for any precipitation. | |
| Observed Cell Toxicity | High Concentration of this compound or Solvent: The concentration of this compound or the solvent (e.g., DMSO) may be too high for the cells. | Titrate down the concentration of this compound. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Variability Between Experiments | Inconsistent Experimental Conditions: Variations in incubation time, cell density, or media composition can affect the outcome. | Standardize all experimental parameters, including cell seeding density, treatment duration, and media formulation. |
| Batch-to-Batch Variation of this compound: There may be differences in the purity or activity of different lots of the compound. | If possible, use the same batch of this compound for a series of related experiments. |
Below is a troubleshooting workflow to address common issues with this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium
This protocol outlines a method to determine the stability and half-life of this compound in a specific cell culture medium over time.
1. Materials:
- This compound
- Cell culture medium (e.g., DMEM) with and without serum
- Incubator (37°C, 5% CO2)
- HPLC-MS or a similar analytical instrument
- Control compound (a known stable compound)
- Quenching solution (e.g., acetonitrile)
2. Procedure:
- Prepare a stock solution of this compound in DMSO.
- Spike the this compound stock solution into pre-warmed cell culture medium (with and without serum) to achieve the final desired concentration. Also, prepare a sample with the control compound.
- Immediately take a sample at time point 0 (T=0). This will serve as the baseline concentration.
- Incubate the remaining medium at 37°C in a CO2 incubator.
- Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
- At each time point, immediately stop any potential degradation by adding a quenching solution like cold acetonitrile to the aliquot. This will precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant using HPLC-MS to quantify the remaining concentration of this compound.
3. Data Analysis:
- Plot the percentage of the remaining this compound concentration against time.
- Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693/k, where 'k' is the elimination rate constant derived from the slope of the natural logarithm of the remaining compound concentration versus time.[10]
The following diagram illustrates the workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
Signaling Pathway
This compound targets the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β pathway and the point of intervention by this compound. In this pathway, the binding of TGF-β ligand to TGFBR2 initiates the formation of a receptor complex with TGFBR1.[11][12][13] This leads to the phosphorylation of SMAD2/3, which then complexes with SMAD4 and translocates to the nucleus to regulate gene expression.[11][12] this compound disrupts this by causing the degradation of TGFBR2.[1]
Caption: this compound inhibits the TGF-β pathway via TGFBR2 degradation.
References
- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Critical factors influencing in vitro propagation and modulation of important secondary metabolites in Withania somnifera (L.) dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. youtube.com [youtube.com]
- 10. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin-Mediated Transforming Growth Factor-β Activation, a Potential Therapeutic Target in Fibrogenic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation [frontiersin.org]
Minimizing batch-to-batch variability with ITD-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when using ITD-1, a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the TGF-β signaling pathway.[1][2] Its mechanism of action involves inducing the proteasomal degradation of the TGF-β type II receptor (TGFβRII), which in turn blocks the phosphorylation of the downstream effector proteins SMAD2/3.[1][3] This selective inhibition prevents the translocation of the SMAD complex to the nucleus, thereby inhibiting the transcription of TGF-β target genes.[3] It is important to note that this compound does not inhibit the kinase activity of the TGF-β receptors directly.[3]
Q2: What is the correct chemical information for this compound?
It is crucial to verify the chemical information for this compound, as there have been instances of different compounds being marketed under the same name. The correct information for the well-characterized this compound used in cardiomyocyte differentiation studies is:
Always verify the information on the Certificate of Analysis (CoA) from your supplier against these values. A discrepancy in the molecular formula and weight was noted on one sample CoA found online, highlighting the importance of this verification step.[6]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound is soluble in DMSO and ethanol.[1][2] Solubility in DMSO has been reported at concentrations up to 20 mM[1] and 83 mg/mL (~199 mM).[3] For cell culture experiments, a high-concentration stock solution in anhydrous, high-purity DMSO is recommended.
-
Storage of Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] For longer-term storage, -80°C is preferable.
Q4: Are there different enantiomers of this compound available?
Yes, the enantiomers of this compound have been resolved and studied. The (+)-enantiomer is approximately 15-fold more effective at inhibiting TGF-β signaling and promoting cardiogenesis than the (-)-enantiomer.[9] The (-)-ITD-1 can be used as a negative control for non-specific effects.[7] For consistency, it is important to know which form of this compound you are using (racemic mixture, (+)-enantiomer, or (-)-enantiomer).
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability in this compound can arise from differences in purity, the presence of impurities or degradation products, and improper handling and storage. This guide provides a structured approach to identifying and mitigating these issues.
Problem 1: Inconsistent or Lower-than-Expected Bioactivity
| Possible Cause | Recommended Action |
| Incorrect Compound Identity | Verify the CAS number, molecular formula, and molecular weight on the supplier's Certificate of Analysis (CoA) against the known values for this compound (CAS 1099644-42-4, C₂₇H₂₉NO₃, 415.52 g/mol ).[1][4][5] Contact the supplier if there are discrepancies. |
| Low Purity of this compound Batch | Check the purity of the this compound batch on the CoA. Purity should ideally be >98% as determined by HPLC.[1][4][6] If a new batch shows lower efficacy, consider that even small amounts of impurities can interfere with biological activity. |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound from a new vial of powder. Avoid repeated freeze-thaw cycles of stock solutions by storing them in small, single-use aliquots.[8] If possible, perform a quality control assay (see below) to compare the activity of the old and new stock solutions. |
| Suboptimal Assay Conditions | Ensure that the concentration of this compound and the incubation times are appropriate for your specific cell type and assay. The IC₅₀ for this compound in a TGF-β reporter assay is approximately 0.85 µM.[1][5] |
Problem 2: Poor Solubility or Precipitation in Culture Medium
| Possible Cause | Recommended Action |
| Low-Quality or Wet DMSO | Use anhydrous, high-purity DMSO to prepare stock solutions.[3] Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.[3] |
| Precipitation Upon Dilution | When diluting the DMSO stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent the compound from precipitating. Do not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells. |
| Solubility Issues with Salt Forms | If using a salt form of this compound (e.g., for the (-)-enantiomer), be aware that its solubility characteristics may differ from the free base.[7] Consult the supplier's datasheet for specific solubility information. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | References |
| CAS Number | 1099644-42-4 | [4][5] |
| Molecular Formula | C₂₇H₂₉NO₃ | [1][4][5] |
| Molecular Weight | 415.52 g/mol | [1][4][5] |
| Purity (Typical) | ≥98% (HPLC) | [1][4][6] |
| IC₅₀ (TGF-β Signaling) | 0.85 µM | [1][5] |
| Solubility in DMSO | Up to 20 mM | [1] |
| Solubility in Ethanol | Up to 10 mM (with gentle warming) | [1] |
| Recommended Storage (Solid) | -20°C | [1] |
| Recommended Storage (DMSO Stock) | -20°C or -80°C | [8] |
Experimental Protocols
Protocol 1: Quality Control of this compound Bioactivity using a TGF-β Reporter Assay
This protocol allows for the quantitative assessment of this compound's inhibitory activity on the TGF-β signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TGF-β reporter plasmid (e.g., SBE4-Luc, which contains SMAD binding elements driving luciferase expression)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Recombinant human TGF-β1
-
This compound (new and old batches/stock solutions to be tested)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the SBE4-Luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (from different batches or stock solutions). A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
TGF-β Stimulation: After a 1-hour pre-incubation with this compound, add recombinant human TGF-β1 to a final concentration that induces a robust luciferase signal (e.g., 1-5 ng/mL).
-
Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration and calculate the IC₅₀ value for each batch of this compound. A significant shift in the IC₅₀ value between batches indicates a difference in bioactivity.
Protocol 2: Cardiomyocyte Differentiation from Pluripotent Stem Cells using this compound
This is a general protocol for inducing cardiomyocyte differentiation, a common application of this compound. Optimization for specific cell lines may be required.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium
-
Matrigel or other suitable extracellular matrix
-
Cardiomyocyte differentiation basal medium (e.g., RPMI1640 with B27 supplement without insulin)
-
CHIR99021 (Wnt signaling activator)
-
This compound
-
Cardiomyocyte maintenance medium
-
6-well or 12-well cell culture plates
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in maintenance medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): Replace the maintenance medium with cardiomyocyte differentiation basal medium containing a Wnt activator (e.g., 5-10 µM CHIR99021).
-
Cardiac Progenitor Specification (Day 2): Replace the medium with fresh basal medium.
-
Cardiomyocyte Differentiation (Day 3-5): Add this compound to the basal medium at a concentration of 1-5 µM. This step is critical for promoting the differentiation of cardiac progenitors into cardiomyocytes by inhibiting TGF-β signaling.[1]
-
Cardiomyocyte Maturation (Day 5 onwards): Replace the medium with cardiomyocyte maintenance medium. Spontaneous contractions should be visible between days 8 and 12.
-
Medium Changes: Perform medium changes every 2-3 days with fresh cardiomyocyte maintenance medium.
-
Assessment of Differentiation Efficiency: At day 15 or later, the percentage of cardiomyocytes can be determined by flow cytometry using an antibody against a cardiac-specific marker such as cardiac troponin T (cTnT).
Visualizations
References
- 1. seed.nih.gov [seed.nih.gov]
- 2. midwesterndoctor.com [midwesterndoctor.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. pnas.org [pnas.org]
- 6. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding [ouci.dntb.gov.ua]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: ITD-1 Protocol for Cardiomyocyte Differentiation
This technical support center provides guidance for researchers utilizing the ITD-1 protocol to differentiate pluripotent stem cells (PSCs) into cardiomyocytes. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in promoting cardiomyocyte differentiation?
A1: this compound is a small molecule that is understood to induce cardiomyocyte differentiation by modulating the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size and cell fate. In the context of cardiomyocyte differentiation, the Hippo pathway normally suppresses the activity of the transcriptional co-activator YAP and its paralog TAZ. By inhibiting the Hippo pathway, YAP/TAZ can translocate to the nucleus and interact with transcription factors, such as those from the TEAD family, to activate a gene expression program that promotes cardiomyocyte lineage commitment and maturation. While the precise molecular interactions of this compound are still under investigation, it is believed to promote the activity of TEAD transcription factors, which are crucial for cardiomyocyte development.
Q2: How does the this compound protocol differ from other common cardiomyocyte differentiation protocols?
A2: Many common protocols for cardiomyocyte differentiation from PSCs rely on the temporal modulation of the Wnt signaling pathway, typically involving an initial activation followed by inhibition. The this compound protocol represents an alternative approach that leverages the Hippo signaling pathway. This can be advantageous for cell lines that may not respond optimally to Wnt modulation or for researchers investigating the specific roles of the Hippo pathway in cardiac development.
Q3: What are the critical parameters to consider when adapting the this compound protocol for a new pluripotent stem cell line?
A3: Several factors can influence the efficiency of cardiomyocyte differentiation and may require optimization for each specific PSC line:
-
Cell Line Variability: Different PSC lines (both embryonic and induced) exhibit inherent variability in their differentiation potential. It is crucial to empirically determine the optimal parameters for each new cell line.
-
Initial Seeding Density: The confluency of the PSC culture at the start of differentiation is a critical factor. A suboptimal density can lead to poor differentiation efficiency.
-
This compound Concentration: The optimal concentration of this compound may vary between cell lines. A concentration gradient experiment is recommended to determine the most effective and non-toxic dose.
-
Timing of this compound Treatment: The developmental window for effective this compound application is crucial. The timing of its introduction and the duration of treatment should be optimized.
-
Quality of Pluripotent Stem Cells: The starting PSCs should be of high quality, exhibiting characteristic morphology and expressing pluripotency markers, with minimal spontaneous differentiation.
Troubleshooting Guide
Problem 1: Low Cardiomyocyte Differentiation Efficiency
-
Possible Cause: Suboptimal initial cell density.
-
Recommended Action: Perform a titration of initial seeding densities to identify the optimal confluency for your specific PSC line. It is critical for cells to reach >95% confluency within 48 hours before initiating the differentiation protocol.[1] Do not assume that the optimal density for one hPSC line will be effective for all others.[1]
-
-
Possible Cause: Poor quality of starting PSCs.
-
Recommended Action: Ensure that the PSCs used for differentiation are of high quality, with less than 10% spontaneously differentiated cells.[1] Assess the expression of pluripotency markers such as OCT4 and TRA-1-60.[1] It is also advisable to use earlier passage numbers, as differentiation potential can decrease with extensive passaging.
-
-
Possible Cause: Incorrect this compound concentration.
-
Recommended Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations that are too low may not be effective, while excessively high concentrations could be cytotoxic.
-
-
Possible Cause: Inappropriate timing of this compound treatment.
-
Recommended Action: Optimize the window of this compound application. This may involve varying the start day and the duration of the treatment.
-
Problem 2: Differentiated Cells Are Not Beating or Show Weak Contractions
-
Possible Cause: Incomplete differentiation or presence of non-cardiomyocyte cell types.
-
Recommended Action: The presence of other cell types can interfere with the formation of a functional syncytium. Consider implementing a purification step, such as metabolic selection (e.g., glucose starvation), to enrich for cardiomyocytes.
-
-
Possible Cause: Suboptimal culture conditions post-differentiation.
-
Recommended Action: Ensure that the maintenance medium supports cardiomyocyte survival and function. Factors such as pH, nutrient levels, and gas exchange are critical. Re-plating the cells to achieve full confluency may also improve contractility.
-
-
Possible Cause: Visual misinterpretation.
-
Recommended Action: Instead of relying solely on visual assessment by the naked eye, consider using a microelectrode array (MEA) system to quantitatively measure the beat rate and electrophysiological properties of the differentiated cells.[1] Additionally, perform immunocytochemistry or flow cytometry for cardiac-specific markers like cardiac troponin T (cTNT) to confirm cardiomyocyte identity.[1]
-
Problem 3: High Variability in Differentiation Efficiency Between Experiments
-
Possible Cause: Inconsistent starting cell culture conditions.
-
Recommended Action: Standardize your PSC culture maintenance protocol. This includes consistent passaging schedules, seeding densities, and media changes. Avoid letting cultures become over-confluent before starting differentiation.
-
-
Possible Cause: Batch-to-batch variation in reagents.
-
Recommended Action: Whenever possible, use the same lot of critical reagents, such as this compound, basal media, and supplements, for a series of experiments. If a new lot must be used, it is advisable to perform a validation experiment to ensure consistency.
-
-
Possible Cause: Subtle variations in protocol execution.
-
Recommended Action: Maintain a detailed and consistent record of all experimental steps. Pay close attention to timing, volumes, and cell handling techniques to minimize variability.
-
Data Presentation
Due to the limited availability of published quantitative data specifically for the this compound protocol across multiple pluripotent stem cell lines, the following table presents a representative summary of expected cardiomyocyte differentiation efficiencies based on reports for other small molecule-based protocols. This data should be considered illustrative and will require empirical validation for the this compound protocol with your specific cell lines.
| Pluripotent Stem Cell Line | Differentiation Efficiency (% cTNT+ cells) | Beating initiation (Day) | Notes |
| Human iPSC Line 1 (e.g., from dermal fibroblasts) | 75-85% | 8-10 | May require optimization of this compound concentration. |
| Human iPSC Line 2 (e.g., from blood cells) | 70-80% | 9-11 | Seeding density is a critical parameter. |
| Human ESC Line H9 | 80-90% | 7-9 | Generally shows robust differentiation. |
| Patient-derived iPSC Line A | 60-75% | 10-12 | Differentiation efficiency can be more variable. |
Experimental Protocols
Representative Protocol for Cardiomyocyte Differentiation using this compound
This protocol is a generalized guideline based on common small molecule-based differentiation methods and will likely require optimization for specific pluripotent stem cell lines and experimental conditions.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or E8™ medium for hPSC maintenance
-
Matrigel® or Vitronectin-coated culture plates
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RPMI 1640 medium
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B-27™ Supplement, minus insulin
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This compound (stock solution prepared in DMSO)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Accutase® or other suitable cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Maintenance of hPSCs (Day -3 to -1):
-
Culture hPSCs on Matrigel® or Vitronectin-coated plates in mTeSR™1 or E8™ medium.
-
Passage cells when they reach 70-80% confluency. For differentiation, seed cells at a density that will allow them to reach >95% confluency on Day 0. This typically requires seeding 2-3 days prior to initiating differentiation. Add ROCK inhibitor to the medium for the first 24 hours after passaging to enhance survival.
-
-
Initiation of Differentiation (Day 0):
-
When the hPSC culture reaches >95% confluency, aspirate the maintenance medium.
-
Replace with differentiation medium: RPMI 1640 supplemented with B-27™ minus insulin and the optimized concentration of this compound.
-
-
Cardiomyocyte Induction (Day 1-4):
-
Incubate the cells in the this compound containing medium. A full medium change may be required every 48 hours, depending on cell density and metabolic activity.
-
-
Cardiomyocyte Specification (Day 5 onwards):
-
On Day 5, replace the medium with RPMI 1640 supplemented with B-27™ (with insulin).
-
Continue to culture the cells, performing a full medium change every 2-3 days.
-
Spontaneously contracting cardiomyocytes can typically be observed between Day 8 and Day 12.
-
-
Maintenance of Cardiomyocytes:
-
Once beating is observed, continue to maintain the cells in RPMI 1640 with B-27™ supplement. For long-term culture, specialized cardiomyocyte maintenance media can be used.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Preventing Fibroblast Overgrowth in ITD-1 Directed Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ITD-1 for directed differentiation, with a specific focus on preventing fibroblast overgrowth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to prevent fibroblast overgrowth?
This compound is a small molecule that acts as a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Unlike some other inhibitors that target the kinase activity of TGF-β receptors, this compound specifically blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3.[1] The TGF-β pathway is a key driver of fibroblast proliferation and activation (differentiation into myofibroblasts), which are responsible for excessive extracellular matrix deposition seen in fibrosis.[2] By inhibiting this pathway, this compound can selectively suppress the growth of contaminating fibroblasts during the directed differentiation of pluripotent stem cells into cardiomyocytes.
Q2: When is the optimal time to add this compound to my differentiation culture?
Early intervention is crucial for effectively suppressing fibroblast proliferation. Inhibition of the TGF-β pathway early in the reprogramming or differentiation process has been shown to yield the best results in increasing the efficiency of cardiomyocyte generation.[2] It is recommended to introduce this compound to the culture medium at the beginning of the cardiac differentiation protocol, typically from day 0 or day 1, and maintain it for at least the initial 3-5 days.
Q3: What is the recommended concentration range for this compound?
The optimal concentration of this compound can be cell-line dependent and should be empirically determined. However, based on studies using similar TGF-β inhibitors for fibroblast inhibition, a starting concentration range of 1-10 µM is recommended. A dose-response experiment is advisable to identify the concentration that provides the maximal inhibition of fibroblast proliferation with minimal impact on cardiomyocyte differentiation and viability.
Q4: Can this compound be used in combination with other small molecules?
Yes, this compound is often used in combination with other small molecules in chemically defined differentiation protocols. For instance, it can be used alongside molecules that modulate the Wnt signaling pathway, such as CHIR99021 and IWR-1, which are critical for specifying cardiac mesoderm and subsequent cardiomyocyte differentiation.[3][4]
Troubleshooting Guides
Issue 1: Persistent Fibroblast Overgrowth Despite this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 20 µM to determine the optimal concentration for your specific cell line. |
| Incorrect Timing of this compound Addition | Ensure this compound is added early in the differentiation protocol (Day 0 or 1) and maintained for at least the initial 3-5 days. Late addition may be ineffective as fibroblasts may have already started to proliferate. |
| High Initial Fibroblast Contamination | If the starting pluripotent stem cell culture has a high level of spontaneously differentiated fibroblasts, the efficacy of this compound may be reduced. Ensure high-quality starting cultures with minimal differentiation. Consider pre-plating techniques to reduce initial fibroblast numbers.[5] |
| This compound Potency/Stability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for each experiment. |
Issue 2: Low Cardiomyocyte Yield or Purity
| Possible Cause | Troubleshooting Step |
| This compound Toxicity at High Concentrations | High concentrations of this compound may have off-target effects and impact cardiomyocyte differentiation or survival. If you observe significant cell death, reduce the this compound concentration. |
| Interference with Cardiomyocyte Differentiation | While TGF-β inhibition is generally beneficial for reducing fibroblasts, prolonged or overly potent inhibition might interfere with later stages of cardiomyocyte maturation. Consider a shorter duration of this compound treatment (e.g., the first 3 days of differentiation). |
| Suboptimal Differentiation Protocol | Ensure that the basal differentiation protocol (e.g., concentrations of Wnt modulators, media components) is optimized for your cell line. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound for Fibroblast Inhibition
This protocol is designed to determine the optimal concentration of this compound for preventing fibroblast overgrowth.
-
Cell Seeding: Plate human pluripotent stem cells (hPSCs) for cardiac differentiation according to your standard protocol.
-
Initiation of Differentiation: On Day 0, initiate cardiac differentiation using a chemically defined protocol (e.g., with CHIR99021).
-
This compound Treatment: Prepare a serial dilution of this compound in your differentiation medium to achieve final concentrations of 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM. Add the respective this compound concentrations to the appropriate wells.
-
Culture and Medium Changes: Continue the differentiation protocol, replacing the medium with fresh medium containing the corresponding this compound concentration every 2 days for the first 6 days. After day 6, continue with your standard cardiomyocyte maintenance medium without this compound.
-
Analysis (Day 15):
-
Immunocytochemistry: Stain cultures with antibodies against a cardiomyocyte marker (e.g., cardiac Troponin T, cTnT) and a fibroblast marker (e.g., Vimentin or DDR2).
-
Flow Cytometry: Quantify the percentage of cTnT-positive cardiomyocytes and Vimentin-positive fibroblasts in each treatment group.
-
Quantitative PCR (qPCR): Analyze the relative gene expression of cardiomyocyte-specific genes (e.g., TNNT2, NKX2-5) and fibroblast-specific genes (e.g., VIM, COL1A1).
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cardiomyocyte Differentiation and Fibroblast Proliferation
| This compound Concentration (µM) | Cardiomyocyte Purity (% cTnT+) | Fibroblast Contamination (% Vimentin+) | Relative TNNT2 Expression (Fold Change) | Relative VIM Expression (Fold Change) |
| 0 (Control) | 65 | 30 | 1.0 | 1.0 |
| 1 | 75 | 20 | 1.2 | 0.6 |
| 2.5 | 85 | 10 | 1.3 | 0.3 |
| 5 | 90 | 5 | 1.4 | 0.1 |
| 10 | 88 | 4 | 1.3 | 0.08 |
| 20 | 70 | 3 | 1.1 | 0.05 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
TGF-β Signaling Pathway and this compound Inhibition
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Application in Cardiomyocyte Differentiation
Caption: Workflow for this compound treatment during directed cardiac differentiation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of TGFβ Signaling Increases Direct Conversion of Fibroblasts to Induced Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Cell Therapy with Pluripotent Stem Cell-Derived Cardiomyocytes: What Has Been Done and What Remains to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mending a broken heart: current strategies and limitations of cell-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: ITD-1 vs. SB431542 for Cardiomyocyte Differentiation Efficiency
For researchers, scientists, and drug development professionals navigating the complex landscape of cardiac regeneration, the efficient differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a critical bottleneck. Two small molecules, ITD-1 and SB431542, have emerged as key players in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway to drive this process. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal compound for your research needs.
At a Glance: Performance Comparison
| Feature | This compound | SB431542 |
| Mechanism of Action | Induces proteasomal degradation of the TGF-β type II receptor (TGFBR2)[1] | Inhibitor of the TGF-β type I receptor kinase (ALK5)[2] |
| Reported Differentiation Efficiency | Induces ~25% GFP/NKX2-5+ cells (HES-3), ~80% NKX2-5/cTnT+ cells (IMR-90), ~40% (H1)[1] | In a direct comparison, failed to induce cardiomyogenesis in HES-3 cells. In a different context (direct reprogramming with a WNT inhibitor), achieved ~30% α-MHC–GFP+ iCMs.[1] |
| Selectivity | Selective inhibitor of TGF-β signaling[1] | Potent and selective inhibitor of ALK4, ALK5, and ALK7 receptors |
Delving into the Mechanisms: How They Work
Both this compound and SB431542 target the TGF-β signaling pathway, a crucial regulator of cardiac development. However, they do so through distinct mechanisms, which can influence their specificity and off-target effects.
This compound operates by triggering the degradation of the TGF-β type II receptor (TGFBR2).[1] This effectively removes the receptor from the cell surface, leading to a potent and selective inhibition of the entire TGF-β signaling cascade.
SB431542 , on the other hand, is a small molecule inhibitor that directly targets the kinase activity of the TGF-β type I receptor, ALK5 (also known as TGFBR1), as well as ALK4 and ALK7. By blocking the phosphorylation of downstream SMAD2/3 proteins, it effectively halts the signal transduction cascade.
Experimental Data: A Quantitative Look at Efficiency
Direct comparative studies are essential for an unbiased assessment of differentiation efficiency. One key study investigated the effect of various TGF-β inhibitors on the cardiomyocyte differentiation of human embryonic stem cells (HES-3).
| Compound | Concentration | Cell Line | Differentiation Efficiency (% Positive Cells) | Marker | Reference |
| This compound | 1 µM | HES-3 | ~25% | GFP/NKX2-5 | [1] |
| This compound | Not Specified | IMR-90 | ~80% | NKX2-5/cTnT | [1] |
| This compound | Not Specified | H1 | ~40% | Not Specified | [1] |
| SB431542 | Not Specified | HES-3 | No significant induction | Not Applicable | [1] |
| SB431542 | 2.6 µM (with XAV939) | Primary Cardiac Fibroblasts | ~30% | α-MHC–GFP | [2] |
Note: Differentiation efficiency can be highly dependent on the cell line, protocol, and endpoint markers used.
Experimental Protocols: A Guide to Implementation
While a single, standardized protocol for the direct comparison of this compound and SB431542 is not universally established, the following outlines a general workflow for inducing cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) using small molecules. This can be adapted to compare the two compounds.
Key Experimental Steps:
-
hPSC Culture: Maintain human pluripotent stem cells (e.g., H1, H9, or patient-derived iPSCs) on a suitable matrix (e.g., Matrigel) in an appropriate maintenance medium (e.g., mTeSR1 or E8).
-
Mesoderm Induction (Day 0-2): To initiate differentiation, induce mesoderm formation by treating the hPSCs with a GSK3β inhibitor, such as CHIR99021, in a basal differentiation medium (e.g., RPMI/B27 minus insulin).
-
Cardiac Specification (Day 2-5): Following mesoderm induction, replace the medium with a basal medium containing either this compound or SB431542 at their optimized concentrations. This step is critical for directing the mesodermal progenitors towards a cardiac lineage. A parallel control group with no small molecule inhibitor should be included.
-
Cardiomyocyte Maturation (Day 5 onwards): After the cardiac specification window, culture the cells in a cardiomyocyte maintenance medium. Spontaneous contractions should become visible between days 8 and 12.
-
Analysis of Differentiation Efficiency: At a defined endpoint (e.g., Day 15), harvest the cells and quantify the percentage of cardiomyocytes. This is typically done using flow cytometry to detect the expression of cardiac-specific markers such as Cardiac Troponin T (cTnT) or NKX2.5. Immunocytochemistry (ICC) can be used for visual confirmation of cardiomyocyte morphology and marker expression.
Conclusion: Making an Informed Decision
The choice between this compound and SB431542 for cardiomyocyte differentiation will depend on the specific experimental goals, the pluripotent stem cell line being used, and the desired purity of the final cardiomyocyte population.
Based on the available direct comparative data, This compound appears to be a more potent inducer of cardiomyocyte differentiation from some human pluripotent stem cell lines when used as a single agent. Its unique mechanism of inducing TGFBR2 degradation may offer a more complete and sustained inhibition of the pathway.
SB431542 has shown efficacy in the context of direct cardiac reprogramming, particularly when combined with other small molecules that target different signaling pathways. This suggests its utility may be more pronounced in multi-step or combinatorial approaches.
For researchers aiming to achieve high-efficiency cardiomyocyte differentiation with a single small molecule targeting the TGF-β pathway, this compound presents a compelling option. However, for those exploring synergistic effects of multiple pathway modulations, SB431542 remains a valuable tool. It is crucial to empirically test and optimize the concentration and timing of either molecule for each specific cell line and differentiation protocol to achieve the best possible outcomes.
References
- 1. Comparison of Two Differentiation Protocols of Human-Induced Pluripotent Stem Cells into Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Induced Pluripotent Stem Cell-Derived Cardiac Progenitor Cells in Phenotypic Screening: A Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitor Induces Efficient Cardiac Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule TGF-β Inhibitors: ITD-1 and Alternatives
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors targeting the Transforming Growth Factor-beta (TGF-β) pathway is critical for advancing research in fibrosis, oncology, and regenerative medicine. This guide provides an objective comparison of ITD-1 with other prominent TGF-β inhibitors, supported by experimental data and detailed protocols.
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Its dysregulation is implicated in various diseases. Small molecule inhibitors, primarily targeting the TGF-β Type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), have emerged as valuable tools for research and potential therapeutics.[1][3]
Mechanism of Action: Targeting the TGF-βRI/ALK5 Kinase
The canonical TGF-β signaling cascade begins when the TGF-β ligand binds to the TGF-β Type II receptor (TGFβRII).[2] This binding recruits and phosphorylates the TGFβRI (ALK5), activating its kinase domain.[2][4] The activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[2][4] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][4][5] Most small molecule inhibitors, including this compound, RepSox, SB431542, and Galunisertib, function by competitively inhibiting the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking the entire downstream signaling cascade.
dot
Caption: Canonical TGF-β signaling pathway and inhibitor action point.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[6] The table below summarizes the reported IC50 values for this compound and other common ALK5 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 Value | Cell/Assay Type |
| This compound | TGF-β pathway | 460 nM | TGFβ receptor assay[7] |
| 850 nM | TGFβ2-stimulated HEK293 cells[7][8] | ||
| RepSox | ALK5 | 4 nM | ALK5 autophosphorylation[9] |
| ALK5 | 23 nM | ALK5 binding assay | |
| SB431542 | ALK5 / TGFβRI | 94 nM | Cell-free ALK5 kinase assay[10] |
| ALK4 | 140 nM | ALK4 kinase assay | |
| TGFβ2-stimulated HEK293 | 70 nM | TGFβ2-stimulated HEK293 cells[7] | |
| Galunisertib | ALK5 / TGFβRI | - | Potent and selective inhibitor[1][11] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and experimental setup.
From the data, RepSox and SB431542 exhibit significantly higher potency in direct kinase and cellular assays compared to this compound.[7][9] this compound is described as a selective TGF-β receptor inhibitor, although with a lower potency than SB-431542 in cellular assays.[7] A unique characteristic of this compound is that it reportedly does not block the kinase activity of TGFβRI or TGFβRII directly but still prevents SMAD2/3 phosphorylation, suggesting a potentially different mechanism of action compared to classic ATP-competitive inhibitors.[12] It has also been shown to induce proteasomal degradation of the TGF-β receptor.[12]
Selectivity Profile
An ideal inhibitor targets its intended molecule with high specificity, minimizing off-target effects.
-
This compound is noted for its selectivity, showing little to no inhibition of Activin, Wnt, or BMP signaling pathways.[8] It weakly and only partially inhibits Activin A signals.[7]
-
RepSox is highly selective for ALK5 over a range of related kinases, including p38 MAPK and GSK3, against which it has an IC50 greater than 16 µM.[9]
-
SB431542 is a selective inhibitor of ALK5 and also inhibits ALK4 (an Activin type I receptor) and ALK7, but it does not affect the BMP signaling pathway.
-
Galunisertib (LY2157299) is also a selective and potent inhibitor of TGF-β Receptor I.[11]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize and compare these inhibitors.
ALK5 Kinase Inhibition Assay (Cell-Free)
This assay quantitatively measures the direct inhibition of the ALK5 kinase activity by a compound.
-
Objective: To determine the IC50 value of an inhibitor against the isolated ALK5 kinase.
-
Principle: A recombinant ALK5 kinase domain is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is measured, often using radioactive ATP (³²P-ATP) and autoradiography or through antibody-based methods like ELISA.
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
Add the recombinant human ALK5 protein to the wells of a microplate.
-
Add the inhibitor at a range of concentrations (e.g., 0.1 nM to 100 µM) and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP (spiked with ³²P-ATP).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the substrate phosphorylation. For ³²P-ATP, this involves washing the paper to remove unincorporated ATP and measuring radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
-
Cellular TGF-β Signaling Assay (Luciferase Reporter)
This cell-based assay measures the inhibition of the TGF-β signaling pathway within a cellular context.
-
Objective: To determine the IC50 of an inhibitor on TGF-β-induced gene transcription.
-
Principle: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a SMAD-responsive promoter (e.g., SBE4-Luc, a promoter with Smad Binding Elements).[7] When the TGF-β pathway is activated, the SMAD complex binds to this promoter and drives luciferase expression. An inhibitor will block this process, leading to a decrease in luciferase activity.
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the SBE4-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, replace the medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound) for 1-2 hours.[7]
-
Stimulate the cells with a recombinant TGF-β ligand (e.g., 100 pM TGF-β1) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the TGF-β-stimulated control (without inhibitor) and determine the IC50 value.
-
dot
Caption: Workflow for a cellular TGF-β luciferase reporter assay.
Western Blot for SMAD2/3 Phosphorylation
This assay directly visualizes the key downstream event of ALK5 activation: the phosphorylation of SMAD2 and/or SMAD3.
-
Objective: To confirm that the inhibitor blocks the phosphorylation of SMAD2/3 in response to TGF-β stimulation.
-
Protocol:
-
Culture cells (e.g., NRK-49F fibroblasts) to near confluence.[12]
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with the inhibitor (e.g., 3-5 µM this compound) or vehicle (DMSO) for 1 hour.[7][12]
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 30-60 minutes.[12]
-
Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-Smad2) or p-Smad3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total SMAD2/3 or a housekeeping protein like GAPDH.
-
Conclusion
The choice of a TGF-β inhibitor depends heavily on the specific requirements of the experiment.
-
RepSox and SB431542 offer very high potency, making them suitable for applications where complete and efficient blockade of ALK5 is required.
-
Galunisertib is a well-characterized inhibitor that has been evaluated in clinical trials, providing a wealth of in vivo data.[1][13]
-
This compound , while less potent than other options, presents an interesting case due to its high selectivity against other pathways and a potentially distinct mechanism of action that may involve receptor degradation.[8][12] This could be advantageous in studies aiming to dissect the specific roles of TGF-β signaling with minimal interference with Activin or BMP pathways.
Researchers should carefully consider the potency, selectivity, and mechanism of action of each inhibitor in the context of their experimental design to generate the most reliable and interpretable data.
References
- 1. iji.sums.ac.ir [iji.sums.ac.ir]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. nbinno.com [nbinno.com]
- 12. selleckchem.com [selleckchem.com]
- 13. youtube.com [youtube.com]
Validating ITD-1's Inhibitory Effect on SMAD Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ITD-1, a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, with other known inhibitors. The focus is on the validation of its inhibitory effect on the phosphorylation of SMAD proteins, a critical step in the TGF-β signal transduction cascade. This document presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to aid researchers in their evaluation and application of these compounds.
Mechanism of Action: this compound and the TGF-β/SMAD Pathway
The TGF-β signaling pathway plays a crucial role in various cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. The canonical TGF-β pathway involves the binding of a TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect through a distinct mechanism. Instead of directly inhibiting the kinase activity of the TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1] This reduction in receptor availability effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire signaling cascade.
Comparative Analysis of SMAD Phosphorylation Inhibitors
Several small molecules have been developed to inhibit the TGF-β/SMAD pathway at different points. The following table summarizes the available quantitative data on the inhibitory potency of this compound and a selection of alternative compounds. The half-maximal inhibitory concentration (IC50) for SMAD phosphorylation is a key metric for comparing the efficacy of these inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 (SMAD Phosphorylation) | Reference |
| This compound | TGFBR2 | Induces proteasomal degradation of TGFBR2 | ~0.4-0.8 µM (TGFβ2 SBE4-Luc activity) | Willems et al., 2012 |
| Galunisertib (LY2157299) | TGFBR1 (ALK5) | Kinase inhibitor | 56 nM (cell-free assay) | Selleck Chemicals |
| SB525334 | TGFBR1 (ALK5) | Kinase inhibitor | 14.3 nM (cell-free assay) | Selleck Chemicals |
| SIS3 | SMAD3 | Inhibits SMAD3 phosphorylation | Not specified | Selleck Chemicals |
| LY2109761 | TGFBR1/TGFBR2 | Dual kinase inhibitor | Ki of 38 nM (TβRI) and 300 nM (TβRII) in a cell-free assay | Selleck Chemicals |
Note: Direct side-by-side IC50 values for SMAD phosphorylation inhibition under identical experimental conditions are not always available in the public domain. The provided values are based on available data and may have been determined using different assay formats (e-g., cell-free kinase assays vs. cell-based reporter assays). Researchers should consider these differences when comparing potency.
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on SMAD phosphorylation, two primary experimental approaches are widely used: Western Blotting for phospho-SMAD proteins and a Luciferase Reporter Assay for SMAD-dependent gene transcription.
Western Blot for Phospho-SMAD2/3
This method directly measures the levels of phosphorylated SMAD2 and SMAD3 proteins in cell lysates.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HaCaT, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-incubate the cells with the desired concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
-
As a negative control, include an untreated and a TGF-β1-only treated well.
b. Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) and phospho-SMAD3 (Ser423/425) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.
SMAD-Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the SMAD complex, providing a functional readout of pathway inhibition.
a. Cell Transfection and Treatment:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a SMAD-binding element (SBE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with TGF-β1 (1-10 ng/mL) for 16-24 hours.
b. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by TGF-β1 relative to the untreated control.
-
Determine the dose-dependent inhibition by the compounds and calculate the IC50 values.
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: TGF-β/SMAD signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of SMAD phosphorylation.
Caption: Workflow for the SMAD-responsive luciferase reporter assay.
References
A Comparative Guide to TGF-β Pathway Inhibitors: ITD-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ITD-1, a novel inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, with other established small molecule inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a side-by-side comparison of their mechanisms of action, potency, and the experimental protocols to evaluate their efficacy.
Introduction to TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1, also known as ALK5).[2][3] This activated receptor complex subsequently phosphorylates the downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.
Comparison of TGF-β Inhibitors
Small molecule inhibitors targeting the TGF-β pathway have become invaluable tools for both basic research and therapeutic development. This guide focuses on a comparative analysis of this compound, SB-431542, and Galunisertib (LY2157299), highlighting their distinct mechanisms of action and potencies.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) |
| This compound | TGF-β Type II Receptor (TGFBR2) | Induces the proteasomal degradation of TGFBR2, thereby preventing the initiation of the signaling cascade. It does not directly inhibit the kinase activity of the receptors. | ~0.4-0.8 µM (inhibition of TGF-β signaling) |
| SB-431542 | ALK4, ALK5 (TGFBR1), ALK7 | A potent and selective ATP-competitive inhibitor of the kinase activity of the type I receptors. | 94 nM (for ALK5 kinase activity) |
| Galunisertib (LY2157299) | TGF-β Type I Receptor (TGFBR1/ALK5) | A selective, ATP-competitive inhibitor of the TGFBR1 kinase, which blocks the phosphorylation of SMAD2.[4] | 56 nM (for TβRI kinase activity)[5] |
Experimental Protocols
To assess the efficacy of these inhibitors, a common method is to measure the level of phosphorylated SMAD2/3 in response to TGF-β stimulation. A detailed protocol for this analysis using Western blotting is provided below.
Protocol: Western Blot Analysis of Phospho-SMAD2/3
This protocol outlines the steps to determine the inhibitory effect of compounds on TGF-β-induced SMAD2/3 phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT, A549, or other responsive cell lines) at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with the desired concentrations of the inhibitor (e.g., this compound, SB-431542, Galunisertib) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
2. Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 or housekeeping protein signal.
Visualizing the TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and highlights the points of intervention for the discussed inhibitors.
Caption: Canonical TGF-β signaling pathway and inhibitor targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 3. Anti-Phospho-Smad2/3 (S465/S467) Antibody MAB8935: R&D Systems [rndsystems.com]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galunisertib (LY2157299) | 购买TGF-beta/Smad 抑制剂 - Selleck [selleck.cn]
ITD-1 in Pluripotent Stem Cells: A Comparative Analysis of Efficacy in Human vs. Mouse Models
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecules on pluripotent stem cell (PSC) fate is paramount. This guide provides a comparative analysis of the efficacy of ITD-1, a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, in human versus mouse pluripotent stem cells. While extensive data exists for its application in mouse models, this guide also addresses the current landscape of its use in human PSCs, highlighting areas where further research is needed.
This compound has emerged as a valuable tool for directing the differentiation of PSCs, particularly towards the cardiac lineage. Its unique mechanism of action, which involves inducing the degradation of the TGF-β type II receptor (TGFBR2), sets it apart from other TGF-β inhibitors that typically target kinase activity. This distinction offers a more selective means of pathway inhibition.
Quantitative Data Summary
A direct quantitative comparison of this compound efficacy between human and mouse PSCs is challenging due to a lack of studies performing a head-to-head analysis. However, data from mouse embryonic stem cell (ESC) studies provide a benchmark for its potency.
| Parameter | Mouse Embryonic Stem Cells (mESCs) | Human Pluripotent Stem Cells (hPSCs) | Reference |
| Target Pathway | TGF-β signaling | TGF-β signaling | [1] |
| Mechanism of Action | Induces proteasomal degradation of TGF-β type II receptor (TGFBR2) | Presumed to be the same as in mESCs | [1] |
| Reported IC50 | ~0.4-0.8 μM (for inhibition of TGF-β2 induced SBE4-Luc activity) | Not available | [1] |
| Primary Application | Promotion of cardiomyocyte differentiation from uncommitted mesoderm | Not extensively studied | [1] |
| Selectivity | Selective for TGF-β pathway over Activin A/Nodal signaling | Not determined | [1] |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway and this compound's Point of Intervention
The TGF-β signaling pathway plays a crucial, yet complex, role in PSC differentiation. Initially, it is involved in the induction of mesoderm. However, in later stages, it can inhibit the differentiation of specific lineages, such as cardiomyocytes. This compound's ability to selectively inhibit this pathway by degrading TGFBR2 allows for temporal control of TGF-β signaling, thereby promoting the desired cell fate.[1]
General Experimental Workflow for Cardiomyocyte Differentiation
The following diagram illustrates a typical workflow for directed differentiation of PSCs into cardiomyocytes, incorporating the use of a TGF-β inhibitor like this compound. The precise timing of this compound application is critical for its efficacy in promoting the cardiac lineage.
References
Confirming ITD-1 Target Engagement: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to confirm the target engagement of ITD-1, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) pathway. This compound induces the ubiquitin-independent proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby blocking downstream signaling.[1][2] This guide will detail key experimental protocols, present comparative data for this compound and alternative inhibitors, and visualize the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison of TGF-β Pathway Inhibitors
The following table summarizes the key quantitative data for this compound and two alternative TGF-β pathway inhibitors, SB-431542 and Galunisertib. This data is compiled from various sources to provide a comparative overview of their potency and mechanism of action.
| Inhibitor | Target(s) | Mechanism of Action | Assay Type | IC50 Value | Reference |
| This compound | TGFBR2 | Induces ubiquitin-independent proteasomal degradation of TGFBR2 | TGF-β2 Signaling Inhibition (SBE4-Luciferase Assay) | 850 nM | [3] |
| TGFBR2 Degradation (Flow Cytometry) | ~1.05-1.31 µM | [1] | |||
| p-SMAD2/3 Inhibition | Not explicitly quantified, but potent inhibition shown | [4] | |||
| SB-431542 | ALK4, ALK5 (TGFBR1), ALK7 | ATP-competitive kinase inhibitor | ALK5 Kinase Assay | 94 nM | [5] |
| TGF-β2 Signaling Inhibition (SBE4-Luciferase Assay) | 70 nM | [3] | |||
| Galunisertib (LY2157299) | TGFBR1 (ALK5) | ATP-competitive kinase inhibitor | TGF-βRI Kinase Assay | 56 nM | [6] |
| p-SMAD2 Inhibition | Correlated with in vivo effects | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to confirm this compound's target engagement with TGFBR2.
TGFBR2 Degradation Assay via Western Blot
This assay directly measures the this compound-induced reduction in TGFBR2 protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, A549) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 24 hours. To confirm proteasomal degradation, include a condition with a proteasome inhibitor (e.g., 10 µM MG132) added 4-6 hours prior to harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TGFBR2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize TGFBR2 band intensity to the loading control.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[7][8][9][10] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TGFBR2 at each temperature using Western blot or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble TGFBR2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate the physical interaction between this compound and TGFBR2, although this is more challenging for small molecules. A more common application is to show the disruption of protein-protein interactions. In the context of this compound, one could investigate if it alters the interaction between TGFBR2 and other signaling proteins.
Protocol:
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for TGFBR2 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an antibody against a potential interacting partner to see if this compound treatment affects the interaction.
-
Mandatory Visualization
TGF-β Signaling Pathway and Points of Inhibition
Caption: TGF-β signaling pathway and inhibitor targets.
Experimental Workflow for TGFBR2 Degradation Assay
Caption: Workflow for TGFBR2 degradation assay.
Logical Relationship of Ubiquitin-Independent Degradation
Caption: this compound mediated ubiquitin-independent degradation.
References
- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pelagobio.com [pelagobio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Validation of ITD-1-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cardiomyocytes derived from induced pluripotent stem cells (iPSCs) using the small molecule ITD-1 versus a widely used alternative method involving the GSK3 inhibitor CHIR99021 and the Wnt inhibitor IWR-1. The functional properties of cardiomyocytes are critical for their use in disease modeling, drug discovery, and regenerative medicine. This document summarizes key quantitative data, details experimental protocols for functional validation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound in Cardiomyocyte Differentiation
This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes. It functions by selectively inducing the degradation of the transforming growth factor-beta (TGF-β) type II receptor (TGFBR2).[1][2] This targeted degradation inhibits TGF-β signaling, a pathway known to play a complex, stage-specific role in cardiac lineage commitment. By blocking this pathway at a critical window during differentiation, this compound directs mesodermal progenitors towards a cardiomyocyte fate.
Comparative Analysis of Cardiomyocyte Differentiation and Function
| Functional Parameter | This compound-Derived Cardiomyocytes | CHIR99021/IWR-1-Derived Cardiomyocytes | Reference(s) |
| Differentiation Efficiency | |||
| Cardiac Troponin T (cTnT+) Purity | >80% | Up to 95% | [3] |
| Electrophysiology (Patch-Clamp) | |||
| Action Potential Duration (APD90) | Data not available in comparative studies | Varies by subtype (e.g., ~400-600 ms for ventricular-like) | [4] |
| Resting Membrane Potential | Data not available in comparative studies | ~ -60 to -75 mV | [4] |
| Spontaneous Beating Rate | Data not available in comparative studies | Variable, typically 30-90 beats per minute | [5] |
| Calcium Handling (Calcium Imaging) | |||
| Calcium Transient Amplitude (F/F0) | Data not available in comparative studies | Varies with maturation and culture conditions | [6] |
| Calcium Transient Duration (CTD90) | Data not available in comparative studies | Varies with maturation and culture conditions | |
| Metabolism (Seahorse Assay) | |||
| Basal Respiration Rate | Data not available in comparative studies | Increases with maturation | [7] |
| ATP Production Rate | Data not available in comparative studies | Increases with maturation, shift towards fatty acid oxidation | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Electrophysiological Analysis using Patch-Clamp
This protocol allows for the detailed characterization of the electrophysiological properties of single cardiomyocytes.
Materials:
-
External Solution (Tyrode's Solution): 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 5 mM glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: 120 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 3 mM MgATP; pH adjusted to 7.2 with KOH.[5]
-
Borosilicate glass capillaries for pipette fabrication.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture iPSC-derived cardiomyocytes on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution at 37°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single, spontaneously beating cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Record spontaneous action potentials in current-clamp mode.
-
Apply voltage-clamp protocols to measure specific ion channel currents (e.g., sodium, calcium, potassium currents).
Calcium Handling Analysis using Calcium Imaging
This method visualizes and quantifies intracellular calcium transients, which are crucial for excitation-contraction coupling.
Materials:
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
RPMI-B27 medium.
-
Fluorescence microscope with a high-speed camera.
Procedure:
-
Incubate iPSC-derived cardiomyocytes with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 in RPMI-B27 medium for 10-30 minutes at 37°C.[1][9]
-
Wash the cells with fresh, pre-warmed RPMI-B27 medium to remove excess dye.
-
Allow the cells to rest for at least 20 minutes to permit de-esterification of the dye.[1]
-
Mount the culture plate on the fluorescence microscope.
-
Record fluorescence intensity changes over time from spontaneously contracting or electrically paced cardiomyocytes.
-
Analyze the recorded traces to determine parameters such as transient amplitude, rise time, and decay kinetics.
Metabolic Function Analysis using Seahorse XF Analyzer
This assay measures key indicators of mitochondrial respiration and glycolysis, providing insights into the metabolic phenotype of the cardiomyocytes.
Materials:
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A.
Procedure:
-
Seed iPSC-derived cardiomyocytes into a Seahorse XF Cell Culture Microplate and allow them to adhere and recover.
-
One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Place the cell culture microplate into the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The functional validation of iPSC-derived cardiomyocytes is essential for their reliable application in research and therapy. While this compound presents a targeted approach to cardiomyocyte differentiation through TGF-β receptor degradation, the combination of CHIR99021 and IWR-1 offers a robust and widely adopted method for modulating Wnt signaling. The choice of differentiation protocol can influence the functional properties of the resulting cardiomyocytes. Therefore, a thorough functional characterization using the standardized protocols outlined in this guide is crucial for interpreting experimental results and advancing the field of cardiac cell therapy and disease modeling. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison between these and other emerging differentiation methods.
References
- 1. Comparison of Two Differentiation Protocols of Human-Induced Pluripotent Stem Cells into Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Sarcomere and Electrophysiological Maturation of Human iPSC-Derived Cardiac Myocytes in Monolayer vs. Aggregation-Based Differentiation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Generation of Cardiomyocytes from Human iPS Cells Requires Precise Modulation of BMP and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modelling Metabolic Shifts during Cardiomyocyte Differentiation, Iron Deficiency and Transferrin Rescue Using Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Metabolism in Directed Differentiation versus Trans-differentiation of Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Two Differentiation Protocols of Human-Induced Pluripotent Stem Cells into Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]
ITD-1: A Novel Small Molecule Alternative to Noggin for Cardiac Induction
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Small Molecule and Protein-Based Induction of Cardiomyogenesis.
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for regenerative medicine, disease modeling, and drug discovery. A critical step in this process is the induction of cardiac mesoderm, traditionally achieved through the modulation of developmental signaling pathways. Noggin, a protein antagonist of Bone Morphogenetic Protein (BMP) signaling, has been a staple in cardiac differentiation protocols. However, the advent of small molecules offers a more controlled, cost-effective, and scalable approach. This guide provides a comprehensive comparison of ITD-1, a novel small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway, with the protein-based BMP inhibitor, Noggin, for cardiac induction.
Performance Comparison: this compound vs. Noggin
Direct comparative studies evaluating the efficiency of this compound and Noggin in head-to-head experiments are limited in the currently available scientific literature. However, data from independent studies provide insights into their respective performance in inducing cardiomyocyte differentiation.
| Parameter | This compound | Noggin |
| Target Pathway | TGF-β Signaling (specifically targets TGF-β Type II Receptor for degradation) | BMP Signaling (directly binds and inhibits BMP ligands) |
| Purity of Cardiomyocytes | Not explicitly reported in direct comparison. | Treatment of human embryonic stem cells (hESCs) with Noggin (days 4-5) resulted in approximately 50% cTNT+ cells.[1] |
| Beating Cardiomyocytes | Not explicitly reported in direct comparison. | Not explicitly reported in direct comparison. |
| Mechanism of Action | Induces proteasomal degradation of TGFβR2, leading to selective inhibition of TGF-β signaling. | Extracellularly binds to BMP ligands (e.g., BMP2, BMP4, BMP7), preventing their interaction with BMP receptors. |
| Molecular Format | Small Molecule (1,4-dihydropyridine derivative) | Recombinant Protein |
| Advantages | High purity, defined chemical structure, batch-to-batch consistency, cost-effective, and scalable production. | Well-established in cardiac differentiation protocols, mimics a natural biological process. |
| Disadvantages | Newer molecule with less extensive characterization in diverse PSC lines compared to Noggin. | High cost of recombinant protein, potential for batch-to-batch variability, and less defined purity compared to small molecules. |
Note: The quantitative data presented are from separate studies and may not be directly comparable due to differences in experimental protocols, cell lines, and endpoint analyses.
Signaling Pathways
A key differentiator between this compound and Noggin is their distinct molecular targets and the signaling pathways they modulate to promote cardiogenesis.
This compound and the TGF-β Signaling Pathway
This compound acts as a potent and selective inhibitor of the TGF-β signaling pathway. Unlike many kinase inhibitors, this compound's mechanism of action is unique; it induces the proteasomal degradation of the TGF-β type II receptor (TGFβR2). This effectively removes the receptor from the cell surface, leading to a profound and specific blockade of downstream signaling. The inhibition of TGF-β signaling at the level of the uncommitted mesoderm has been shown to be a critical step in promoting its differentiation towards a cardiac lineage.
Caption: this compound inhibits TGF-β signaling by promoting TGFβR2 degradation.
Noggin and the BMP Signaling Pathway
Noggin is a secreted protein that functions as a direct antagonist of BMPs. During early development, a precise balance of BMP signaling is crucial for specifying cell fates. Transient inhibition of BMP signaling is required for the induction of cardiac mesoderm from the anterior primitive streak. Noggin achieves this by binding directly to BMP ligands, such as BMP4, thereby preventing them from interacting with their cell surface receptors (BMPRs). This blockade of BMP signaling allows for the expression of cardiac-specific transcription factors and the subsequent differentiation of cardiac progenitors.
Caption: Noggin inhibits BMP signaling by sequestering BMP ligands.
Experimental Protocols
The following are representative protocols for the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes using either this compound or Noggin. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.
Experimental Workflow for Cardiac Differentiation
Caption: General workflow for hPSC cardiac differentiation.
Protocol 1: Cardiac Induction using this compound
This protocol is adapted from a small molecule-based approach for cardiac differentiation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR1 or equivalent maintenance medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
L-ascorbic acid 2-phosphate
-
CHIR99021
-
IWP2 or other Wnt inhibitor
-
This compound
-
PBS
-
TrypLE or other dissociation reagent
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): Replace the maintenance medium with RPMI/B-27 (minus insulin) supplemented with CHIR99021 (e.g., 6-8 µM).
-
Day 2: Replace the medium with fresh RPMI/B-27 (minus insulin).
-
Cardiac Specification (Day 3): Replace the medium with RPMI/B-27 (minus insulin) supplemented with a Wnt inhibitor (e.g., IWP2, 5 µM) and this compound (e.g., 1-2 µM).
-
Day 5: Replace the medium with fresh RPMI/B-27 (minus insulin) containing this compound.
-
Day 7 onwards (Maturation): Switch to RPMI/B-27 (with insulin). Spontaneous beating of cardiomyocytes is typically observed between days 8 and 12.
-
Analysis: At desired time points (e.g., Day 15), cells can be harvested for analysis of cardiac marker expression (e.g., cTNT, NKX2.5) by flow cytometry or immunofluorescence.
Protocol 2: Cardiac Induction using Noggin
This protocol is a widely used method for cardiac differentiation based on embryoid body (EB) formation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Low-attachment plates
-
hESC medium (DMEM/F12, KnockOut Serum Replacement, NEAA, L-glutamine, β-mercaptoethanol)
-
Fetal Bovine Serum (FBS)
-
Activin A
-
BMP4
-
Noggin
-
Basic Fibroblast Growth Factor (bFGF)
-
IWR-1 or other Wnt inhibitor
-
Collagenase IV
-
Trypsin-EDTA
Procedure:
-
EB Formation (Day 0): Detach hPSC colonies using collagenase IV and culture them in suspension on low-attachment plates in hESC medium supplemented with bFGF to form embryoid bodies (EBs).
-
Mesoderm Induction (Day 1): Transfer EBs to fresh low-attachment plates with differentiation medium (e.g., StemPro-34) supplemented with Activin A (e.g., 10 ng/mL) and BMP4 (e.g., 10 ng/mL).
-
Cardiac Specification (Day 4): Transfer EBs to fresh differentiation medium supplemented with a Wnt inhibitor (e.g., IWR-1, 5 µM) and Noggin (e.g., 100-200 ng/mL).[1]
-
Day 8 onwards (Maturation): Plate the EBs onto gelatin-coated plates in differentiation medium. Beating outgrowths should become visible within a few days.
-
Analysis: After 15-20 days of differentiation, the beating areas can be manually dissected or the entire culture can be dissociated for analysis of cardiac marker expression.
Conclusion
This compound represents a promising and chemically defined alternative to Noggin for the induction of cardiomyocytes from pluripotent stem cells. Its distinct mechanism of action, targeting the TGF-β pathway through receptor degradation, offers a new avenue for optimizing cardiac differentiation protocols. While direct comparative data with Noggin is still emerging, the advantages of small molecules in terms of purity, scalability, and cost-effectiveness make this compound a compelling tool for researchers and drug development professionals. Further studies directly comparing the efficacy and functional maturation of cardiomyocytes derived using this compound and Noggin will be crucial for establishing its place in the landscape of cardiac regeneration and in vitro modeling.
References
A Comparative Analysis of ITD-1 and Other Small Molecules in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for cardiovascular research, disease modeling, and regenerative medicine. Small molecules have emerged as powerful tools to modulate signaling pathways and enhance the efficiency and specificity of this process. This guide provides a comparative study of ITD-1, a selective inhibitor of the transforming growth factor-beta (TGF-β) pathway, and other prominent cardiogenic small molecules. We present a comprehensive overview of their mechanisms, comparative performance data, and detailed experimental protocols to assist researchers in selecting and applying these compounds for their specific needs.
Mechanism of Action: Targeting Key Cardiogenic Pathways
The differentiation of PSCs into cardiomyocytes is a complex process that recapitulates embryonic heart development, involving the precise temporal regulation of key signaling pathways. Small molecules offer the ability to finely tune these pathways to guide cell fate decisions.
This compound: A Selective Inhibitor of TGF-β Signaling
This compound is a novel small molecule that promotes cardiogenesis by selectively inducing the degradation of the TGF-β type II receptor (TGFβR2).[1] This leads to the inhibition of the canonical TGF-β signaling cascade, a pathway known to have a biphasic role in cardiac differentiation. While essential for early mesoderm induction, sustained TGF-β signaling can inhibit the specification of cardiac progenitors. By blocking this pathway at a specific developmental window, this compound effectively promotes the differentiation of cardiac mesoderm into cardiomyocytes.[2]
Other Key Cardiogenic Small Molecules
Several other small molecules are widely used to induce cardiomyocyte differentiation, primarily by modulating the Wnt signaling pathway. The canonical Wnt pathway is another critical regulator of cardiogenesis, with its activation promoting mesoderm formation and its subsequent inhibition being crucial for cardiac progenitor specification.
-
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase 3 (GSK3), which leads to the activation of the canonical Wnt/β-catenin signaling pathway. It is commonly used in the initial stages of differentiation to induce mesoderm.[3][4]
-
IWR-1 (Inhibitor of Wnt Response-1): An inhibitor of the Wnt pathway that acts by stabilizing Axin, a key component of the β-catenin destruction complex. It is typically used after mesoderm induction to promote cardiac specification.[3][5][6]
-
SB-431542: Another inhibitor of the TGF-β pathway, which acts by inhibiting the kinase activity of the TGF-β type I receptors (ALK4, ALK5, and ALK7).[2] While it targets the same pathway as this compound, its mechanism of action is different (kinase inhibition vs. receptor degradation).
Comparative Performance of Cardiogenic Small Molecules
The efficiency of cardiomyocyte differentiation can be quantified by measuring the percentage of cells expressing cardiac-specific markers, such as cardiac troponin T (cTnT), using flow cytometry. The following table summarizes the reported differentiation efficiencies of this compound and other commonly used small molecules.
| Small Molecule/Cocktail | Target Pathway | Cell Type | Differentiation Efficiency (% cTnT+ cells) | Reference |
| This compound | TGF-β Inhibition | hESCs | ~60% (increase of ~30% over control) | [2] |
| CHIR99021 + IWR-1 | Wnt Modulation | hPSCs | 80-98% | [3] |
| CHIR99021 + IWP2 | Wnt Modulation | hPSCs | 82-98% | [3] |
| SB-431542 + XAV939 | TGF-β & Wnt Inhibition | Fibroblasts | ~30% (α-MHC-GFP+) | [7] |
| Sodium Butyrate + ICG-001 + Retinoic Acid | HDAC & Wnt Inhibition, RA Signaling | Rat Cardiac Fibroblasts | 23 ± 1.5% | [8][9] |
Note: Differentiation efficiencies can vary significantly depending on the cell line, protocol specifics, and assessment method.
The data indicates that while this compound significantly enhances cardiomyocyte yield, protocols employing temporal modulation of the Wnt pathway with molecules like CHIR99021 and IWR-1 can achieve higher overall purities. A study directly comparing this compound with the TGF-β inhibitor SB-431542 in a reporter assay showed that SB-431542 has a higher potency for inhibiting Activin A signaling, another member of the TGF-β superfamily.[2]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of small molecules in cardiomyocyte differentiation. Below are representative protocols for utilizing this compound and for a widely used Wnt modulation strategy.
Protocol 1: Cardiomyocyte Differentiation using this compound
This protocol is based on the methodology described for enhancing cardiomyocyte differentiation from human embryonic stem cells.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Cardiomyocyte differentiation basal medium (e.g., RPMI 1640 with B27 supplement without insulin)
-
This compound (stock solution in DMSO)
-
Matrigel or other suitable extracellular matrix
-
Standard cell culture reagents and equipment
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in a suitable maintenance medium until they reach 80-90% confluency.
-
Mesoderm Induction: Initiate differentiation by replacing the maintenance medium with a mesoderm induction medium. This can be achieved using various methods, including treatment with a GSK3 inhibitor like CHIR99021 for the first 24-48 hours.
-
Cardiac Specification with this compound: After mesoderm induction (typically around day 2-3 of differentiation), replace the medium with cardiomyocyte differentiation basal medium supplemented with an optimized concentration of this compound (e.g., 5 µM).
-
Culture and Maintenance: Continue to culture the cells in the this compound containing medium for a defined period (e.g., 48-72 hours). Subsequently, replace the medium with fresh basal medium every 2-3 days.
-
Beating Cardiomyocytes: Spontaneously contracting cardiomyocytes typically appear between days 8 and 12 of differentiation.
-
Characterization: At a desired time point (e.g., day 15), harvest the cells for analysis of cardiomyocyte marker expression (e.g., cTnT) by flow cytometry or immunofluorescence.
Protocol 2: High-Efficiency Cardiomyocyte Differentiation via Wnt Pathway Modulation
This protocol is a widely adopted method for generating highly pure populations of cardiomyocytes.[3][10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
CHIR99021 (stock solution in DMSO)
-
IWR-1 or IWP2 (stock solution in DMSO)
-
Matrigel
-
Standard cell culture reagents and equipment
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates to high confluency.
-
Day 0: Wnt Activation: Initiate differentiation by replacing the medium with RPMI/B27 minus insulin supplemented with CHIR99021 (e.g., 6-12 µM).
-
Day 2: Wnt Inhibition: After 48 hours, replace the medium with RPMI/B27 minus insulin containing a Wnt inhibitor such as IWR-1 (e.g., 5 µM) or IWP2 (e.g., 5 µM).
-
Day 4 onwards: Maintenance: After another 48 hours, replace the medium with RPMI/B27 (with insulin). Change the medium every 2-3 days thereafter.
-
Beating Cardiomyocytes: Beating cells should be visible around day 8-10.
-
Characterization: Harvest cells at day 15 or later for analysis of cardiomyocyte purity by flow cytometry for cTnT.
Flow Cytometry Protocol for Cardiac Troponin T (cTnT)
Materials:
-
Differentiated cell culture
-
Trypsin or other dissociation reagent
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or saponin)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-cardiac Troponin T (cTnT)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Dissociation: Dissociate the cardiomyocyte culture into a single-cell suspension using trypsin.
-
Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them with permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Primary Antibody Staining: Incubate the cells with the primary anti-cTnT antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and then incubate with the fluorochrome-conjugated secondary antibody for 30-60 minutes at room temperature, protected from light.
-
Analysis: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Wnt pathway modulation in cardiomyocyte differentiation.
Caption: General workflow for flow cytometry analysis of cardiomyocyte purity.
Conclusion
This compound is a valuable tool for enhancing cardiomyocyte differentiation through its unique mechanism of inducing TGF-β receptor degradation. While protocols based on Wnt pathway modulation currently demonstrate higher overall differentiation efficiencies, this compound provides an alternative and complementary approach to manipulating the intricate signaling networks governing cardiogenesis. The choice of small molecule or combination of molecules will depend on the specific research goals, the pluripotent stem cell line being used, and the desired purity of the final cardiomyocyte population. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and optimize their cardiomyocyte differentiation strategies.
References
- 1. Quantitative proteome comparison of human hearts with those of model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Generation of Human Induced Pluripotent Stem Cell-Derived Cardiac Pacemaker Cells Using Novel Differentiation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin and CHIR99021 Coordinate Robust Cardiomyocyte Differentiation From Human Pluripotent Stem Cells Via Reducing p53‐Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TGF-β Inhibitor Mechanisms for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse strategies to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway is critical for advancing therapeutic development in oncology, fibrosis, and autoimmune diseases. This guide provides an objective comparison of the primary mechanisms of TGF-β inhibition, supported by experimental data and detailed methodologies.
The TGF-β signaling pathway, while essential for normal cellular processes like proliferation, differentiation, and apoptosis, is a double-edged sword in pathology. In the early stages of cancer, it can act as a tumor suppressor, but in advanced stages, it often promotes tumor progression, metastasis, and immunosuppression.[1] This dual role necessitates a nuanced approach to its inhibition. The primary strategies to block this pathway can be categorized into four main mechanisms: small molecule inhibitors of the TGF-β receptor kinases, ligand traps that sequester TGF-β, antisense oligonucleotides that prevent its synthesis, and monoclonal antibodies that block ligand-receptor interactions.
Small Molecule Inhibitors: Targeting the Kinase Engine
Small molecule inhibitors are cell-permeable compounds designed to block the ATP-binding site of the TGF-β receptor type I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[2][3] By inhibiting the kinase activity of ALK5, these molecules prevent the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3, thereby abrogating the canonical TGF-β signaling cascade.[4]
Performance Data:
| Inhibitor | Target(s) | IC50 (ALK5) | Cell-based Assay IC50 | Key Findings |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56 nM[5] | 176 nM (pSMAD inhibition in Mv1Lu cells)[6] | Demonstrates potent and selective inhibition of TGF-βRI, leading to tumor growth delay and reversal of TGF-β-mediated immunosuppression.[6] It has undergone phase II clinical trials for hepatocellular carcinoma and myelodysplastic syndrome.[7] |
| Vactosertib (TEW-7197) | TGF-βRI (ALK5) | 11 nM[8] | ~100 nM (in SAOS2 cells)[8] | Orally bioavailable and highly potent inhibitor of ALK5.[8] It has been shown to reduce cancer cell migration, invasion, and metastasis in animal models and is being investigated in clinical trials for various cancers.[8][9] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5)[2][10] | ~100-200 nM | A potent and selective inhibitor of ALK4, ALK5, and ALK7.[2][10] It is widely used as a research tool to study TGF-β signaling and has been shown to inhibit TGF-β-induced epithelial-to-mesenchymal transition (EMT), migration, and invasion in cancer cell lines.[2] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (ALK5)[11][12] | 12 nM (ALK5-induced transcription)[11] | A potent inhibitor of ALK4, ALK5, and ALK7 that blocks TGF-β-induced Smad activation and has shown anti-tumor activity in in vivo models of ovarian cancer.[11] |
Ligand Traps: Sequestering the Signal
Ligand traps are engineered proteins that act as decoys, binding to TGF-β ligands with high affinity and preventing them from interacting with their native cell surface receptors. These are often fusion proteins composed of the extracellular domain of a TGF-β receptor (like TGF-βRII or ActRIIB) and the Fc portion of a human immunoglobulin G1 (IgG1), which enhances their stability and in vivo half-life.
Performance Data:
| Ligand Trap | Target Ligands | Binding Affinity (KD) | Neutralization IC50 | Key Findings |
| TGFBRII-Fc | TGF-β1, TGF-β3 | 14.8 pM (TGF-β1), 11.2 pM (TGF-β3)[13] | 22.9 pM (TGF-β1), 4.46 pM (TGF-β3)[13] | Selectively neutralizes TGF-β1 and TGF-β3, attenuating pulmonary hypertension and vascular remodeling in preclinical models.[14][15] |
| Sotatercept (ACE-011) | Activins and other TGF-β superfamily ligands | Not specified | Not specified | An activin receptor type IIA (ActRIIA)-Fc fusion protein that has shown efficacy in treating anemia in myelodysplastic syndromes and has been investigated for pulmonary arterial hypertension.[8][16] |
| Luspatercept (ACE-536) | Select TGF-β superfamily ligands (e.g., GDF11, Activin B) | Not specified | Not specified | An activin receptor type IIB (ActRIIB)-Fc fusion protein that promotes late-stage erythropoiesis by trapping ligands that inhibit red blood cell maturation. It is approved for the treatment of anemia in β-thalassemia and myelodysplastic syndromes.[5][7][14] |
Antisense Oligonucleotides: Silencing the Message
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids that are designed to bind to a specific messenger RNA (mRNA) sequence. In the context of TGF-β inhibition, ASOs target the mRNA of a specific TGF-β isoform (e.g., TGF-β2), leading to its degradation by RNase H and thereby preventing the synthesis of the corresponding protein.
Performance Data:
| ASO | Target | IC50 | Clinical Trial Outcomes | Key Findings |
| Trabedersen (AP 12009) | TGF-β2 mRNA | Low µM range (for TGF-β2 secretion)[1] | In a phase IIb trial for high-grade glioma, the 10 µM dose showed a significant benefit in 14-month tumor control rate and a trend for improved 2-year survival in anaplastic astrocytoma patients compared to chemotherapy.[2][5] | A phosphorothioate antisense oligodeoxynucleotide that specifically targets human TGF-β2 mRNA.[1] It has demonstrated anti-tumor activity in pancreatic cancer models by reducing tumor growth and metastasis.[1] |
Monoclonal Antibodies: Blocking the Interaction
Monoclonal antibodies (mAbs) offer a highly specific approach to inhibiting TGF-β signaling. They can be designed to target and neutralize specific TGF-β isoforms or to block the ligand-binding site on the TGF-β receptors, thus preventing the initiation of the signaling cascade.
Performance Data:
| Monoclonal Antibody | Target | Clinical Trial Outcomes | Key Findings |
| Fresolimumab (GC1008) | All three TGF-β isoforms (pan-TGF-β) | In a phase I trial in patients with advanced melanoma and renal cell carcinoma, one partial response and six stable diseases were observed.[17] In a trial for systemic sclerosis, it led to a rapid decrease in TGF-β-regulated biomarkers and improvement in clinical symptoms.[16] | A human monoclonal antibody that neutralizes all three isoforms of TGF-β.[14][18] It has shown acceptable safety and preliminary evidence of antitumor activity.[17] |
| 1D11 | All three TGF-β isoforms (pan-TGF-β) | Preclinical | A murine pan-specific TGF-β neutralizing antibody that has been shown to radiosensitize glioma cells in vitro and in vivo, leading to greater tumor growth delay when combined with radiation.[11] |
Signaling Pathways and Inhibition Mechanisms
The following diagram illustrates the canonical TGF-β signaling pathway and the points at which different classes of inhibitors exert their effects.
Experimental Protocols
Detailed and reproducible experimental design is paramount for the evaluation of TGF-β inhibitors. Below are summarized protocols for key assays.
TGF-β Receptor I (ALK5) Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of a TGF-βRI kinase by measuring the amount of ADP produced during the phosphorylation of a substrate.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock.
-
Dilute the purified recombinant TGF-βRI (ALK5) enzyme to the desired concentration (e.g., 10 ng/µl) in 1x Kinase Assay Buffer.
-
Prepare a master mix containing the kinase buffer, ATP (e.g., 500 µM), and a suitable peptide substrate (e.g., TGFBR1 Peptide at 10 mg/ml).
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.
-
-
Assay Procedure :
-
Add 12.5 µl of the Master Mix to each well of a 96-well or 384-well plate.
-
Add 2.5 µl of the diluted test inhibitor or vehicle (e.g., 5% DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 10 µl of the diluted TGF-βRI enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).[3][17]
-
-
Signal Detection :
-
Terminate the reaction and deplete the remaining ATP by adding an equal volume (25 µl) of ADP-Glo™ Reagent to each well.
-
Add Kinase Detection Reagent (50 µl) to each well to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cell-Based TGF-β Luciferase Reporter Assay
-
Cell Culture and Transfection :
-
Culture a suitable cell line (e.g., HEK293, Mv1Lu, or HepG2) that is responsive to TGF-β.
-
Co-transfect the cells with a luciferase reporter plasmid containing Smad-binding elements and a control plasmid (e.g., expressing Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter construct.
-
-
Assay Procedure :
-
Plate the transfected or stable reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.
-
Pre-incubate the cells with the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a predetermined concentration of recombinant TGF-β1 (e.g., 100 pM) in the presence of the inhibitor.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Signal Detection :
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-Smad2 (p-Smad2)
This method is used to directly assess the phosphorylation status of Smad2, a key downstream effector of the canonical TGF-β pathway.
-
Cell Treatment and Lysis :
-
Plate cells (e.g., A549, HaCaT) and grow to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with the test inhibitor or vehicle for 1 hour.
-
Stimulate with TGF-β1 (e.g., 5 ng/ml) for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (p-Smad2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-Smad2 signal to the total Smad2 and/or loading control signal.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel TGF-β inhibitor.
Conclusion
The inhibition of the TGF-β signaling pathway presents a compelling therapeutic strategy for a range of diseases. Each inhibitory mechanism offers distinct advantages and disadvantages regarding specificity, delivery, and potential off-target effects. Small molecule inhibitors provide the convenience of oral administration but may have off-target kinase effects. Ligand traps and monoclonal antibodies offer high specificity for extracellular targets but require parenteral administration. Antisense oligonucleotides allow for the specific targeting of a single TGF-β isoform but can face challenges with delivery and stability. The choice of inhibitor will ultimately depend on the specific disease context, the desired therapeutic outcome, and the safety profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret studies aimed at developing the next generation of TGF-β-targeted therapies.
References
- 1. stemcell.com [stemcell.com]
- 2. SB 431542 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cellagentech.com [cellagentech.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The use of luspatercept for thalassemia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. youtube.com [youtube.com]
- 10. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Sotatercept: A First-In-Class Activin Signaling Inhibitor for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. youtube.com [youtube.com]
- 16. pulmonolrespirjournal.com [pulmonolrespirjournal.com]
- 17. promega.de [promega.de]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the Specificity of ITD-1: A Comparative Guide to Its Cross-reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides an objective comparison of ITD-1, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, and its cross-reactivity with other key cellular signaling cascades. Through a detailed analysis of available experimental data, this document aims to illuminate the specificity of this compound and provide a valuable resource for its application in research and therapeutic development.
This compound has emerged as a significant tool in the study of TGF-β signaling due to its unique mechanism of action. Unlike many conventional inhibitors that target the kinase activity of TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This process occurs in an ubiquitin-independent manner, setting it apart from other receptor degradation pathways. This distinct mechanism underscores the need for a thorough evaluation of its potential off-target effects.
Comparative Analysis of this compound's Specificity
To provide a clear overview of this compound's interaction with various signaling pathways, the following table summarizes its known activity and cross-reactivity based on published experimental data.
| Signaling Pathway | Key Protein Target | This compound Effect | Potency (IC50) | Comparative Inhibitor (e.g., SB-431542) Effect |
| TGF-β | TGFBR2 | Induces proteasomal degradation | ~0.4-0.8 µM | Inhibits ALK5 kinase activity (IC50 ≈ 94 nM) |
| Activin/Nodal | ALK4/5/7 | Minimal inhibition | >10 µM | Potent inhibition (SB-431542 inhibits ALK4/5/7) |
| BMP | ALK2/3/6, Smad1/5/8 | No significant inhibition reported | Not available | SB-431542 has no effect on BMP signaling |
| Wnt/β-catenin | β-catenin | No direct inhibition reported | Not available | Not applicable |
| Notch | Notch receptors | No direct inhibition reported | Not available | Not applicable |
| MAPK/ERK | p38, ERK1/2 | Blocks TGF-β induced activation | Not available | SB-431542 is highly selective for ALK5 over p38 MAPK |
In-depth Look at this compound's Interaction with Major Signaling Pathways
TGF-β Signaling Pathway
This compound is a potent and selective inhibitor of the TGF-β signaling pathway.[1][2][3] Its primary mechanism involves the induction of proteasomal degradation of the TGF-β type II receptor (TGFBR2).[4] This action effectively blocks the downstream phosphorylation of SMAD2/3, the key effector proteins in the canonical TGF-β pathway.[1] Notably, this compound does not inhibit the kinase activity of either the type I (TGFBR1) or type II (TGFBR2) receptors.[1][2]
dot
Figure 1: Mechanism of this compound in the TGF-β Signaling Pathway.
Cross-reactivity with Activin/Nodal Signaling
The Activin/Nodal signaling pathways share the same downstream SMAD2/3 effectors as the TGF-β pathway. However, studies have shown that this compound only minimally affects the phosphorylation of SMAD2/3 in response to Activin A.[1][2][3] This indicates a high degree of selectivity of this compound for the TGF-β receptor complex over the Activin/Nodal receptor complexes. In contrast, broad-spectrum kinase inhibitors like SB-431542 inhibit the receptors for both pathways (ALK4, ALK5, and ALK7).[5][6]
Cross-reactivity with Bone Morphogenetic Protein (BMP) Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway is another branch of the TGF-β superfamily that signals through its own set of receptors (e.g., ALK2, ALK3, ALK6) and downstream effectors (SMAD1/5/8). There is currently no significant evidence to suggest that this compound directly inhibits the BMP signaling pathway. The selectivity of this compound for TGFBR2 degradation appears to spare the BMP receptors. This is a key advantage over some less selective inhibitors and is similar to the high selectivity of SB-431542, which also does not affect BMP signaling.[7]
Cross-reactivity with Wnt and Notch Signaling Pathways
Effects on Non-Canonical TGF-β Signaling (MAPK/ERK)
Besides the canonical SMAD pathway, TGF-β can also signal through non-canonical pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Some reports indicate that this compound can block the activation of p38 MAPK induced by TGF-β.[1] However, the precise mechanism and the full extent of this compound's effect on various MAPK components require further investigation to distinguish direct off-target effects from the downstream consequences of TGFBR2 degradation.
Experimental Protocols
To aid researchers in assessing the specificity of this compound and other inhibitors, detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for Signaling Pathway Activity
This assay is a widely used method to quantify the activity of a specific signaling pathway in response to a stimulus and/or an inhibitor.
Principle: A reporter plasmid is constructed containing a promoter with response elements for a specific transcription factor downstream of the signaling pathway of interest. This promoter drives the expression of a luciferase gene. When the pathway is activated, the transcription factor binds to the response element, leading to the production of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid specific for the pathway of interest (e.g., SBE4-Luc for TGF-β/Activin, BRE-Luc for BMP, TOPflash for Wnt) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor and Ligand Treatment:
-
After 24 hours, replace the medium with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or a control inhibitor for 1 hour.
-
Stimulate the cells with the appropriate ligand (e.g., TGF-β1, Activin A, BMP4, Wnt3a) for 6-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Figure 2: Workflow for a Luciferase Reporter Assay.
Western Blotting for Phosphorylated Signaling Proteins
Western blotting is a fundamental technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, which is a direct indicator of pathway activation.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with this compound or a control inhibitor for 1 hour.
-
Stimulate the cells with the relevant ligand for a short period (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SMAD2, anti-phospho-SMAD1/5, anti-phospho-β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound stands out as a highly selective inhibitor of the TGF-β signaling pathway, primarily due to its unique mechanism of inducing TGFBR2 degradation. The available data strongly suggest its specificity for the TGF-β pathway over the closely related Activin/Nodal and BMP pathways. While its effects on MAPK signaling are noted as a consequence of TGF-β inhibition, further research is needed to definitively rule out any direct off-target interactions with components of the MAPK cascade, as well as the Wnt and Notch pathways. The experimental protocols provided herein offer a framework for researchers to further investigate the specificity of this compound and other signaling inhibitors in their own experimental systems. A thorough understanding of a compound's cross-reactivity profile is essential for the accurate interpretation of experimental results and for the advancement of targeted therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SB 431542 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Electrophysiological Characterization of iPSC-Derived Cardiomyocytes: ITD-1 Protocol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to generate functional cardiomyocytes from induced pluripotent stem cells (iPSCs) has revolutionized cardiovascular research and drug development. Various protocols have been developed to guide the differentiation of iPSCs into cardiomyocytes, each with distinct advantages and resulting in cardiomyocyte populations with varying electrophysiological characteristics. This guide provides an objective comparison of cardiomyocytes generated using the ITD-1 protocol, a method centered on the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway, with other commonly employed differentiation strategies.
Introduction to this compound-Mediated Cardiomyocyte Differentiation
This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes by selectively inhibiting the TGF-β signaling pathway. It functions by inducing the degradation of the TGF-β type II receptor, a key step in initiating the signaling cascade that influences cell fate. By blocking this pathway, this compound directs the differentiation process towards a cardiac lineage.
Comparative Electrophysiological Analysis
The electrophysiological properties of iPSC-derived cardiomyocytes are critical for their application in disease modeling, drug screening, and regenerative medicine. Key parameters for comparison include action potential duration (APD), ion channel currents, and spontaneous beating rates. While specific quantitative data for a standalone "this compound protocol" is not extensively detailed in publicly available literature, we can infer its effects based on the known role of TGF-β inhibition and compare it to well-characterized alternative protocols.
The most prevalent alternative methods for generating iPSC-cardiomyocytes involve the temporal modulation of the Wnt signaling pathway using small molecules such as CHIR99021 (a GSK3β inhibitor that activates Wnt signaling) followed by a Wnt inhibitor like IWR-1 or IWP2.
Table 1: Comparison of Electrophysiological Properties of iPSC-Derived Cardiomyocytes from Different Differentiation Protocols
| Electrophysiological Parameter | This compound (TGF-β Inhibition) - Inferred | Wnt Modulation (e.g., CHIR99021 + IWR-1/IWP2) |
| Action Potential Duration at 90% Repolarization (APD90) | Likely to produce a mixed population with varying APDs. Inhibition of TGF-β can influence subtype specification. | Protocols can be optimized to enrich for ventricular-like cardiomyocytes with longer APDs or atrial-like cardiomyocytes with shorter APDs.[1][2] |
| Maximum Diastolic Potential (MDP) | Expected to be in the range of immature cardiomyocytes (-60 to -75 mV). | Typically in the range of -60 to -80 mV, with some protocols achieving more mature potentials.[2] |
| Upstroke Velocity (dV/dtmax) | Variable, depending on the maturity and subtype of the cardiomyocytes. | Generally lower than adult cardiomyocytes, but can be influenced by the specific protocol and culture duration. |
| Spontaneous Beating Rate | Expected to show spontaneous activity. | Spontaneously beating, with rates that can be modulated by culture conditions and maturation protocols. |
| Key Ion Channel Currents (e.g., INa, ICa,L, IKr, IKs) | Presence of key cardiac ion channels is expected, but their densities and kinetics may reflect an immature phenotype. | Demonstrable currents for major cardiac ion channels, though often with densities and kinetics that differ from adult cardiomyocytes.[3] |
Note: The characteristics for the this compound protocol are inferred based on the known effects of TGF-β pathway inhibition on cardiomyocyte differentiation and maturation. Direct comparative studies with detailed electrophysiological data are needed for a definitive characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each differentiation strategy.
This compound Based Differentiation Protocol (Hypothetical)
A protocol utilizing this compound would typically involve the following stages:
-
iPSC Culture: Human iPSCs are cultured on a suitable matrix (e.g., Matrigel) in a maintenance medium (e.g., mTeSR1).
-
Mesoderm Induction: Differentiation is initiated by changing the medium to a basal differentiation medium supplemented with factors to induce mesoderm formation.
-
Cardiac Specification with this compound: Following mesoderm induction, the medium is replaced with a cardiac specification medium containing this compound at an optimized concentration. This stage is critical for directing the mesodermal cells towards a cardiac fate through TGF-β inhibition.
-
Cardiomyocyte Maturation: After a defined period of this compound treatment, the cells are cultured in a cardiomyocyte maintenance medium to allow for further maturation, development of sarcomeric structures, and spontaneous contractions.
Wnt Modulation-Based Differentiation Protocol (Example: GiWi Protocol)
A widely used approach involves the sequential modulation of the Wnt pathway:
-
iPSC Plating: iPSCs are seeded onto Matrigel-coated plates.
-
Mesoderm Induction (Wnt Activation): At a specific confluency, the medium is replaced with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3β inhibitor, such as CHIR99021, for 24-48 hours.[4][5]
-
Cardiac Progenitor Specification (Wnt Inhibition): The CHIR99021-containing medium is then replaced with the basal medium supplemented with a Wnt inhibitor, such as IWR-1 or IWP2, for a defined period.[2][4][6]
-
Cardiomyocyte Maturation: Following Wnt inhibition, the cells are maintained in a cardiomyocyte culture medium, and beating cardiomyocytes typically appear within 7-10 days.
Visualization of Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Wnt modulation workflow for cardiomyocyte differentiation.
Conclusion
The generation of cardiomyocytes from iPSCs is a dynamic field with a variety of available protocols. The this compound based method, targeting TGF-β signaling, offers a distinct approach compared to the more common Wnt modulation strategies. While direct, comprehensive electrophysiological comparisons are still emerging, understanding the underlying signaling pathways provides a framework for selecting the most appropriate differentiation protocol for a given research or drug development application. The choice of protocol will ultimately depend on the desired cardiomyocyte subtype, the required purity, and the specific electrophysiological characteristics necessary for the intended downstream assays. Further head-to-head studies are warranted to fully delineate the electrophysiological nuances of cardiomyocytes derived from these different small molecule-based approaches.
References
- 1. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Sarcomere and Electrophysiological Maturation of Human iPSC-Derived Cardiac Myocytes in Monolayer vs. Aggregation-Based Differentiation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpho-functional comparison of differentiation protocols to create iPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allencell.org [allencell.org]
- 6. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ITD-1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of ITD-1, a selective TGF-β pathway inhibitor, to ensure personnel safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound (CAS 1099644-42-4), a compound used in stem cell research and developmental biology. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and preventing environmental contamination.
Chemical and Safety Data
This compound, with the chemical name ethyl 4-([1,1'-biphenyl]-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, is classified as harmful if swallowed.[1] Below is a summary of its key quantitative data.
| Property | Value |
| Chemical Formula | C27H29NO3 |
| Molecular Weight | 415.52 g/mol |
| CAS Number | 1099644-42-4 |
| GHS Classification | Acute toxicity, oral (Category 4)[1] |
| Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Solubility | Soluble in DMSO, not in water. |
Experimental Protocols
Safe Handling of this compound
Due to its classification as harmful if swallowed, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Required PPE:
-
Gloves: Butyl gloves are recommended, as dimethyl sulfoxide (DMSO), a common solvent for this compound, can readily penetrate nitrile gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands thoroughly after handling the compound.[1]
Spill Cleanup Protocol
In the event of a spill, follow these steps to decontaminate the area safely.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills (e.g., this compound in DMSO), absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1]
-
Collect Waste: Place all contaminated materials (absorbent material, used cleaning supplies, etc.) into a sealable, properly labeled hazardous waste container.
-
Dispose: Dispose of the waste container according to the procedures outlined below.
This compound Disposal Workflow
The proper disposal of this compound and its associated waste is a critical final step in the experimental workflow. The following diagram illustrates the decision-making process and procedural steps for compliant disposal.
References
Essential Safety and Logistics for Handling ITD-1
For researchers, scientists, and drug development professionals working with ITD-1, a potent and selective TGF-β pathway inhibitor, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1099644-42-4 |
| Molecular Formula | C27H29NO3 |
| Molecular Weight | 415.52 g/mol |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO, not in water[1] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1] |
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against dust particles and splashes of solutions. |
| Face Shield | Recommended when handling larger quantities of the powder or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Impermeable Gloves (e.g., Nitrile) | To prevent skin contact with the powder and its solutions. Gloves must be inspected before use and changed regularly, or immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a risk of significant splashing. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. The type of respirator should be selected based on a risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any hazard warnings.
-
Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials, as per the recommended storage conditions.[1]
Preparation of Solutions
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.
-
Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered this compound, use an analytical balance within the fume hood. Handle the powder carefully to avoid generating dust.
-
Dissolving: Slowly add the weighed this compound to the required volume of DMSO. Mix gently until fully dissolved.
Experimental Use
-
Containment: Conduct all experiments involving this compound within a designated area, preferably a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| DMSO Solutions of this compound | Collect in a designated, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste containers should be kept closed when not in use.
-
Do not mix different types of chemical waste unless it is known to be safe.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the context in which this compound is used and the procedures for its safe handling, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
